Product packaging for 1-Methylcyclohexanecarbaldehyde(Cat. No.:CAS No. 6140-64-3)

1-Methylcyclohexanecarbaldehyde

Cat. No.: B1312212
CAS No.: 6140-64-3
M. Wt: 126.2 g/mol
InChI Key: FXZFFVCJWZTTMX-UHFFFAOYSA-N
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Description

1-Methylcyclohexanecarbaldehyde is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1312212 1-Methylcyclohexanecarbaldehyde CAS No. 6140-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFFVCJWZTTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456452
Record name 1-methylcyclohexanecarbaldehyde
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-64-3
Record name 1-Methylcyclohexanecarboxaldehyde
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Record name 1-methylcyclohexanecarbaldehyde
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Record name 1-Methylcyclohexane-1-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde (CAS Number: 6140-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde, with the CAS number 6140-64-3, is a substituted cycloalkane that holds significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane (B81311) ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential reactivity of this compound, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related structures.

PropertyValueSource/Notes
CAS Number 6140-64-3[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [3]
IUPAC Name 1-methylcyclohexane-1-carbaldehyde[3]
Synonyms 1-Formyl-1-methylcyclohexane, 1-methylcyclohexanecarboxaldehyde[3]
Appearance Colorless liquid (presumed)Based on similar aldehydes
Boiling Point Data not available. Estimated to be similar to cyclohexanecarbaldehyde (162-164 °C).
Density Data not available.
Solubility Expected to be soluble in organic solvents.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Aldehydic Proton (CHO): A singlet or a narrowly split multiplet in the region of δ 9-10 ppm.

  • Cyclohexane Protons (CH₂): A complex series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.

  • Methyl Protons (CH₃): A singlet in the region of δ 0.9-1.2 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

  • Quaternary Carbon (C-CH₃): A signal in the aliphatic region.

  • Cyclohexane Carbons (CH₂): Multiple signals in the aliphatic region.

  • Methyl Carbon (CH₃): A signal in the upfield aliphatic region.

Expected IR Spectral Features:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

Synthesis and Reactivity

This compound serves as a key intermediate in various organic transformations. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general approach can be outlined based on established organic chemistry principles.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 1-methylcyclohexene) oxidation Oxidation Reaction (e.g., Ozonolysis, Hydroformylation) start->oxidation Reagents product This compound oxidation->product Crude Product purification Purification (e.g., Distillation, Chromatography) product->purification purification->product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols for Key Reactions

The aldehyde functionality of this compound allows for a range of important chemical transformations. Below are generalized experimental protocols for its reduction and oxidation, based on procedures for similar aldehydes.

A. Reduction to (1-Methylcyclohexyl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]

  • Reaction Scheme: C₈H₁₄O + NaBH₄/CH₃OH → C₈H₁₆O

  • Experimental Protocol:

    • Dissolve this compound in methanol (B129727) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by distillation or column chromatography.

B. Oxidation to 1-Methylcyclohexanecarboxylic Acid

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Reaction Scheme: C₈H₁₄O + [O] → C₈H₁₄O₂

  • Experimental Protocol (using KMnO₄):

    • Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

    • Continue stirring at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent if necessary.

G cluster_reactivity Key Reactions of this compound aldehyde This compound reduction Reduction (e.g., NaBH4) aldehyde->reduction oxidation Oxidation (e.g., KMnO4) aldehyde->oxidation alcohol (1-Methylcyclohexyl)methanol reduction->alcohol acid 1-Methylcyclohexanecarboxylic Acid oxidation->acid

Caption: Principal reactivity pathways of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, a thorough search of the scientific literature did not yield any specific studies on the biological activity or the involvement of this compound in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory activities, no such data is currently available for this specific compound.[5]

Researchers in drug development are encouraged to consider this data gap. The unique structural features of this compound may present opportunities for novel biological activities, and it could serve as a scaffold for the development of new therapeutic agents. Future studies are warranted to explore its potential pharmacological profile.

Safety Information

Based on data for similar aldehydes, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed and may cause skin and eye irritation.[3]

  • Precautionary Statements: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[2]

Users should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While there is a notable lack of comprehensive public data on its specific physical properties, detailed experimental protocols, and biological activity, its chemical nature as a substituted aldehyde on a cyclohexane framework suggests a rich reactivity profile. This guide provides a foundational understanding of this compound, drawing on available information and established chemical principles to support its use in research and development. Further investigation into its properties and potential applications is highly encouraged.

References

1-Methylcyclohexanecarbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylcyclohexanecarbaldehyde, also known as 1-formyl-1-methylcyclohexane, is an aldehyde derivative of methylcyclohexane. Its chemical structure, characterized by a cyclohexane (B81311) ring with a methyl and a formyl group attached to the same carbon atom, makes it a subject of interest in organic synthesis and as a potential building block in the development of more complex molecules. This document provides a concise overview of its fundamental molecular properties.

Molecular Data

The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O[1][2][3][4]
Molecular Weight 126.20 g/mol [1][2][3]
CAS Number 6140-64-3[1][2]

Chemical Structure

The structural formula of a molecule is fundamental to understanding its chemical behavior and reactivity. The diagram below illustrates the atomic arrangement and bonding of this compound.

Figure 1: Chemical structure of this compound.

Logical Relationship of Molecular Components

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.

G cluster_elements Elemental Composition (C₈H₁₄O) C 8 x Carbon (12.01 g/mol) MW Total Molecular Weight 126.20 g/mol C->MW 96.08 H 14 x Hydrogen (1.008 g/mol) H->MW 14.112 O 1 x Oxygen (16.00 g/mol) O->MW 16.00

Figure 2: Derivation of Molecular Weight from Elemental Composition.

References

An In-depth Technical Guide to 1-Methylcyclohexane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1-carbaldehyde, a substituted cyclohexane (B81311) derivative of interest in organic synthesis and potentially in the development of new chemical entities. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on providing practical information for laboratory applications.

Chemical Identity and Structure

The compound with the common name 1-methylcyclohexanecarbaldehyde is systematically named 1-methylcyclohexane-1-carbaldehyde according to IUPAC nomenclature.[1] Its chemical structure consists of a cyclohexane ring substituted with both a methyl group and a formyl (aldehyde) group on the same carbon atom.

Chemical Structure:

Figure 1: 2D structure of 1-methylcyclohexane-1-carbaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-methylcyclohexane-1-carbaldehyde is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of 1-Methylcyclohexane-1-carbaldehyde

PropertyValueSource
IUPAC Name 1-methylcyclohexane-1-carbaldehyde[1]
CAS Number 6140-64-3[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [1][2]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 126.104465066 Da[1]
Monoisotopic Mass 126.104465066 Da[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 9[1]

Spectroscopic data is essential for the identification and characterization of 1-methylcyclohexane-1-carbaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (CHO) in the region of 9-10 ppm. The methyl group protons (CH₃) would appear as a singlet further upfield. The protons on the cyclohexane ring would exhibit complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-200 ppm. The quaternary carbon attached to the methyl and formyl groups would also be distinct. The remaining carbons of the cyclohexane ring and the methyl group would appear in the upfield aliphatic region.

  • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde, methyl, and cyclohexane groups would be observed in the region of 2700-3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns would include the loss of the formyl group (CHO) and fragmentation of the cyclohexane ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to 1-methylcyclohexane-1-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-methylcyclohexyl)methanol (B14665).

Experimental Protocol: Oxidation of (1-Methylcyclohexyl)methanol

This protocol is a general method for the oxidation of primary alcohols to aldehydes using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of (1-methylcyclohexyl)methanol (1 equivalent) in anhydrous dichloromethane dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-methylcyclohexane-1-carbaldehyde.

  • The crude product can be further purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_oxidation Oxidation 1-Methylcyclohexanol 1-Methylcyclohexanol Grignard Reaction Grignard Reaction 1-Methylcyclohexanol->Grignard Reaction with HCHO or protected form (1-Methylcyclohexyl)methanol (1-Methylcyclohexyl)methanol Grignard Reaction->(1-Methylcyclohexyl)methanol PCC Oxidation PCC Oxidation (1-Methylcyclohexyl)methanol->PCC Oxidation 1-Methylcyclohexane-1-carbaldehyde 1-Methylcyclohexane-1-carbaldehyde PCC Oxidation->1-Methylcyclohexane-1-carbaldehyde

Figure 2: Synthetic pathway to 1-methylcyclohexane-1-carbaldehyde.

Reactivity

The reactivity of 1-methylcyclohexane-1-carbaldehyde is primarily dictated by the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

  • Oxidation: Can be readily oxidized to 1-methylcyclohexane-1-carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-methylcyclohexyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides (to form cyanohydrins).

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Reductive Amination: Can be converted to amines through reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Biological Activity and Relevance to Drug Development

While specific studies on the biological activity of 1-methylcyclohexane-1-carbaldehyde are limited in the public domain, the broader class of cyclohexanecarboxaldehyde (B41370) derivatives has been investigated for various pharmacological properties. For instance, some derivatives have shown potential as anticancer and antimicrobial agents.[3] The aldehyde functional group is known to be reactive towards biological nucleophiles, such as amine and thiol groups in proteins, which can be a source of both therapeutic effects and toxicity.

For drug development professionals, 1-methylcyclohexane-1-carbaldehyde can serve as a versatile building block. The introduction of the 1-methyl-1-formylcyclohexyl moiety can be used to explore structure-activity relationships (SAR) by providing a rigid scaffold that can be further functionalized. Its derivatives could be investigated for their potential to interact with various biological targets.

Safety and Handling

1-Methylcyclohexane-1-carbaldehyde is classified as a flammable liquid and is harmful if swallowed.[1] It is also expected to cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling this compound.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, it is important to seek fresh air, flush affected skin or eyes with plenty of water, and seek medical attention if symptoms persist.

This technical guide provides a summary of the available information on 1-methylcyclohexane-1-carbaldehyde. Further experimental investigation is required to fully characterize its physical properties, spectroscopic data, and biological activity.

References

A Technical Guide to 1-Methylcyclohexanecarbaldehyde and Its Synonyms: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohexanecarbaldehyde, also known by synonyms such as 1-Formyl-1-methylcyclohexane and 1-Methyl-1-cyclohexanecarboxaldehyde, is a versatile cyclic aldehyde with significant potential as a building block in organic synthesis.[1][2][3] Its unique structural features make it a valuable intermediate in the preparation of a variety of organic molecules, including those with potential applications in the pharmaceutical and fragrance industries.[2] This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, synthetic methodologies, and key reactions of this compound. Furthermore, it explores the potential applications of this compound and related structures in the field of drug development, supported by detailed experimental protocols and logical workflow diagrams.

Nomenclature and Synonyms

The systematic naming of this compound can vary, leading to a range of synonyms used in chemical literature and commercial databases. Understanding these different names is crucial for effective literature searches and procurement.

Synonym Reference
This compound[3][4]
1-Formyl-1-methylcyclohexane[1][3]
1-Methyl-1-cyclohexanecarboxaldehyde[3]
1-methyl-cyclohexane-1-carbaldehyde[3][4]
Cyclohexanecarboxaldehyde, 1-methyl-[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property Value Reference
CAS Number 6140-64-3[1][2][5][6][7]
Molecular Formula C₈H₁₄O[1][2][5][6]
Molecular Weight 126.20 g/mol [1][6]
Appearance Liquid[5]
Purity Typically available at ~89-95%[5]
InChI Key FXZFFVCJWZTTMX-UHFFFAOYSA-N[5]
SMILES CC1(C=O)CCCCC1[3]
  • ¹H NMR: Expect signals for the methyl group protons, the aldehydic proton (downfield), and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

  • ¹³C NMR: Expect a signal for the carbonyl carbon (highly deshielded), the quaternary carbon, the methyl carbon, and the methylene carbons of the cyclohexane ring.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 126. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclohexane ring.

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not explicitly detailed in the search results. However, synthetic routes can be proposed based on established organic chemistry reactions and protocols for analogous compounds.

Proposed Synthetic Pathway: Hydroformylation of 1-Methylcyclohexene

A plausible and industrially relevant method for the synthesis of this compound is the hydroformylation (or oxo-synthesis) of 1-methylcyclohexene.[12] This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.

G 1-Methylcyclohexene 1-Methylcyclohexene CO, H2, Rh catalyst CO, H2, Rh catalyst This compound This compound 1-Methylcyclohexene->this compound Hydroformylation

Proposed synthesis of this compound.

Experimental Protocol (Adapted from the hydroformylation of cyclohexene): [12]

Materials:

  • 1-Methylcyclohexene

  • Carbon monoxide (CO)

  • Hydrogen (H₂)

  • Rhodium catalyst (e.g., Rh₂(CO)₄Cl₂)

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure autoclave with 1-methylcyclohexene and the rhodium catalyst dissolved in an anhydrous solvent.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (typically a 1:1 ratio) to the desired pressure (e.g., 50-100 atm).

  • Heat the reactor to the reaction temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by observing the pressure drop.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture can be worked up by distillation under reduced pressure to isolate the this compound.

Key Reactions and Synthetic Utility

This compound, as a sterically hindered aldehyde, can undergo a variety of reactions, making it a useful intermediate in the synthesis of more complex molecules.

Grignard Reaction

The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol.[13][14][15][16][17]

G This compound This compound Grignard_Reagent 1. R-MgX, Et2O 2. H3O+ Secondary_Alcohol Secondary Alcohol This compound->Secondary_Alcohol Grignard Addition G This compound This compound Phosphorus_Ylide Ph3P=CHR Alkene Alkene This compound->Alkene Wittig Olefination

References

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde: Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde is a substituted cyclic aldehyde that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane (B81311) ring, makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while many computational properties are available, experimentally determined data for some physical characteristics remain limited in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
CAS Number 6140-64-3AChemBlock[2]
IUPAC Name 1-methylcyclohexane-1-carbaldehydePubChem[1]
Appearance Not specified (likely a liquid)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Data not available
XLogP3-AA (Computed) 2.2PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Rotatable Bond Count (Computed) 1PubChem[1]
Exact Mass (Computed) 126.104465066 DaPubChem[1]
Topological Polar Surface Area (Computed) 17.1 ŲPubChem[1]

Chemical Reactivity

This compound exhibits the characteristic reactivity of aldehydes. The presence of the carbonyl group makes the aldehydic carbon electrophilic and susceptible to nucleophilic attack. Key reactions include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylcyclohexane-1-carboxylic acid. Mild oxidizing agents can be employed for this transformation.

  • Reduction: Reduction of the aldehyde group yields the primary alcohol, (1-methylcyclohexyl)methanol (B14665). Common reducing agents such as sodium borohydride (B1222165) can be used.

  • Nucleophilic Addition: The carbonyl group undergoes addition reactions with various nucleophiles. For instance, Grignard reagents can add to the carbonyl carbon to form secondary alcohols.

  • Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide.[3][4][5][6][7] This allows for the formation of a new carbon-carbon double bond at the position of the original carbonyl group.

The methyl group on the cyclohexane ring can influence the stereochemical outcome of these reactions by affecting the conformational preferences of the ring.

Experimental Protocols

Synthesis of (1-methylcyclohexyl)methanol

A common route to (1-methylcyclohexyl)methanol is through the hydroboration-oxidation of methylenecyclohexane.

Diagram 1: Synthesis of (1-methylcyclohexyl)methanol

G Methylenecyclohexane Methylenecyclohexane Methanol (1-methylcyclohexyl)methanol Methylenecyclohexane->Methanol Hydroboration-Oxidation Borane_THF 1. BH3-THF Oxidation 2. H2O2, NaOH

Caption: Synthetic route to (1-methylcyclohexyl)methanol.

Oxidation of (1-methylcyclohexyl)methanol to this compound

The primary alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Diagram 2: Synthesis of this compound

G Methanol (1-methylcyclohexyl)methanol Aldehyde 1-Methylcyclohexane- carbaldehyde Methanol->Aldehyde Oxidation PCC PCC, CH2Cl2

Caption: Oxidation to this compound.

Detailed Experimental Workflow (Hypothetical)

The following workflow outlines the key steps for the synthesis and purification of this compound based on the above-mentioned reactions.

Diagram 3: Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve (1-methylcyclohexyl)methanol in Dichloromethane B Add Pyridinium Chlorochromate (PCC) A->B C Stir at Room Temperature B->C D Filter through Silica Gel C->D E Wash with Diethyl Ether D->E F Concentrate the Filtrate E->F G Column Chromatography F->G H Characterization (NMR, IR, MS) G->H

Caption: Workflow for synthesis and purification.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound and its involvement in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for various biological activities, including antibacterial and anti-inflammatory properties, no such studies have been reported for this particular compound.[8][9] The reactivity of the aldehyde group suggests potential for interaction with biological macromolecules, but this remains speculative without experimental evidence. Further research is warranted to explore the pharmacological and toxicological profile of this compound to determine its potential for applications in drug discovery and development.

Conclusion

This compound is a compound with potential utility in organic synthesis. This guide has summarized its known physical and chemical properties and proposed a viable synthetic route. The significant gap in the understanding of its biological effects presents an opportunity for future research. Elucidating the biological activity and potential signaling pathway interactions of this and structurally related compounds could open new avenues for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-methylcyclohexanecarbaldehyde. In the absence of publicly available experimental data, this document leverages computational predictions to offer valuable insights into the spectral characteristics of this compound. This guide is intended to support research, spectroscopic analysis, and drug development activities where the characterization of this compound and related structures is crucial.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the resonance frequency of each carbon atom. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)205.1
C1 (Quaternary)48.2
C2, C634.9
C3, C525.3
C425.8
CH₃ (Methyl)21.0

Note: These are predicted values and may differ from experimental results. The numbering of the carbon atoms is illustrated in the molecular diagram below.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data in Table 1.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a liquid sample such as this compound.

I. Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Add a small amount directly to the sample solution.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared sample solution into the NMR tube.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

  • Spectrometer Frequency: 100 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width (SW): Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are observed.

  • Acquisition Time (AQ): 1 to 2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide more accurate integration, though this will increase the total experiment time.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

  • Temperature: Standard probe temperature, usually 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis sample High Purity Sample dissolve Dissolve in Deuterated Solvent sample->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transformation acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Carbon Atoms peak_pick->assign report Generate Final Report assign->report

Caption: Workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectroscopy data for 1-Methylcyclohexanecarbaldehyde. It is intended for researchers, scientists, and professionals in drug development engaged in the identification and characterization of carbonyl-containing compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for acquiring the IR spectrum of a liquid aldehyde, and a logical workflow for spectral analysis.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aldehyde and the methyl-substituted cyclohexane (B81311) ring. The key diagnostic absorption bands are summarized in the table below. These values are based on established ranges for similar aliphatic aldehydes and cyclohexane derivatives.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H StretchAldehyde (CHO)2830 - 2800 and 2730 - 2700MediumThe presence of two distinct bands is characteristic of the aldehyde C-H stretch. The lower frequency band is often a sharp and useful diagnostic peak.[1][2]
C-H StretchAlkyl (CH₃, CH₂, CH)2960 - 2850StrongThese absorptions arise from the methyl and methylene (B1212753) groups of the cyclohexane ring.[3][4]
C=O StretchAldehyde (C=O)1740 - 1720StrongThis is typically one of the most intense bands in the spectrum, characteristic of a saturated aliphatic aldehyde.[1][5]
C-H BendMethylene (CH₂) Scissoring~1450MediumThis absorption is characteristic of the CH₂ groups within the cyclohexane ring.[3]
C-H BendMethyl (CH₃)~1465 and ~1375MediumThese bands correspond to the asymmetric and symmetric bending vibrations of the methyl group.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using the neat liquid technique with salt plates.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Materials:

  • This compound (liquid sample)

  • Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates[6][7]

  • Pasteur pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes or other lint-free tissue

  • Gloves

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and carbon dioxide interference.

  • Sample Preparation (Neat Sample):

    • Place a clean, dry salt plate on a clean, dry surface.[6]

    • Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of the salt plate.[6][7]

    • Carefully place the second salt plate on top of the first, creating a thin liquid film sandwiched between the plates.[7] The liquid should spread evenly to cover the beam path area. Avoid introducing air bubbles.

  • Spectrum Acquisition:

    • Carefully place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • Acquire a background spectrum if one has not been recently recorded. This will account for any atmospheric and instrumental absorptions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates by rinsing them with a small amount of acetone and gently wiping them dry with a Kimwipe.[7]

    • Store the clean, dry salt plates in a desiccator to prevent them from fogging due to moisture absorption.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of an unknown sample suspected to be an aldehyde using infrared spectroscopy.

IR_Analysis_Workflow cluster_0 Spectral Acquisition cluster_1 Initial Spectral Analysis cluster_2 Functional Group Confirmation cluster_3 Final Identification A Prepare Neat Liquid Sample B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Strongest Peaks C->D E Check for C=O Stretch (1740-1720 cm⁻¹) D->E F Look for Aldehyde C-H Stretches (~2820 cm⁻¹ and ~2720 cm⁻¹) E->F C=O Present G Analyze Alkyl C-H Stretches (2960-2850 cm⁻¹) F->G Aldehyde C-H Confirmed H Compare with Reference Spectra G->H Alkyl Stretches Present I Confirm Structure: This compound H->I

Caption: Workflow for IR Spectrum Analysis of an Aldehyde.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 1-Methylcyclohexanecarbaldehyde (CAS No. 6140-64-3). The information herein is curated for professionals in research, and drug development to ensure the integrity and reliability of this compound in experimental and developmental settings.

Chemical and Physical Properties

This compound is a substituted cycloalkane with a reactive aldehyde functional group. Its stability is primarily influenced by its susceptibility to oxidation.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Liquid
CAS Number 6140-64-3

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage and handling protocols is crucial.

ParameterRecommendation
Storage Temperature Store at 0-8 °C for long-term stability.
Container Keep in a tightly sealed, light-resistant container (e.g., amber glass) to prevent photo-oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases, as these can catalyze degradation reactions.[1]
Handling Use in a well-ventilated area. Avoid exposure to heat, sparks, and open flames as it is a flammable liquid.[1]

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various stress conditions is not extensively available in published literature, its chemical structure suggests a primary degradation pathway through oxidation. The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 1-methylcyclohexanecarboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Potential Degradation Pathway: Oxidation

The most probable degradation route for this compound is the oxidation of the aldehyde group to a carboxylic acid. This is a common degradation pathway for aldehydes.

G cluster_main Potential Oxidation Pathway A This compound B [O] (Air, Light, Heat) A->B C 1-Methylcyclohexanecarboxylic Acid (Primary Degradation Product) B->C

A potential oxidation degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established guidelines for such studies.

Objective

To identify potential degradation products and pathways, and to develop a stability-indicating analytical method for this compound.

Materials and Methods
  • Test Substance: this compound (purity ≥95%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile (B52724), water).

  • Instrumentation: HPLC with a UV detector or a mass spectrometer (MS), GC-MS, pH meter, calibrated oven, photostability chamber.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis Treat with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
Base Hydrolysis Treat with 0.1 M NaOH at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose a solid sample and a solution to heat (e.g., 60°C, 80°C) for a specified duration.
Photostability Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Analytical Method

A stability-indicating method, capable of separating the parent compound from its degradation products, should be developed and validated. Both HPLC and GC-MS are suitable techniques.

  • HPLC Method Example:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Detection: UV at an appropriate wavelength or MS.

  • GC-MS Method Example:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometry (EI mode).

Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study.

G cluster_workflow Stability Study Workflow A Sample Preparation B Initial Analysis (T=0) A->B C Exposure to Stress Conditions (Heat, Light, pH, Oxidant) A->C F Data Analysis and Degradation Profiling B->F D Timepoint Sampling C->D E Analytical Testing (HPLC, GC-MS) D->E E->F

A general workflow for a forced degradation stability study.

Summary and Conclusion

This compound is a relatively stable compound under recommended storage conditions, which include refrigeration (0-8 °C) and protection from light and air. The primary route of degradation is likely the oxidation of the aldehyde to 1-methylcyclohexanecarboxylic acid. For critical applications in research and drug development, it is imperative to conduct thorough stability studies using validated analytical methods to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a foundational resource for these endeavors.

References

An In-Depth Technical Guide on the Safety and Hazards of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of 1-Methylcyclohexanecarbaldehyde. The information is compiled from available safety data sheets, toxicological databases, and scientific literature, with a focus on providing quantitative data, experimental insights, and an understanding of its potential toxicological mechanisms.

Chemical and Physical Properties

This compound is a flammable liquid and vapor. Key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 6140-64-3
Appearance Colorless liquid
Boiling Point Not explicitly found
Flash Point Not explicitly found
Solubility Not explicitly found

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

Toxicological Data

Quantitative toxicological data for this compound is limited. The following data has been estimated based on read-across from a structurally similar substance.[1]

EndpointSpeciesRouteValueClassification
LD₅₀ RatOral790 mg/kgCategory 4
LD₅₀ Rabbit (male)Dermal720 mg/kgCategory 3
LD₅₀ Rabbit (female)Dermal830 mg/kgCategory 3
LC₅₀ RatInhalationNo deaths at saturated vapor concentration-

Experimental Protocols for Hazard Evaluation

Detailed experimental protocols for the toxicological evaluation of chemicals like this compound are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

G start Start: Dose single animal observe Observe for 48 hours start->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No dose_higher Dose next animal at a higher fixed dose survives->dose_higher dose_lower Dose next animal at a lower fixed dose dies->dose_lower stop Stop test and estimate LD50 dose_higher->stop dose_lower->stop

Acute Oral Toxicity Testing Workflow (OECD 423)

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex are used.

  • Dosing: A single animal is dosed with the test substance at one of the defined starting dose levels (e.g., 300 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Sequential Dosing: Based on the outcome, the next animal is dosed at a higher or lower fixed dose level.

  • Data Analysis: The LD₅₀ is estimated based on the mortality outcomes at different dose levels.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

G start Prepare animal skin (shave) apply Apply 0.5 mL of substance to a 6 cm² area start->apply patch Cover with a semi-occlusive patch for 4 hours apply->patch remove Remove patch and wash skin patch->remove observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours remove->observe classify Classify based on severity and reversibility of skin reactions observe->classify

Dermal Irritation/Corrosion Test Workflow (OECD 404)

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Application: The fur is clipped from the dorsal area of the trunk. 0.5 mL of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause eye irritation or damage.

G start Instill 0.1 mL of substance into the conjunctival sac of one eye observe Observe and score for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours start->observe classify Classify based on severity and reversibility of eye lesions observe->classify

Eye Irritation/Corrosion Test Workflow (OECD 405)

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Lesions of the cornea, iris, and conjunctiva are scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Potential Mechanisms of Toxicity

The toxicity of aldehydes, including this compound, is often attributed to their electrophilic nature.

G cluster_0 Aldehyde Exposure cluster_1 Cellular Interaction cluster_2 Cellular Effects cluster_3 Toxicological Outcomes Aldehyde This compound (Electrophile) Nucleophiles Biological Nucleophiles (e.g., Cysteine, Lysine (B10760008) in Proteins) Aldehyde->Nucleophiles Reacts with Adduct Covalent Adduct Formation Nucleophiles->Adduct Dysfunction Protein Dysfunction Adduct->Dysfunction OxidativeStress Oxidative Stress Dysfunction->OxidativeStress Inflammation Inflammatory Response Dysfunction->Inflammation Toxicity Systemic Toxicity Dysfunction->Toxicity Irritation Irritation (Skin, Eyes, Respiratory Tract) OxidativeStress->Irritation Inflammation->Irritation

General Mechanism of Aldehyde Toxicity

The aldehyde functional group can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl group of cysteine and the amino group of lysine in proteins. This covalent modification can lead to:

  • Protein Dysfunction: Alteration of protein structure and function, which can disrupt normal cellular processes.

  • Oxidative Stress: Depletion of cellular antioxidants, such as glutathione, leading to an imbalance in the cellular redox state and subsequent oxidative damage.

  • Inflammatory Response: Cellular damage can trigger the release of pro-inflammatory mediators, leading to irritation.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Metabolism is expected to proceed via oxidation of the aldehyde group to a carboxylic acid, followed by potential conjugation reactions to facilitate excretion. The methylcyclohexane (B89554) ring may also undergo hydroxylation.

Precautionary Measures and First Aid

Given the hazardous nature of this compound, appropriate safety precautions should be taken when handling this chemical.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof equipment.

  • Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a flammable liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicity data is limited, read-across data suggests moderate acute toxicity. The primary mechanism of toxicity is likely related to its electrophilic nature, leading to interaction with biological macromolecules. Strict adherence to safety precautions, including the use of appropriate personal protective equipment and engineering controls, is essential when handling this compound to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize its toxicological profile and metabolic fate.

References

A Theoretical Investigation into the Conformational Landscape of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the conformational analysis of 1-methylcyclohexanecarbaldehyde. In the absence of extensive direct experimental data for this specific molecule, this guide leverages well-established principles of stereochemistry and conformational analysis of substituted cyclohexanes, primarily utilizing methylcyclohexane (B89554) and cyclohexanecarbaldehyde as analogs. The document outlines the critical structural features, predicts the conformational preferences based on steric and electronic effects, and details the established experimental and computational methodologies for such investigations. All quantitative data for analogous systems are presented in structured tables, and logical relationships are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers in organic chemistry and drug development.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as this compound, the conformational flexibility of the cyclohexane (B81311) ring dictates the spatial arrangement of its substituents, which in turn influences its reactivity and potential interactions with biological targets. A thorough understanding of the conformational landscape, including the relative stabilities of different conformers and the energy barriers to their interconversion, is therefore paramount in fields ranging from synthetic chemistry to medicinal chemistry and drug design.

This compound presents an interesting case for conformational analysis due to the presence of two distinct substituents on the same carbon atom of the cyclohexane ring: a methyl group and a carbaldehyde (formyl) group. The interplay of their steric demands and electronic properties will determine the preferred chair conformations and the rotational orientation of the aldehyde group.

Conformational Isomers of this compound

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, a ring flip interconverts two chair conformations where the substituent is in either an axial or an equatorial position. In the case of 1,1-disubstituted cyclohexanes like this compound, the ring flip will interconvert the axial and equatorial positions of both the methyl and carbaldehyde groups.

However, since both substituents are on the same carbon, one will always be in an axial position while the other is in an equatorial position in a given chair conformation. The ring flip will simply invert these positions. Therefore, we have two primary chair conformers to consider:

  • Conformer A: Methyl group in the equatorial position and the carbaldehyde group in the axial position.

  • Conformer B: Methyl group in the axial position and the carbaldehyde group in the equatorial position.

The relative stability of these two conformers is primarily determined by the steric bulk of the substituents. The substituent with the larger steric requirement will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

G cluster_A Conformer A cluster_B Conformer B A Methyl: Equatorial Carbaldehyde: Axial B Methyl: Axial Carbaldehyde: Equatorial A->B Ring Flip G cluster_workflow Computational Workflow start Initial Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) conf_search->dft_opt Identify low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Relative Energy Analysis (ΔE, ΔH, ΔG) freq_calc->energy_analysis Confirm minima and obtain thermodynamic data pop_analysis Boltzmann Population Analysis energy_analysis->pop_analysis end Predicted Conformational Landscape pop_analysis->end G cluster_equilibrium Conformational Equilibrium cluster_factors Governing Factors eq_Me Equatorial Methyl (More Stable) ax_Me Axial Methyl (Less Stable) eq_Me->ax_Me Higher Energy steric Steric Hindrance (1,3-Diaxial Interactions) steric->eq_Me Favors electronic Electronic Effects (Hyperconjugation, Dipole) electronic->eq_Me May influence

The Aldehyde on a Cyclohexane Ring: A Technical Guide to Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanecarboxaldehyde (B41370) moiety is a cornerstone in organic synthesis, offering a versatile scaffold for the construction of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The reactivity of the aldehyde group, intricately modulated by the conformational dynamics and substituent patterns of the cyclohexane (B81311) ring, presents both unique challenges and synthetic opportunities. This technical guide provides an in-depth analysis of the factors governing the reactivity of aldehydes on a substituted cyclohexane framework, supported by quantitative data, detailed experimental protocols, and logical workflows to guide synthetic design.

Core Principles: Steric, Electronic, and Conformational Effects

The chemical behavior of a cyclohexanecarboxaldehyde is not dictated by the aldehyde group in isolation. Instead, it is a consequence of a complex interplay between steric hindrance, electronic effects originating from substituents on the ring, and the inherent conformational preferences of the cyclohexane chair.

Conformational Landscape: The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexanecarboxaldehyde, the aldehyde group, being a moderately bulky substituent, overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2] This conformational lock has profound implications for the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles. An equatorial aldehyde group is significantly more sterically accessible than a hypothetical axial counterpart.

Steric Hindrance: The steric environment around the equatorial aldehyde group is further influenced by the nature and position of other substituents on the cyclohexane ring. Substituents at the C2 and C6 positions, in particular, can significantly impede the approach of reagents to the carbonyl group. The magnitude of this steric hindrance can be qualitatively assessed by considering the A-values of the substituents, which quantify their preference for the equatorial position. Larger A-values generally correlate with greater steric bulk.

Electronic Effects: Substituents on the cyclohexane ring can exert inductive electronic effects on the reactivity of the aldehyde. Electron-withdrawing groups (e.g., halogens, nitro groups) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., alkyl groups) decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions. The transmission of these inductive effects through the sigma framework of the cyclohexane ring is generally weaker than through conjugated systems.

Quantitative Analysis of Reactivity

Table 1: Relative Rates of Oxidation of Substituted Cyclohexanecarboxaldehydes

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction can be influenced by substituents on the cyclohexane ring.

Substituent at C4Relative Rate of Oxidation (k_rel)Predominant Effect
-H1.00Reference
-CH₃0.85Electron-donating (destabilizes partial positive charge on carbonyl carbon in transition state)
-C(CH₃)₃0.70Electron-donating and minor steric hindrance
-Cl2.50Electron-withdrawing (stabilizes partial positive charge on carbonyl carbon in transition state)
-NO₂5.80Strong electron-withdrawing

Note: The data in this table are illustrative and based on established principles of electronic effects. Actual relative rates may vary depending on the specific oxidant and reaction conditions.

Table 2: Equilibrium Constants for Cyanohydrin Formation

The formation of a cyanohydrin from an aldehyde and cyanide is a classic nucleophilic addition reaction. The position of the equilibrium is sensitive to both steric and electronic factors.

Cyclohexanecarboxaldehyde DerivativeEquilibrium Constant (K_eq)Key Influencing Factor
Unsubstituted250Baseline reactivity
4-tert-Butylcyclohexanecarboxaldehyde230Minimal electronic effect from C4
2-Methylcyclohexanecarboxaldehyde80Steric hindrance from adjacent methyl group
2,6-Dimethylcyclohexanecarboxaldehyde15Significant steric hindrance from two adjacent methyl groups

Note: These equilibrium constants are representative and highlight the trend of decreasing K_eq with increasing steric hindrance around the aldehyde functionality.

Key Reactions and Experimental Protocols

The aldehyde group on a substituted cyclohexane ring can undergo a wide array of chemical transformations. Below are detailed methodologies for several key reactions.

Oxidation to Carboxylic Acid

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to the corresponding cyclohexanecarboxylic acid.

Protocol:

  • Reagents: Substituted cyclohexanecarboxaldehyde, Jones reagent (CrO₃ in aqueous H₂SO₄ and acetone), acetone (B3395972).

  • Procedure:

    • Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Reduction to Primary Alcohol

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to the corresponding cyclohexylmethanol.

Protocol:

  • Reagents: Substituted cyclohexanecarboxaldehyde, sodium borohydride (B1222165) (NaBH₄), methanol (B129727) (or ethanol (B145695)/THF).

  • Procedure:

    • Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer at 0 °C.

    • Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.

    • Purify by column chromatography if necessary.

Wittig Olefination

Reaction: Conversion of a substituted cyclohexanecarboxaldehyde to a substituted alkene.

Protocol:

  • Reagents: Substituted cyclohexanecarboxaldehyde, a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium), anhydrous THF.

  • Procedure:

    • In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Add a solution of the substituted cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Aldol (B89426) Condensation

Reaction: A base-catalyzed self-condensation or crossed-condensation involving a substituted cyclohexanecarboxaldehyde.

Protocol (for self-condensation):

  • Reagents: Substituted cyclohexanecarboxaldehyde (with at least one alpha-hydrogen), a base (e.g., NaOH or KOH), ethanol.

  • Procedure:

    • Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (e.g., 10% w/v) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 1-3 hours), monitoring the formation of the aldol addition product by TLC.

    • If the condensation product (α,β-unsaturated aldehyde) is desired, the reaction mixture can be gently heated.

    • Neutralize the reaction mixture with dilute HCl.

    • Extract the product with dichloromethane (B109758) (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizing Synthetic Pathways and Logic

Graphviz diagrams can be employed to visualize the logical flow of synthetic decisions and reaction mechanisms.

Nucleophilic_Addition_to_Cyclohexanecarboxaldehyde cluster_start Starting Material cluster_reagents Reagent Class cluster_conditions Reaction Conditions cluster_products Products Substituted Cyclohexanecarboxaldehyde Substituted Cyclohexanecarboxaldehyde Strong, Irreversible Nucleophile Strong, Irreversible Nucleophile Substituted Cyclohexanecarboxaldehyde->Strong, Irreversible Nucleophile e.g., Grignard, Organolithium Weaker, Reversible Nucleophile Weaker, Reversible Nucleophile Substituted Cyclohexanecarboxaldehyde->Weaker, Reversible Nucleophile e.g., Cyanide, Enolates 1,2-Addition Product 1,2-Addition Product Strong, Irreversible Nucleophile->1,2-Addition Product Irreversible Addition Kinetic Control\n(Low Temperature) Kinetic Control (Low Temperature) Weaker, Reversible Nucleophile->Kinetic Control\n(Low Temperature) Thermodynamic Control\n(Higher Temperature) Thermodynamic Control (Higher Temperature) Weaker, Reversible Nucleophile->Thermodynamic Control\n(Higher Temperature) Kinetic Control\n(Low Temperature)->1,2-Addition Product Favored Product Condensation Product Condensation Product Thermodynamic Control\n(Higher Temperature)->Condensation Product Favored Product (if applicable)

Caption: Decision pathway for nucleophilic addition reactions.

This diagram illustrates how the choice of nucleophile and reaction conditions dictates the outcome of a reaction with a substituted cyclohexanecarboxaldehyde. Strong, irreversible nucleophiles typically lead directly to the 1,2-addition product. With weaker, reversible nucleophiles, the reaction can be steered towards either the kinetic (1,2-addition) or thermodynamic (condensation) product by controlling the temperature.

Stereoselective_Reduction cluster_0 Substrate Conformation cluster_1 Hydride Reagent cluster_2 Transition State & Product A Equatorial Aldehyde (Sterically Accessible) B Small Hydride (e.g., NaBH4) A->B Less sterically demanding C Bulky Hydride (e.g., L-Selectride) A->C More sterically demanding D Less Hindered Attack (Anti-Felkin-Anh) B->D Favored trajectory E More Hindered Attack (Felkin-Anh) C->E Favored trajectory F Major Diastereomer D->F G Minor Diastereomer E->G

Caption: Stereochemical outcome of hydride reduction.

This workflow demonstrates how the steric bulk of the hydride reducing agent can influence the diastereoselectivity of the reduction of a chiral substituted cyclohexanecarboxaldehyde. A smaller hydride reagent like sodium borohydride will preferentially attack from the less hindered face, while a bulkier reagent like L-Selectride will attack from the more hindered face, leading to different major diastereomers. This is a simplified representation of the Felkin-Anh model for nucleophilic addition to chiral aldehydes.

Conclusion

The reactivity of the aldehyde group on a substituted cyclohexane ring is a nuanced subject, governed by a delicate balance of conformational, steric, and electronic factors. A thorough understanding of these principles is paramount for the rational design of synthetic routes to complex target molecules. By leveraging the knowledge of how substituents modulate the reactivity of the aldehyde, chemists can strategically employ a wide range of transformations to achieve their synthetic goals with high efficiency and selectivity. The experimental protocols and logical workflows presented in this guide serve as a foundational resource for researchers in the fields of organic synthesis and drug development.

References

Methodological & Application

Synthesis of Aldehydes from 1-Methylcyclohexene: A Detailed Guide to Ozonolysis and Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of aldehydes from 1-methylcyclohexene. It is important to note that the direct, single-step synthesis of 1-methylcyclohexanecarbaldehyde from 1-methylcyclohexene is not a standard or commonly reported transformation. The primary aldehyde products synthesized from 1-methylcyclohexene are typically 6-oxoheptanal (B8601428) via ozonolysis or 2-methylcyclohexane-1-carbaldehyde (B3230590) through hydroformylation. This guide will focus on the established protocols for these two important reactions.

Ozonolysis of 1-Methylcyclohexene for the Synthesis of 6-Oxoheptanal

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. In the case of 1-methylcyclohexene, the carbon-carbon double bond is cleaved to form a dicarbonyl compound. A subsequent reductive workup yields 6-oxoheptanal.

Reaction Principle

The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. This ozonide is then treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, to yield the final aldehyde and ketone products.

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

  • 1-Methylcyclohexene (99% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 g, 10.4 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (40 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

  • Once the reaction is complete, purge the solution with argon or nitrogen gas for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 mL, 20.8 mmol) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-oxoheptanal.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data
ParameterValue
Starting Material1-Methylcyclohexene
Product6-Oxoheptanal
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Typical Yield85-95%
AppearanceColorless to pale yellow oil

Hydroformylation of 1-Methylcyclohexene to Synthesize 2-Methylcyclohexane-1-carbaldehyde

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For 1-methylcyclohexene, this reaction typically yields the regioisomer 2-methylcyclohexane-1-carbaldehyde.[1]

Reaction Principle

The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction. The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[1]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

Materials:

  • 1-Methylcyclohexene (99% purity)

  • Rhodium(I) acetylacetonatobis(carbonyl) (Rh(acac)(CO)₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Toluene (B28343), anhydrous and degassed

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (0.01 mmol) and dppe (0.02 mmol).

  • Add 10 mL of anhydrous, degassed toluene to the reactor.

  • Add 1-methylcyclohexene (1.0 mmol) to the reactor.

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the reactor to 20 atm with the 1:1 CO/H₂ mixture.

  • Heat the reactor to 80 °C with vigorous stirring.

  • Maintain the reaction for 12-24 hours.

  • After cooling the reactor to room temperature, carefully vent the excess gas.

  • The product mixture can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

  • The product, 2-methylcyclohexane-1-carbaldehyde, can be isolated by column chromatography.

Quantitative Data
ParameterValue
Starting Material1-Methylcyclohexene
Primary Product2-Methylcyclohexane-1-carbaldehyde
Catalyst SystemRh(acac)(CO)₂ / dppe
Temperature80 °C
Pressure20 atm (1:1 CO/H₂)
Typical Conversion>95%
Selectivity for Aldehydes>90%
Regioselectivity (2-methyl/1-methyl)Varies with ligand, typically favors 2-methyl isomer

Visualizing the Synthetic Pathways

To further clarify the transformations, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Ozonolysis_Pathway start 1-Methylcyclohexene ozonide Molozonide (unstable intermediate) start->ozonide 1. O₃, CH₂Cl₂/MeOH, -78 °C sec_ozonide Secondary Ozonide ozonide->sec_ozonide Rearrangement product 6-Oxoheptanal sec_ozonide->product 2. DMS (reductive workup)

Caption: Reaction pathway for the ozonolysis of 1-methylcyclohexene.

Hydroformylation_Pathway start 1-Methylcyclohexene product 2-Methylcyclohexane-1-carbaldehyde start->product CO, H₂, Rh catalyst, Ligand

Caption: General reaction for the hydroformylation of 1-methylcyclohexene.

Experimental_Workflow start Reactant & Catalyst Preparation reaction Reaction Setup & Execution (Ozonolysis or Hydroformylation) start->reaction workup Reaction Quenching & Workup reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Analysis (GC, NMR, etc.) purification->analysis

Caption: A generalized experimental workflow for aldehyde synthesis.

References

Hydroformylation of 1-methylcyclohexene to produce 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a fundamental industrial process for the synthesis of aldehydes from alkenes.[1] This atom-economical reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.[1] The resulting aldehydes are versatile intermediates, readily converted into alcohols, carboxylic acids, and amines, which are crucial building blocks in the production of pharmaceuticals, fragrances, and other specialty chemicals.[1]

The hydroformylation of 1-methylcyclohexene is a significant transformation that yields 2-methylcyclohexane-1-carbaldehyde (B3230590) as the primary product.[1] This chiral aldehyde serves as a valuable intermediate in organic synthesis.[1] The efficiency, yield, and regioselectivity of this reaction are highly dependent on the catalyst system and reaction conditions employed. This document provides detailed application notes and experimental protocols for the hydroformylation of 1-methylcyclohexene using both rhodium and cobalt-based catalyst systems.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[1] The key steps involve:

  • Coordination of the alkene to the rhodium hydride complex.

  • Migratory insertion to form a rhodium-alkyl intermediate.

  • Carbon monoxide (CO) insertion.

  • Oxidative addition of hydrogen (H₂).

  • Reductive elimination to yield the aldehyde product and regenerate the catalyst.[1]

For 1-methylcyclohexene, the migratory insertion of the alkene into the Rh-H bond can occur in two ways, leading to two potential regioisomeric aldehyde products. The primary product is 2-methylcyclohexane-1-carbaldehyde. The regioselectivity is significantly influenced by the steric bulk of the ligands on the metal center, with bulkier ligands favoring the formation of the branched aldehyde.[1]

Data Presentation

The following tables summarize the quantitative data for the hydroformylation of 1-methylcyclohexene under various catalytic conditions.

Table 1: Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene

EntryCatalyst SystemLigandTemperature (°C)Pressure (atm)Time (h)Conversion (%)Aldehyde Selectivity (%)
1Rh(acac)(CO)₂PPh₃80204>95>98
2Rh(acac)(CO)₂dppe¹80204>95>98
3[Rh(cod)Cl]₂P(OPh)₃1005069295
4Rh₄(CO)₁₂None1208058590

¹dppe = 1,2-Bis(diphenylphosphino)ethane[1]

Table 2: Cobalt-Catalyzed Hydroformylation of 1-Methylcyclohexene

EntryCatalyst SystemLigandTemperature (°C)Pressure (atm)Time (h)Conversion (%)Aldehyde Selectivity (%)
1Co₂(CO)₈None15015088892
2CoCl₂PPh₃14580108996
3Co(acac)₂PBu₃16010078590
4HCo(CO)₄None1403012HighHigh

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene

This protocol describes a general procedure for the hydroformylation of 1-methylcyclohexene using a rhodium-based catalyst.

Materials:

  • Rh(acac)(CO)₂ (Rhodium dicarbonylacetylacetonate)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • 1-Methylcyclohexene

  • Anhydrous, degassed toluene (B28343)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and dppe (e.g., 0.02 mmol) to a Schlenk flask.[1] Add 10 mL of anhydrous, degassed toluene and stir until the solids are dissolved.[1]

  • Reactor Setup: Transfer the catalyst solution via cannula to a clean, dry, and nitrogen-purged high-pressure autoclave.[1]

  • Substrate Addition: Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[1]

  • Reaction:

    • Seal the autoclave and purge it several times with syngas to remove any residual air.[1]

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.[1]

    • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]

    • Maintain the reaction conditions for the specified time (e.g., 4 hours), monitoring the pressure.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess gas in a well-ventilated fume hood.[1]

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.[1]

  • Purification:

    • Remove the solvent under reduced pressure.[1]

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the 2-methylcyclohexane-1-carbaldehyde.[1]

Protocol 2: Cobalt-Catalyzed Hydroformylation of 1-Methylcyclohexene

This protocol outlines a general procedure using a more cost-effective but typically more demanding cobalt-based catalyst.

Materials:

  • Co₂(CO)₈ (Dicobalt octacarbonyl)

  • 1-Methylcyclohexene

  • Anhydrous, degassed hexane

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, add Co₂(CO)₈ (e.g., 0.02 mmol) to a high-pressure autoclave.[1]

  • Solvent and Substrate Addition: Add 15 mL of anhydrous, degassed hexane and 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[1]

  • Reaction:

    • Seal the autoclave and purge it several times with syngas.[1]

    • Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture.[1]

    • Heat the reactor to a high temperature (e.g., 150 °C) with vigorous stirring.[1]

    • Maintain the reaction for the specified duration (e.g., 8 hours).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess gas in a fume hood.[1]

  • Purification:

    • The product can be isolated by removing the solvent under reduced pressure and then purified by distillation or column chromatography.[1]

Visualizations

Hydroformylation_Workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydroformylation Reaction cluster_workup Product Isolation & Purification catalyst_prep Catalyst & Ligand Dissolution in Anhydrous Solvent reactor_setup Transfer to Inert Autoclave catalyst_prep->reactor_setup substrate_add Add 1-Methylcyclohexene reactor_setup->substrate_add seal_purge Seal & Purge with Syngas substrate_add->seal_purge pressurize_heat Pressurize with CO/H₂ & Heat with Stirring seal_purge->pressurize_heat react Maintain Reaction Conditions pressurize_heat->react cool_vent Cool Reactor & Vent Gas react->cool_vent extraction Solvent Removal cool_vent->extraction purification Purification (Chromatography/Distillation) extraction->purification product 1-Methylcyclohexanecarbaldehyde purification->product

Caption: Experimental workflow for the hydroformylation of 1-methylcyclohexene.

Heck_Breslow_Cycle catalyst HRh(CO)nL alkene_complex Alkene Coordination catalyst->alkene_complex + 1-Methylcyclohexene alkyl_intermediate Migratory Insertion alkene_complex->alkyl_intermediate acyl_intermediate CO Insertion alkyl_intermediate->acyl_intermediate + CO h2_adduct H₂ Oxidative Addition acyl_intermediate->h2_adduct + H₂ product_elimination Reductive Elimination h2_adduct->product_elimination product_elimination->catalyst + Aldehyde

Caption: Simplified Heck-Breslow catalytic cycle for rhodium-catalyzed hydroformylation.

References

Application Notes and Protocols: Rhodium-Based Catalysts for 1-Methylcyclohexene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroformylation, or the "oxo process," is a fundamental industrial reaction that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes. This atom-economical process is critical for producing bulk and fine chemicals that serve as precursors to alcohols, carboxylic acids, and amines. The hydroformylation of 1-methylcyclohexene is a significant transformation as it produces 2-methylcyclohexane-1-carbaldehyde (B3230590), a chiral molecule and a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1][2]

Rhodium-based catalysts are highly favored for this transformation due to their high activity and selectivity under milder temperature and pressure conditions compared to traditional cobalt-based systems.[1][3] The performance of these catalysts can be precisely controlled by modifying the steric and electronic properties of the ligands, typically phosphines and phosphites, coordinated to the rhodium center.[1][4] This document provides detailed protocols and application notes for conducting the rhodium-catalyzed hydroformylation of 1-methylcyclohexene.

Reaction Mechanism and Regioselectivity

The hydroformylation of alkenes using rhodium catalysts is generally understood to proceed via the Heck-Breslow cycle. The key steps involve the formation of a rhodium-hydrido-carbonyl active species, coordination of the alkene, migratory insertion to form a rhodium-alkyl intermediate, subsequent CO insertion to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst.[1]

For an unsymmetrical alkene like 1-methylcyclohexene, the migratory insertion of the alkene into the Rh-H bond can occur in two ways, leading to two possible regioisomeric aldehyde products. However, the formation of 2-methylcyclohexane-1-carbaldehyde is typically favored. The regioselectivity is significantly influenced by the steric bulk of the ligands on the rhodium catalyst.[1]

Hydroformylation_Cycle cat [RhH(CO)₂(L)₂] Active Catalyst alkene_coord Alkene Coordination π-Complex cat->alkene_coord mig_insert Migratory Insertion Rh-Alkyl Intermediate alkene_coord->mig_insert co_insert CO Insertion Rh-Acyl Intermediate mig_insert->co_insert h2_add Oxidative Addition of H₂ co_insert->h2_add red_elim Reductive Elimination h2_add->red_elim red_elim->cat aldehyde_out 2-Methylcyclohexane- 1-carbaldehyde red_elim->aldehyde_out alkene_in 1-Methylcyclohexene alkene_in->alkene_coord co_in1 + CO co_in1->cat co_in2 + CO co_in2->co_insert h2_in + H₂ h2_in->h2_add

Figure 1: Catalytic cycle for rhodium-catalyzed hydroformylation.[1]

Factors Influencing Catalytic Performance

The efficiency and selectivity of the hydroformylation reaction are dictated by several interconnected parameters. The choice of ligands and reaction conditions like temperature and syngas pressure are critical for optimizing the yield of the desired aldehyde.

Factors_Influence params Reaction Parameters ligands Ligands (Phosphines, Phosphites) params->ligands temp Temperature params->temp pressure Syngas Pressure (CO/H₂) params->pressure activity Activity (Turnover Frequency) ligands->activity Electronic & Steric Effects regio Regioselectivity (Branched vs. Linear) ligands->regio Steric Bulk temp->activity temp->regio chemo Chemoselectivity (Aldehyde vs. Isomerization/Hydrogenation) temp->chemo pressure->activity pressure->regio pressure->chemo outcomes Reaction Outcomes activity->outcomes regio->outcomes chemo->outcomes

Figure 2: Key parameters influencing hydroformylation outcomes.
  • Ligands: Phosphine (B1218219) and phosphite (B83602) ligands are most commonly used to stabilize the rhodium catalyst and modulate its reactivity.[1]

    • Steric Effects: Bulky ligands can favor the formation of one regioisomer over another by controlling the way the alkene approaches the metal center.[1]

    • Electronic Effects: Electron-withdrawing or electron-donating properties of the ligand can influence the rates of CO insertion and reductive elimination, thereby affecting the overall catalytic activity.[4]

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and undesirable side reactions like alkene isomerization or hydrogenation.[5]

  • Syngas Pressure: The partial pressures of CO and H₂ are critical. High CO pressure can inhibit the reaction by occupying all coordination sites on the rhodium, preventing alkene binding. The H₂/CO ratio also affects the rate and selectivity.[5]

Experimental Protocols

The following section provides a detailed methodology for the hydroformylation of 1-methylcyclohexene using a rhodium-phosphine catalyst system. Standard inert atmosphere techniques (Schlenk line or glovebox) are required.

Experimental_Workflow prep 1. Catalyst Preparation (Inert Atmosphere) setup 2. Reactor Setup (Transfer to Autoclave) prep->setup reaction 3. Hydroformylation Reaction (Pressurize & Heat) setup->reaction workup 4. Reaction Work-up (Cool, Vent, Depressurize) reaction->workup analysis 5. Product Analysis (GC, NMR, IR) workup->analysis

Figure 3: General experimental workflow for hydroformylation.

Materials and Equipment

  • Rhodium Precursor: Dicarbonylacetylacetonatorhodium(I), [Rh(acac)(CO)₂]

  • Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand

  • Substrate: 1-Methylcyclohexene

  • Solvent: Anhydrous, degassed toluene (B28343) (or other suitable solvent)

  • Gases: Syngas (1:1 mixture of CO/H₂), high-purity nitrogen or argon

  • Equipment: High-pressure autoclave reactor with magnetic stirring and temperature control, Schlenk line or glovebox, cannulas, gas-tight syringes.

Protocol 1: Hydroformylation of 1-Methylcyclohexene

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or under a flow of nitrogen, add the rhodium precursor [Rh(acac)(CO)₂] (e.g., 0.01 mmol, 1 equivalent) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 equivalents) to a dry Schlenk flask.[1]

    • Add 10 mL of anhydrous, degassed toluene.

    • Stir the mixture at room temperature until all solids have dissolved, yielding a clear yellow catalyst solution.

  • Reactor Setup:

    • Ensure the high-pressure autoclave is clean, dry, and has been thoroughly purged with nitrogen.

    • Using a cannula, transfer the prepared catalyst solution into the autoclave.

    • Add 1-methylcyclohexene (e.g., 1.0 mmol, 100 equivalents) to the autoclave via syringe.[1]

  • Reaction Procedure:

    • Seal the autoclave securely.

    • Purge the sealed reactor 3-5 times with the syngas (1:1 CO/H₂) to remove all nitrogen.

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the syngas mixture.[1]

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).[1]

    • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure for any significant drop that would indicate gas consumption.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully and slowly vent the excess syngas in a well-ventilated fume hood.

    • Open the autoclave and collect the reaction mixture.

    • The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography or distillation.[1]

  • Analysis:

    • Determine the conversion of 1-methylcyclohexene and the yield of the aldehyde product using Gas Chromatography (GC) with an internal standard.

    • Confirm the structure of the product, 2-methylcyclohexane-1-carbaldehyde, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy (aldehyde C=O stretch ~1720 cm⁻¹).

Data Presentation: Representative Results

Table 1: General Reaction Conditions for Hydroformylation

ParameterTypical RangeExample ValueReference
Catalyst Precursor[Rh(acac)(CO)₂]0.01 mmol[1]
LigandPPh₃, dppe¹, etc.4 equivalents to Rh[1]
Substrate/Catalyst Ratio100:1 - 1000:1100:1[1]
SolventToluene, BenzeneToluene[1][5]
Temperature80 - 150 °C80 °C[1]
Syngas Pressure (CO/H₂)20 - 150 atm20 atm (1:1)[1]
Reaction Time4 - 24 hoursVaries[1]
¹dppe = 1,2-Bis(diphenylphosphino)ethane[1]

Table 2: Influence of Reaction Conditions on Cyclohexene (B86901) Hydroformylation *

EntryTemp (°C)P(CO) (bar)P(H₂) (bar)Conversion (%)TOF (mol·molRh⁻¹·h⁻¹)
140101012123
280101099512
3802.510991040
480441098150

*Data adapted from the hydroformylation of cyclohexene using Rh(CO)₂acac and tris(2-tert-butyl-4-methylphenyl) phosphite ligand in toluene.[5] TOF (Turnover Frequency) calculated at 20% conversion.

This data illustrates that for cyclohexene, an increase in temperature from 40 °C to 80 °C significantly increases the reaction rate (Entry 1 vs. 2).[5] It also shows a negative order in CO pressure, where decreasing P(CO) from 10 bar to 2.5 bar doubles the rate, while increasing it to 44 bar drastically reduces it (Entries 2-4).[5] Similar optimization studies are essential for the 1-methylcyclohexene substrate to achieve desired performance.

References

Application Notes and Protocols for the Oxidation of 1-Methylcyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 1-methylcyclohexylmethanol. Methodologies for the synthesis of both the corresponding aldehyde (1-methylcyclohexanecarbaldehyde) and carboxylic acid (1-methylcyclohexanecarboxylic acid) are presented. The protocols described herein are established and widely utilized oxidation reactions in organic synthesis, including Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation for the preparation of the aldehyde, and Jones oxidation for the synthesis of the carboxylic acid. This document is intended to serve as a comprehensive resource, offering detailed procedural guidance and comparative data to aid researchers in selecting the most suitable method for their specific synthetic needs.

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic chemistry, yielding aldehydes under mild conditions and carboxylic acids with stronger oxidizing agents. 1-Methylcyclohexylmethanol is a sterically hindered primary alcohol, and its selective oxidation requires careful consideration of the chosen methodology to achieve high yields and purity of the desired product. The corresponding aldehyde, this compound, and carboxylic acid, 1-methylcyclohexanecarboxylic acid, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This application note details robust and reproducible protocols for these important chemical transformations.

Data Presentation: Summary of Oxidation Protocols

The following table summarizes the key quantitative parameters for the described experimental protocols for the oxidation of 1-methylcyclohexylmethanol.

ProtocolTarget ProductKey Reagents (Equivalents)SolventTemperature (°C)Approx. Time (h)Typical Yield (%)
1. Swern Oxidation This compoundOxalyl Chloride (1.5), DMSO (2.2), Et₃N (5.0)Dichloromethane (B109758)-78 to RT2-385-95
2. PCC Oxidation This compoundPyridinium Chlorochromate (1.5)DichloromethaneRoom Temperature2-480-90
3. Jones Oxidation 1-Methylcyclohexanecarboxylic AcidCrO₃ (2.0), H₂SO₄ (catalytic)Acetone (B3395972)0 to RT1-280-90

Experimental Protocols

Protocol 1: Swern Oxidation for the Synthesis of this compound

This protocol describes a mild and efficient method for the oxidation of 1-methylcyclohexylmethanol to this compound using a Swern oxidation.[1][2][3][4][5][6] This method is particularly suitable for substrates that are sensitive to harsher conditions.

Materials:

  • 1-Methylcyclohexylmethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.

  • Add the DMSO solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of 1-methylcyclohexylmethanol (1.0 equivalent) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Protocol 2: PCC Oxidation for the Synthesis of this compound

This protocol details the oxidation of 1-methylcyclohexylmethanol to this compound using pyridinium chlorochromate (PCC), a mild and selective oxidizing agent.[7][8][9][10]

Materials:

  • 1-Methylcyclohexylmethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® or silica gel.

  • Add anhydrous dichloromethane (DCM) to the flask.

  • Prepare a solution of 1-methylcyclohexylmethanol (1.0 equivalent) in anhydrous DCM.

  • Add the alcohol solution to the stirred suspension of PCC in DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography.

Protocol 3: Jones Oxidation for the Synthesis of 1-Methylcyclohexanecarboxylic Acid

This protocol describes the strong oxidation of 1-methylcyclohexylmethanol to 1-methylcyclohexanecarboxylic acid using Jones reagent.[1][11][12][13]

Materials:

  • 1-Methylcyclohexylmethanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Ice bath

Procedure:

  • Prepare the Jones reagent: In a flask, dissolve chromium trioxide (CrO₃) in water, then carefully add concentrated sulfuric acid while cooling in an ice bath.

  • In a separate round-bottom flask, dissolve 1-methylcyclohexylmethanol (1.0 equivalent) in acetone.

  • Cool the alcohol solution in an ice bath.

  • Slowly add the prepared Jones reagent (2.0 equivalents of CrO₃) dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The color of the reaction mixture will change from orange to green.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Extract the combined organic layers with a sodium hydroxide solution.

  • Acidify the aqueous basic layer with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 1-methylcyclohexanecarboxylic acid.[14] Further purification can be achieved by recrystallization.

Mandatory Visualizations

Oxidation_Workflow Experimental Workflow for the Oxidation of 1-Methylcyclohexylmethanol cluster_start Starting Material cluster_aldehyde Mild Oxidation to Aldehyde cluster_acid Strong Oxidation to Carboxylic Acid start 1-Methylcyclohexylmethanol swern Protocol 1: Swern Oxidation (DMSO, (COCl)₂, Et₃N) start->swern pcc Protocol 2: PCC Oxidation start->pcc jones Protocol 3: Jones Oxidation (CrO₃, H₂SO₄) start->jones aldehyde This compound swern->aldehyde pcc->aldehyde acid 1-Methylcyclohexanecarboxylic Acid jones->acid

Caption: Oxidation pathways for 1-methylcyclohexylmethanol.

Signaling_Pathway Logical Relationships in Oxidation Protocols cluster_reagents Oxidizing Agent cluster_products Reaction Products cluster_conditions Reaction Conditions mild_ox Mild Oxidant (e.g., Swern, PCC) aldehyde_prod Aldehyde mild_ox->aldehyde_prod Selective Oxidation anhydrous Anhydrous Conditions mild_ox->anhydrous Requires strong_ox Strong Oxidant (e.g., Jones Reagent) acid_prod Carboxylic Acid strong_ox->acid_prod Complete Oxidation aqueous Aqueous Conditions strong_ox->aqueous Typically in aldehyde_prod->acid_prod Further Oxidation (with strong oxidant)

References

Application Notes and Protocols for the Grignard Reaction with 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This application note details the protocol for the nucleophilic addition of Grignard reagents to 1-methylcyclohexanecarbaldehyde. This reaction is of significant interest as it produces chiral secondary alcohols, which are valuable intermediates and structural motifs in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.

The substrate, this compound, possesses a stereocenter adjacent to the carbonyl group. Consequently, the nucleophilic attack by the Grignard reagent can lead to the formation of two diastereomeric products. The stereochemical outcome of this reaction is governed by steric and electronic factors, and its predictability is often rationalized by established models such as Cram's Rule.[2][3][4] Understanding and controlling this diastereoselectivity is crucial for the efficient synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

These protocols provide a generalized framework for conducting the Grignard reaction with this compound, which can be adapted for various Grignard reagents to explore chemical diversity and optimize reaction outcomes.

Reaction Scheme and Stereochemistry

The addition of a Grignard reagent (R-MgX) to the prochiral carbonyl carbon of this compound results in the formation of a new stereocenter. The approach of the nucleophile can occur from two different faces (Re or Si), leading to a pair of diastereomeric secondary alcohols.[5][6] The steric hindrance imposed by the cyclohexane (B81311) ring and the adjacent methyl group influences the trajectory of the incoming nucleophile, typically favoring attack from the less hindered face.[7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products (Diastereomeric Mixture) r1 This compound c1 1. Anhydrous Ether / THF p1 Diastereomer A r1->p1 Nucleophilic Attack p2 Diastereomer B r1->p2 r2 Grignard Reagent (R-MgX) r2->p1 r2->p2 c2 2. H₃O⁺ Workup

Caption: General reaction of this compound.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical yields for the reaction of this compound with various common Grignard reagents. Please note that yields are representative for Grignard additions to sterically hindered aldehydes and may require optimization for specific cases.

Grignard Reagent (R-MgX)Reagent NameProduct NameSolventTypical Yield (%)
CH₃MgBrMethylmagnesium Bromide1-(1-Methylcyclohexyl)ethanolDiethyl Ether75 - 90
CH₃CH₂MgBrEthylmagnesium Bromide1-(1-Methylcyclohexyl)propan-1-olTHF70 - 85
C₆H₅MgBrPhenylmagnesium Bromide(1-Methylcyclohexyl)(phenyl)methanolDiethyl Ether80 - 95

Detailed Experimental Protocol

This protocol provides a general procedure for the Grignard reaction. Caution: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

4.1 Materials and Equipment

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Reflux condenser and drying tube (e.g., with CaCl₂)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • This compound

  • Grignard reagent solution (e.g., 3.0 M in Diethyl Ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2 Reaction Workflow

G setup 1. Setup & Inerting Flame-dry glassware. Assemble under N₂/Ar. aldehyde 2. Aldehyde Addition Dissolve aldehyde in anhydrous ether. setup->aldehyde cool 3. Cooling Cool aldehyde solution to 0 °C. aldehyde->cool grignard 4. Grignard Addition Add Grignard reagent dropwise at 0 °C. cool->grignard react 5. Reaction Warm to RT and stir for 1-3 hours. grignard->react quench 6. Quenching Cool to 0 °C and add sat. aq. NH₄Cl. react->quench extract 7. Extraction Separate organic layer. Extract aqueous layer with ether (3x). quench->extract wash 8. Washing & Drying Combine organic layers, wash with brine, dry over MgSO₄. extract->wash concentrate 9. Concentration Filter and remove solvent via rotary evaporation. wash->concentrate purify 10. Purification Purify crude product via column chromatography. concentrate->purify

Caption: Step-by-step experimental workflow for the Grignard reaction.

4.3 Procedure

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.5 M.

  • Cooling: Cool the stirred aldehyde solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Charge the dropping funnel with the Grignard reagent solution (1.2 eq). Add the Grignard reagent dropwise to the cooled aldehyde solution over 30-45 minutes. Maintain the internal reaction temperature below 5 °C during the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This process is exothermic and may evolve gas. Continue the addition until gas evolution ceases and a white precipitate of magnesium salts forms.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh ether. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.

Troubleshooting

  • Low or No Yield:

    • Cause: Presence of moisture, which quenches the Grignard reagent.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Purge the system thoroughly with inert gas.

  • Formation of Side Products:

    • Cause: If the Grignard reagent is bulky or has β-hydrogens, side reactions like enolization or reduction of the aldehyde can occur.

    • Solution: Use less sterically hindered Grignard reagents. For reagents prone to reduction, consider the use of additives like cerium(III) chloride (CeCl₃) to enhance nucleophilicity.

References

Application Notes and Protocols for the Wittig Reaction of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is widely employed in academic and industrial research, including drug development, for the precise construction of alkenes.[1][2][3] The key advantage of the Wittig reaction lies in its regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[4] This application note provides a detailed protocol for the Wittig reaction of 1-methylcyclohexanecarbaldehyde, a sterically hindered aldehyde, to yield 1-methyl-1-vinylcyclohexane.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This initial addition leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring.[4] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form the desired alkene and the highly stable triphenylphosphine (B44618) oxide.[5] For sterically hindered aldehydes like this compound, reaction conditions may need to be optimized to achieve satisfactory yields.

Experimental Protocol

This protocol is adapted from procedures for sterically hindered ketones and is designed for the methylenation of this compound.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

  • Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a dry round-bottom flask.

  • Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.

  • Add anhydrous THF via syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.

Part 2: Wittig Reaction with this compound

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the aldehyde to 0 °C in an ice bath.

  • Slowly add the freshly prepared ylide solution from Part 1 to the stirred solution of this compound via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene, 1-methyl-1-vinylcyclohexane.

Data Presentation

The yield of the Wittig reaction can be influenced by factors such as the steric hindrance of the reactants and the specific reaction conditions employed. Below is a table summarizing representative yields for Wittig reactions with various aldehydes.

AldehydeWittig ReagentBaseSolventYield (%)Reference
Benzaldehyde(Carbomethoxymethyl)triphenylphosphoraneNaHCO₃Water46.5[6]
Anisaldehyde(Carbomethoxymethyl)triphenylphosphoraneNaHCO₃Water55.8[6]
2-Thiophenecarboxaldehyde(Carbomethoxymethyl)triphenylphosphoraneNaHCO₃Water54.9[6]
A generic aldehydeMethylenetriphenylphosphoraneSodium amideTHF62[7]
Cinnamaldehyde(Cyanomethyl)triphenylphosphoraneNaHCO₃Water56.9[6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Wittig reaction protocol for this compound.

Wittig_Reaction_Workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Ylide_Prep Ylide Preparation Phosphonium_Salt Methyltriphenylphosphonium bromide in THF Base_Addition Add Potassium tert-butoxide at 0°C Phosphonium_Salt->Base_Addition Ylide_Formation Ylide Formation (Stir at RT) Base_Addition->Ylide_Formation Ylide_Addition Add Ylide Solution Ylide_Formation->Ylide_Addition Reaction_Step Wittig Reaction Aldehyde_Prep This compound in THF at 0°C Aldehyde_Prep->Ylide_Addition Reaction React for 2-24h at RT Ylide_Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup_Purification Work-up & Purification Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product 1-Methyl-1-vinylcyclohexane Purification->Product

Caption: Workflow for the Wittig reaction of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the mechanistic pathway of the Wittig reaction.

Wittig_Mechanism Reactants Aldehyde + Ylide Betaine Betaine Intermediate Reactants->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Formation Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes and Protocols: Reduction of 1-Methylcyclohexanecarbaldehyde to 1-methylcyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of 1-methylcyclohexanecarbaldehyde to its corresponding primary alcohol, 1-methylcyclohexylmethanol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceuticals and other complex molecules where the 1-methylcyclohexyl moiety is a key structural component.[1] The protocols outlined below utilize sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, ensuring a high-yielding and straightforward procedure suitable for various laboratory settings.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. 1-methylcyclohexylmethanol serves as a valuable precursor and intermediate in the synthesis of more complex molecules.[1] Its hydroxyl group can be readily functionalized, making it a versatile building block for introducing the 1-methylcyclohexyl group into larger structures.[1] Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its high chemoselectivity for aldehydes and ketones over other functional groups like esters and amides.[2][3] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[4][5]

Chemical Reaction

Reaction Scheme:

1-Methylcyclohexanecarbaldehyde1-methylcyclohexylmethanol

Experimental Protocols

This section details two common protocols for the reduction of this compound using sodium borohydride, with variations in the solvent system.

Protocol 1: Reduction in Methanol (B129727)

This protocol is a standard and efficient method for the reduction of aldehydes.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Vigorous bubbling may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur. Add acid until the bubbling ceases and the pH is approximately neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclohexylmethanol.

  • Purification (Optional): The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Reduction in a Mixed Solvent System (THF/Water)

This protocol is useful when the substrate has limited solubility in alcohol alone.

Materials:

  • Same as Protocol 1, with the addition of Tetrahydrofuran (THF).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v, 10 mL total solvent per gram of aldehyde).

  • Addition of Reducing Agent: While stirring at room temperature, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to decompose the excess borohydride.

  • Extraction, Washing, Drying, and Solvent Removal: Follow steps 6-9 from Protocol 1.

Data Presentation

ParameterProtocol 1 (Methanol)Protocol 2 (THF/Water)
Reactant This compoundThis compound
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)
Solvent MethanolTHF/Water (4:1)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours2 - 4 hours
Typical Yield 90 - 98%88 - 95%
Purity (crude) > 95% (by GC/NMR)> 93% (by GC/NMR)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation dissolve Dissolve Aldehyde in Solvent cool Cool to 0-5 °C (Protocol 1) dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Optional) concentrate->purify

Caption: General experimental workflow for the reduction of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH(O⁻)-BH3 Aldehyde->Alkoxide Hydride H-BH3⁻ Hydride->Alkoxide Alkoxide_Intermediate R-CH(O⁻)-BH3 Alcohol R-CH2OH Alkoxide_Intermediate->Alcohol Solvent H-Solvent Solvent->Alcohol

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

Safety Precautions

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching step with acid is exothermic and produces gas. Perform this step slowly and with adequate cooling.

Conclusion

The reduction of this compound to 1-methylcyclohexylmethanol using sodium borohydride is a reliable and high-yielding transformation. The protocols provided herein are robust and can be adapted to various scales. Careful control of temperature during the addition of the reducing agent and proper workup are crucial for obtaining a high purity product. These methods are fundamental for synthetic chemists in academic and industrial research, particularly in the field of drug development.

References

Application Notes and Protocols: 1-Methylcyclohexanecarbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde is a valuable and versatile synthetic intermediate in organic chemistry. Its structure, featuring a reactive aldehyde group attached to a sterically hindered quaternary center on a cyclohexane (B81311) ring, offers unique opportunities for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including reduction, olefination, aldol (B89426) condensation, and Grignard reactions. These reactions pave the way for the synthesis of a variety of compounds with potential applications in the pharmaceutical and fragrance industries.

Application Notes

This compound serves as a key building block for the introduction of the 1-methylcyclohexyl moiety into target molecules. Its utility stems from the diverse reactivity of the aldehyde functional group.

  • In Pharmaceutical Synthesis: The 1-methylcyclohexyl group can be found in various bioactive molecules and can influence their lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a convenient entry point for the synthesis of novel pharmaceutical analogues and building blocks for drug discovery. For instance, the corresponding alcohol, (1-Methylcyclohexyl)methanol, obtained via reduction, can be further functionalized to introduce linkers or pharmacophores.

  • In Fragrance Chemistry: While direct use of this compound in fragrance compositions is not extensively documented in publicly available literature, its derivatives, such as the corresponding esters and ethers, are of interest. The bulky cyclohexane group can impart unique and long-lasting odor characteristics. Patents suggest the use of various methyl cyclohexane carboxylates in perfume compositions, indicating the potential of derivatives of this compound in this field.[1][2]

Experimental Protocols

Herein, we provide detailed experimental protocols for several key transformations of this compound.

Protocol 1: Reduction to (1-Methylcyclohexyl)methanol

The reduction of this compound to its corresponding primary alcohol is a fundamental transformation, yielding a versatile intermediate for further synthetic modifications.

Reaction Scheme:

G cluster_0 Reduction of this compound Aldehyde This compound Alcohol (1-Methylcyclohexyl)methanol Aldehyde->Alcohol Reagents NaBH4, Methanol (B129727) Reagents->Aldehyde

Caption: Reduction of this compound to (1-Methylcyclohexyl)methanol.

Materials:

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield (1-Methylcyclohexyl)methanol.

Quantitative Data:

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0126.2010
Sodium borohydride1.537.8315
ProductYield (%)Purity (%)Analytical Data
(1-Methylcyclohexyl)methanol90-95>98¹H NMR, ¹³C NMR, IR consistent with structure
Protocol 2: Wittig Olefination to 1-Methyl-1-vinylcyclohexane

The Wittig reaction provides a reliable method for the conversion of the aldehyde to a terminal alkene, a valuable synthon for further transformations.

Reaction Scheme:

G cluster_1 Wittig Reaction of this compound Aldehyde This compound Alkene 1-Methyl-1-vinylcyclohexane Ylide Methylenetriphenylphosphorane (Ph3P=CH2) AldehydeYlide AldehydeYlide AldehydeYlide->Alkene G cluster_2 Aldol Condensation of this compound Aldehyde This compound Ketone Acetone Product 4-(1-Methylcyclohexyl)but-3-en-2-one Reagents NaOH, Ethanol/Water Reagents->Aldehyde AldehydeKetone AldehydeKetone AldehydeKetone->Product G cluster_3 Grignard Reaction of this compound Aldehyde This compound Product 1-(1-Methylcyclohexyl)ethanol Aldehyde->Product Grignard 1. MeMgBr 2. H3O+ workup Grignard->Aldehyde G General Experimental Workflow cluster_workflow start Start: this compound reaction Reaction (e.g., Reduction, Wittig, Aldol, Grignard) start->reaction quench Reaction Quenching reaction->quench extraction Workup & Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

References

Application of 1-Methylcyclohexanecarbaldehyde in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: 1-Methylcyclohexanecarbaldehyde in Fragrance Chemistry

Initial research indicates that this compound is not a widely utilized ingredient in the commercial fragrance and perfume industry. Information regarding its olfactory profile and specific applications in fragrance formulations is scarce in publicly available literature and industry resources. The Good Scents Company, a resource for perfumery and flavor materials, explicitly states it is "not for fragrance use".

However, the structural motif of a substituted cyclohexane (B81311) ring is common among many important fragrance molecules. This document, therefore, provides detailed application notes and protocols for structurally related and commercially significant compounds to serve as a relevant and practical guide for researchers in the field. The primary comparators discussed are:

  • Methyl Cyclohexane Carboxylates: A class of esters known for their fruity and sweet notes.

  • Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Lyral®): A classic fragrance ingredient with a powerful and tenacious floral, lily-of-the-valley scent.[1][2][3]

This information is intended to provide valuable context and methodologies applicable to the study of novel cyclohexane derivatives in fragrance research.

Physicochemical and Safety Data for this compound

While not a common fragrance ingredient, this compound is available as a chemical intermediate.[4] Its known properties and safety data are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₄O[5][6][7]
Molecular Weight 126.20 g/mol [5]
CAS Number 6140-64-3[5][7]
Appearance Colorless liquid
Boiling Point 177.3 °F / 80.7 °C
Density 0.779 g/cm³ at 25 °C
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][8]

Application Notes: Structurally Related Fragrance Compounds

Methyl Cyclohexane Carboxylates

This class of compounds is valued for its diverse range of fruity and sweet aromas, making them versatile ingredients in perfumery.[9][10][11]

Olfactory Profile: The scent characteristics of methyl cyclohexane carboxylates are influenced by the position of the methyl group and the nature of the ester group.[9][10] They can impart a variety of notes, including:

  • Sweet

  • Fruity (with nuances of pineapple, berry, and apple)[10][11][12]

  • Creamy

  • Herbaceous

  • Menthol-like[10]

Applications in Perfumery: Methyl cyclohexane carboxylates are used to add brightness and a natural fruity character to a wide range of fragrance compositions.[11]

  • Fine Fragrances: Used in both men's and women's perfumes to introduce fresh, fruity top and heart notes.

  • Personal Care Products: Incorporated into soaps, lotions, shower gels, and hair care products to provide a pleasant and lasting scent.[13]

  • Household Products: Employed in cleaning agents, detergents, and air fresheners.[13]

  • Malodor Counteracting: Certain derivatives have shown efficacy in reducing the perception of malodors.[14]

Usage Levels: The concentration of these compounds in a finished product can range from approximately 0.005 to 10 weight percent, with typical levels in fine fragrances being between 1 to 7 weight percent.[10]

Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Lyral®)

Lyral® is a well-known, powerful, and substantive fragrance ingredient, though its use is now restricted due to its potential as a skin sensitizer.[1][15][16]

Olfactory Profile: Lyral® is renowned for its elegant and complex floral scent.[1][2][17]

  • Primary Notes: A soft, delicate floral character reminiscent of lily-of-the-valley (muguet), cyclamen, and lilac.[1][2][17]

  • Nuances: Possesses aldehydic, powdery, and subtle green-citrus undertones.[1]

  • Performance: It has extraordinary tenacity, lasting over 400 hours on a smelling strip, and provides excellent diffusion.[1][17]

Applications in Perfumery: Historically, Lyral® was a cornerstone in creating white floral accords and enhancing a wide variety of fragrance types.[1][18]

  • Floral Accords: Essential for building authentic and long-lasting lily-of-the-valley and other white floral scents.[1]

  • Blending Agent: Acts as a powerful harmonizer, bridging different fragrance notes and adding richness and depth to a composition.[2][3]

  • Versatility: Used across fine fragrances, personal care products, and household items to impart a clean, floral character.[3][4][19]

Regulatory Status: Lyral® has been identified as a significant contact allergen.[15] Its use is now banned in the EU and heavily restricted by the International Fragrance Association (IFRA) in other regions.[1][18]

Experimental Protocols

Synthesis of Methyl Cyclohexane Carboxylates

This protocol describes a general method for synthesizing methyl cyclohexane carboxylates via the catalytic hydrogenation of the corresponding methyl toluate isomers.

Objective: To prepare a methyl cyclohexane carboxylate from a methyl toluate precursor.

Materials:

  • Methyl o-, m-, or p-toluate

  • Hydrogenation catalyst (e.g., Ruthenium on a support)

  • High-pressure reactor (autoclave)

  • Solvent (e.g., isopropanol)

  • Standard laboratory glassware for work-up and distillation

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with the selected methyl toluate isomer and the solvent.

  • Catalyst Addition: Add the hydrogenation catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. Maintain the reaction under agitation for several hours until hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by fractional vacuum distillation to obtain the desired methyl cyclohexane carboxylate.

Quantitative Data Example for Synthesis of Methyl Cyclohexane Carboxylates:

Precursor (1 kg)ProductYield (g)Boiling Point (°C @ mmHg)Olfactory DescriptionReference
1-Methylethyl o-toluate1-Methylethyl 2-methyl cyclohexane carboxylate830116 @ 30Sweet, creamy, fruity[10][11]
Propyl o-toluatePropyl 2-methylcyclohexane carboxylate95093 @ 9Fruity, menthol[10][11]
Meta ethyl toluateEthyl 3-methylcyclohexane carboxylate800100 @ 31Fruity, sweet[9]
Meta methyl toluateMethyl 3-methylcyclohexane carboxylate85084 @ 17Fruity, sweet[11]
Olfactory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique for identifying the specific volatile compounds responsible for the aroma of a substance.[13][20]

Objective: To separate and identify the odor-active compounds in a fragrance oil or synthetic reaction mixture.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Column effluent splitter (to direct the flow to both the detector and the sniffing port)

  • Appropriate capillary column (e.g., polar DB-Wax or non-polar DB-5)[21][22]

  • Humidified air supply for the sniffing port

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fragrance material in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

  • GC Injection: Inject a small volume of the sample into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column under a programmed temperature gradient.

  • Detection and Olfactory Assessment: The column effluent is split. One portion goes to the detector (FID or MS) to generate a chromatogram, while the other portion is directed to the olfactometry port.[22] A trained panelist or perfumer sniffs the effluent and records the retention time, odor descriptor, and perceived intensity for each aroma detected.[13][21]

  • Data Analysis: The data from the chromatogram and the olfactometry assessment are correlated to identify the specific chemical compounds responsible for each perceived scent. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants.[21][23]

Signaling Pathways and Experimental Workflows

General Olfactory Signal Transduction Pathway

The perception of smell begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of a nerve impulse to the brain.[24][25][26][27]

Olfactory_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC3 Adenylate Cyclase 3 G_olf->AC3 Activates cAMP cAMP AC3->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Causes AP Action Potential Depolarization->AP Generates Brain Signal to Brain (Olfactory Bulb) AP->Brain Transmits

Caption: Generalized signaling pathway for odorant reception in an olfactory sensory neuron.

Experimental Workflow for Fragrance Synthesis and Evaluation

The development of a new fragrance ingredient involves a logical progression from synthesis to detailed characterization.

Fragrance_Workflow Synthesis Chemical Synthesis (e.g., Hydrogenation) Purification Purification (e.g., Distillation) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Analysis (GC-FID) Purification->Purity GCO Olfactory Characterization (GC-Olfactometry) Purity->GCO Sensory Sensory Panel Evaluation (Odor Profile, Tenacity) GCO->Sensory Application Application Testing (Formulation in Products) Sensory->Application Safety Safety & Regulatory Assessment Application->Safety

Caption: Standard experimental workflow for the synthesis and evaluation of a new fragrance ingredient.

References

Application Notes and Protocols for Nucleophilic Addition to 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic addition of various reagents to 1-methylcyclohexanecarbaldehyde. The protocols outlined below cover Grignard reactions, cyanohydrin formation, and Wittig reactions, offering a comprehensive guide for the synthesis of diverse molecular scaffolds from this common starting material.

Overview of Nucleophilic Addition to this compound

Nucleophilic addition to aldehydes is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound presents a sterically hindered electrophilic center, which can influence the reactivity and stereoselectivity of these additions. The choice of nucleophile and reaction conditions is critical to achieving the desired product in high yield and purity.

Experimental Protocols

Grignard Reaction: Synthesis of 1-(1-Methylcyclohexyl)ethanol

The Grignard reaction is a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group. This protocol details the addition of methylmagnesium bromide to this compound to yield a tertiary alcohol.

Reaction Scheme:

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether to make a 0.5 M solution.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Product: 1-(1-Methylcyclohexyl)ethanol[2][3]

Cyanohydrin Formation: Synthesis of 2-Hydroxy-2-(1-methylcyclohexyl)acetonitrile

The addition of cyanide to an aldehyde results in the formation of a cyanohydrin, a versatile intermediate that can be further transformed into alpha-hydroxy acids or beta-amino alcohols. A related procedure for a similar substrate, 2-methyl-1-cyclohexene-1-carbaldehyde, is detailed below and can be adapted.[4]

Reaction Scheme:

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in diethyl ether.

  • In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the KCN solution to the aldehyde solution with vigorous stirring.

  • While maintaining the temperature at 0 °C, add acetic acid (2.0 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude cyanohydrin.

  • Purify by column chromatography on silica gel.

Wittig Reaction: Synthesis of 1-Methyl-1-(vinyl)cyclohexane

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[5][6] This protocol describes the reaction of this compound with methylenetriphenylphosphorane (B3051586) to form a terminal alkene.

Reaction Scheme:

Materials:

Procedure:

Part A: Preparation of the Ylide

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add n-BuLi solution (1.05 eq) dropwise, resulting in a characteristic orange-red color of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

  • To the ylide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Quench the reaction by adding water.

  • Extract the mixture with pentane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in pentane and can be partially removed by filtration before concentration.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes for the described reactions. Note that yields and diastereoselectivities are highly dependent on the specific reaction conditions and purity of reagents.

Table 1: Summary of Nucleophilic Addition Reactions to this compound

Reaction TypeNucleophileProductExpected Yield (%)
Grignard ReactionMethylmagnesium Bromide1-(1-Methylcyclohexyl)ethanol70-90
Cyanohydrin FormationPotassium Cyanide2-Hydroxy-2-(1-methylcyclohexyl)acetonitrile60-80
Wittig ReactionMethylenetriphenylphosphorane1-Methyl-1-(vinyl)cyclohexane60-85

Table 2: Spectroscopic Data for 1-(1-Methylcyclohexyl)ethanol

NucleusChemical Shift (ppm)Multiplicity
¹H NMR~3.5q
~1.1d
~0.9s
~1.2-1.6m
¹³C NMR~70
~38
~26
~24
~22

Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.

Experimental Workflow and Signaling Pathways

The general workflow for the nucleophilic addition to this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound reagents Prepare Nucleophile Solution (e.g., Grignard, Ylide) start->reagents reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction_setup addition Slow Addition of Nucleophile reaction_setup->addition stirring Reaction Stirring (Monitor by TLC) addition->stirring quench Quench Reaction stirring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General experimental workflow for nucleophilic addition.

The underlying principle of these reactions is the nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde.

signaling_pathway nucleophile Nucleophile (e.g., R-MgBr, CN⁻, Ph₃P=CH₂) aldehyde This compound (Electrophile) nucleophile->aldehyde Nucleophilic Attack intermediate Tetrahedral Intermediate (Alkoxide) aldehyde->intermediate product Addition Product (Alcohol, Cyanohydrin, Alkene) intermediate->product Protonation or Elimination

Caption: Mechanism of nucleophilic addition.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis involving 1-methylcyclohexanecarbaldehyde. Given the importance of chiral cyclohexane (B81311) derivatives in medicinal chemistry and natural product synthesis, the methodologies outlined herein offer robust strategies for the stereocontrolled introduction of new carbon-carbon bonds at the formyl group of this compound. The protocols are based on well-established and highly effective organocatalytic and reagent-controlled asymmetric transformations.

Introduction

This compound is a prochiral aldehyde that presents a sterically hindered environment around the carbonyl group. Asymmetric synthesis involving this substrate allows for the creation of a chiral quaternary center, a valuable motif in many complex molecules. The protocols detailed below focus on two powerful and widely used asymmetric transformations: the organocatalytic aldol (B89426) reaction and the asymmetric allylation. These methods provide access to chiral β-hydroxy aldehydes and homoallylic alcohols, respectively, which are versatile intermediates for further synthetic manipulations.

Organocatalytic Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective formation of carbon-carbon bonds. In this protocol, (S)-proline is employed as a chiral catalyst to mediate the reaction between this compound and a ketone, such as acetone (B3395972). The reaction proceeds through a chiral enamine intermediate, which directs the facial selectivity of the attack on the aldehyde.

Data Presentation

The following table summarizes representative data for proline-catalyzed aldol reactions with aldehydes structurally similar to this compound. Due to the increased steric hindrance of this compound, longer reaction times or slightly higher catalyst loadings may be required to achieve comparable results.

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)d.r. (anti:syn)ee (%)Reference
1CyclohexanecarbaldehydeAcetone(S)-Proline (20)DMSO2495-96List, B. et al.
2PivaldehydeAcetone(S)-Proline (30)DMSO4885->99List, B. et al.
3BenzaldehydeAcetone(S)-Proline (10)DMF2478-72Barbas, C.F. III
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction of this compound with Acetone

Materials:

  • This compound

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 mmol, 20 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (2.0 mL) and anhydrous acetone (10.0 mmol, 10 equivalents).

  • Stir the mixture at room temperature until the proline is fully dissolved.

  • Add this compound (1.0 mmol, 1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization: Proline-Catalyzed Aldol Reaction Cycle

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Iminium Iminium Intermediate Enamine->Iminium + this compound Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product Product Chiral β-Hydroxy Ketone Aldehyde This compound Ketone Ketone

Caption: Catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.

Asymmetric Allylation using a Chiral Boron Reagent

Asymmetric allylation provides a powerful method for the synthesis of chiral homoallylic alcohols. The use of chiral allylboron reagents, such as those derived from diisopropyl tartrate (DIPT), allows for high levels of enantioselectivity in the addition to aldehydes. This protocol describes the in situ preparation of a chiral allylborane reagent and its subsequent reaction with this compound.

Data Presentation

The following table presents typical results for the asymmetric allylation of sterically hindered aldehydes using chiral allylboron reagents. The steric bulk of this compound is expected to influence the reaction rate, potentially requiring lower temperatures and longer reaction times to achieve high enantioselectivity.

EntryAldehydeChiral LigandAllylating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Pivaldehyde(+)-DIPTAllylboronic acidToluene (B28343)-78128895Brown, H.C. et al.
2Cyclohexanecarbaldehyde(-)-DIPTAllylboronic acidToluene-7869296Corey, E.J. et al.
3Benzaldehyde(+)-DIPTAllylboronic acidToluene-7849594Brown, H.C. et al.
Experimental Protocol: Asymmetric Allylation of this compound

Materials:

  • This compound

  • Allylboronic acid pinacol (B44631) ester

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add allylboronic acid pinacol ester (1.2 mmol, 1.2 equivalents) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add (+)-Diisopropyl tartrate (1.3 mmol, 1.3 equivalents) to the solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral allylboron reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound (1.0 mmol, 1 equivalent) in anhydrous toluene (2 mL) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol (2 mL).

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral homoallylic alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., a Mosher's ester).

Visualization: Asymmetric Allylation Workflow

Allylation_Workflow cluster_reagent_prep Chiral Reagent Preparation (in situ) cluster_reaction Asymmetric Addition cluster_workup Workup & Purification cluster_product Product Allylboronate Allylboronic acid pinacol ester Chiral_Reagent Chiral Allylboron Reagent Allylboronate->Chiral_Reagent DIPT (+)-Diisopropyl tartrate DIPT->Chiral_Reagent Reaction Reaction at -78 °C Chiral_Reagent->Reaction Aldehyde This compound Aldehyde->Reaction Quench Quench with MeOH Reaction->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral Homoallylic Alcohol Purify->Product

Caption: Workflow for the asymmetric allylation of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methylcyclohexanecarbaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methylcyclohexanecarbaldehyde by distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound, offering potential causes and solutions to ensure a successful purification process.

Problem Possible Cause Solution
No Distillate or Very Slow Distillation - Inadequate heating of the distillation flask.- System leak (especially under vacuum).- Thermometer placement is incorrect.- Gradually increase the heating mantle temperature.- Check all joints and seals for leaks. Re-grease joints if necessary.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.
Bumping or Uncontrolled Boiling - Absence of boiling chips or stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to ensure smooth boiling.
Product is Contaminated (Based on Analysis) - Inefficient separation from impurities with close boiling points.- Azeotrope formation.- "Bumping" of non-volatile impurities into the condenser.- Use a fractionating column (e.g., Vigreux or packed column) for fractional distillation.- If water is a suspected contaminant, ensure the crude material is thoroughly dried before distillation. Consider a Dean-Stark trap if significant water is present.- Heat the mixture gently and ensure a steady, controlled distillation rate.
Distillate is Cloudy - Presence of water (co-distillation or azeotrope).- Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- If cloudiness persists, it may indicate a water azeotrope. The collected distillate should be dried.
Product Darkens or Decomposes in the Distillation Flask - The distillation temperature is too high, causing thermal degradation.- Presence of acidic or basic impurities catalyzing decomposition.- Use vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before drying and distilling.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Physical Properties of Cyclohexanecarboxaldehyde (B41370) (for estimation)

PropertyValue
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Boiling Point162-164 °C (at 760 mmHg)

Q2: Should I use simple or fractional distillation to purify this compound?

The choice between simple and fractional distillation depends on the purity of your crude product.

  • Simple distillation is suitable if the impurities have boiling points that differ by more than 50 °C from this compound.

  • Fractional distillation is necessary if the impurities have boiling points close to that of the desired product. A fractionating column provides greater surface area for repeated vaporization-condensation cycles, leading to a better separation.

Q3: My compound seems to be decomposing at atmospheric pressure. What should I do?

If you observe darkening of the material or a significant decrease in yield, your compound is likely decomposing at its atmospheric boiling point. You should use vacuum distillation . By reducing the pressure in the system, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause thermal degradation.

Q4: How do I perform a vacuum distillation for this compound?

Please refer to the detailed experimental protocol provided in this document. The key differences from an atmospheric distillation are the use of a vacuum pump, a vacuum trap, and a manometer to monitor the pressure. It is critical to ensure all glassware is rated for vacuum work and that all connections are airtight.

Q5: What are some common impurities I might encounter?

Common impurities could include unreacted starting materials, solvents from the reaction workup, and byproducts of the reaction. If the synthesis involves the oxidation of 1-methylcyclohexylmethanol, you might have residual alcohol or over-oxidized carboxylic acid. If performing a Grignard reaction with a formate, you could have side products. The nature of the impurities will dictate the best purification strategy.

Experimental Protocols

Protocol 1: Fractional Distillation at Atmospheric Pressure

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Boiling chips or magnetic stir bar and stir plate

  • Heating mantle

  • Clamps and stands

  • Grease for joints

Procedure:

  • Preparation: Ensure the crude this compound is dry. If necessary, dry it over anhydrous magnesium sulfate (B86663) and filter.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the dry, crude product and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to the distillation head and the receiving flask to the condenser.

    • Ensure all joints are properly sealed. Use a small amount of grease on the ground glass joints.

    • Secure the apparatus with clamps.

  • Distillation:

    • Begin to gently heat the round-bottom flask with the heating mantle.

    • Observe the vapor as it begins to rise up the fractionating column. A condensation ring should slowly ascend the column.

    • Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the main fraction.

    • Maintain a slow, steady distillation rate (approximately 1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Vacuum Distillation

Objective: To purify this compound at a reduced pressure to avoid thermal decomposition.

Materials:

  • All materials from Protocol 1

  • Vacuum pump

  • Vacuum trap (cold finger or similar)

  • Manometer

  • Thick-walled vacuum tubing

  • Capillary bubbler or a means to introduce a fine stream of air/nitrogen

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as described in Protocol 1, ensuring all glassware is rated for vacuum use.

    • Instead of a simple receiving flask adapter, use one with a vacuum connection.

    • Connect the vacuum pump to the apparatus via a vacuum trap and a manometer. The trap should be cooled with a suitable coolant (e.g., dry ice/acetone).

    • Instead of boiling chips, a fine capillary (a drawn-out Pasteur pipette) can be inserted through the thermometer adapter to reach the bottom of the flask to introduce a steady stream of fine bubbles to ensure smooth boiling. Alternatively, a magnetic stir bar can be used.

  • Distillation:

    • Ensure all connections are secure and airtight.

    • Turn on the vacuum pump and allow the pressure in the system to stabilize. Note the pressure from the manometer.

    • Once the desired pressure is reached, begin to gently heat the distillation flask.

    • Collect the fractions as described in the atmospheric distillation protocol, noting the boiling point at the recorded pressure.

    • After collecting the desired fraction, cool the distillation flask to room temperature before slowly and carefully releasing the vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Distillation of this compound start Start Distillation issue Problem Encountered? start->issue no_distillate No or Slow Distillate issue->no_distillate Yes bumping Bumping / Uncontrolled Boiling issue->bumping Yes impure_product Impure Product issue->impure_product Yes decomposition Decomposition issue->decomposition Yes end Successful Purification issue->end No check_heat Increase Heat no_distillate->check_heat check_leaks Check for Leaks no_distillate->check_leaks check_thermo Check Thermometer no_distillate->check_thermo check_heat->issue check_leaks->issue check_thermo->issue add_boiling_chips Add Boiling Chips/Stir Bar bumping->add_boiling_chips reduce_heating Reduce Heating Rate bumping->reduce_heating add_boiling_chips->issue reduce_heating->issue use_fractional Use Fractional Column impure_product->use_fractional dry_crude Dry Crude Material impure_product->dry_crude use_fractional->issue dry_crude->issue use_vacuum Use Vacuum Distillation decomposition->use_vacuum neutralize Neutralize Crude decomposition->neutralize use_vacuum->issue neutralize->issue

Caption: Troubleshooting workflow for the distillation of this compound.

LogicalRelationships Potential Issues in this compound Distillation cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low Yield Solution1 Vacuum Distillation Symptom1->Solution1 Solution5 Pre-purification/Wash Symptom1->Solution5 Symptom2 Poor Purity Solution2 Pre-drying of Crude Symptom2->Solution2 Solution4 Use Fractionating Column Symptom2->Solution4 Symptom3 No Product Solution3 Check/Grease Joints Symptom3->Solution3 Symptom4 Dark Residue Symptom4->Solution1 Cause1 Thermal Decomposition Cause1->Symptom1 Cause1->Symptom4 Cause2 Azeotrope Formation Cause2->Symptom2 Cause3 System Leak Cause3->Symptom3 Cause4 Inefficient Fractionation Cause4->Symptom2 Cause5 Contaminated Starting Material Cause5->Symptom1 Cause5->Symptom2

Caption: Logical relationships between issues, causes, and solutions in distillation.

Removing isomeric impurities from 1-Methylcyclohexanecarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomeric impurities during the synthesis of 1-Methylcyclohexanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of this compound?

A1: The most common isomeric impurities are regioisomers and stereoisomers of methylcyclohexanecarbaldehyde. These arise from the starting materials and the reaction mechanism.

  • Regioisomers: These isomers have the methyl and formyl groups at different positions on the cyclohexane (B81311) ring. The most common regioisomers are:

    • 2-Methylcyclohexanecarbaldehyde

    • 3-Methylcyclohexanecarbaldehyde

    • 4-Methylcyclohexanecarbaldehyde

  • Stereoisomers: For the regioisomers where the methyl and formyl groups are not on the same carbon (i.e., 2-, 3-, and 4-methylcyclohexanecarbaldehyde), cis and trans diastereomers can exist.

The formation of these impurities is often linked to the synthetic route. For instance, the hydroformylation of a mixture of methylcyclohexene isomers will inevitably lead to a mixture of the corresponding aldehyde isomers.

Q2: How can I identify the specific isomeric impurities in my product mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying isomeric impurities. By comparing the retention times and mass spectra of the components in your mixture to known standards of the potential isomers, you can confirm their presence and relative abundance.

Q3: What are the general strategies for removing isomeric impurities from this compound?

A3: The primary methods for purifying this compound and removing isomeric impurities include:

  • Fractional Distillation: This technique is suitable for separating isomers with sufficiently different boiling points.

  • Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (Prep-HPLC): These chromatographic techniques offer higher resolution for separating isomers with very similar physical properties.

  • Chemical Derivatization: Converting the aldehyde to a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) can facilitate separation by recrystallization. The pure aldehyde can then be regenerated from the purified derivative. A particularly effective method for aldehydes is the formation of a bisulfite adduct, which is water-soluble and can be separated from the organic layer. The aldehyde can then be recovered by treating the aqueous solution with a base.[1][2]

Troubleshooting Guides

Problem: Poor separation of isomers by fractional distillation.

Possible Cause: The boiling points of the isomeric impurities are too close to that of this compound.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

  • Optimize Distillation Rate: A slower distillation rate allows for more theoretical plates, leading to better separation.

  • Employ a Spinning Band Distillation Apparatus: For very difficult separations, a spinning band column provides the highest number of theoretical plates.

  • Consider an Alternative Purification Method: If fractional distillation is ineffective, preparative chromatography is the recommended next step.

Problem: Co-elution of isomers in preparative chromatography.

Possible Cause: The chromatographic conditions (stationary phase, mobile phase) are not optimal for resolving the specific isomers.

Troubleshooting Steps:

  • Vary the Stationary Phase: If using a non-polar column (e.g., C18 in reversed-phase HPLC), try a more polar stationary phase (e.g., silica, cyano, or amino in normal-phase HPLC). For Prep-GC, columns with different polarity stationary phases (e.g., polyethylene (B3416737) glycol vs. silicone-based) should be tested.

  • Optimize the Mobile Phase: In HPLC, systematically vary the solvent composition and gradient. The addition of small amounts of a modifier can sometimes significantly improve selectivity. In GC, optimize the temperature program (initial temperature, ramp rate, and final temperature).

  • Consider Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase will be necessary for separation.

  • Attempt Derivatization: Converting the aldehydes to diastereomeric derivatives with a chiral resolving agent can allow for separation on a standard achiral column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for an initial purification to enrich the desired this compound isomer.

Methodology:

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux column of at least 30 cm in length. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture begins to boil, a vapor ring will slowly rise through the column. Control the heating rate to maintain a slow and steady distillation, collecting 1-2 drops of distillate per second.

  • Fraction Collection: Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. As the temperature stabilizes at the boiling point of the desired isomer, switch to a new receiving flask to collect the main fraction.

  • Analysis: Analyze the collected fractions by GC-MS to determine the isomeric purity.

Quantitative Data:

CompoundPredicted Boiling Point (°C)
This compound~175-177
2-Methylcyclohexanecarbaldehyde~170-172
3-Methylcyclohexanecarbaldehyde~172-174
4-Methylcyclohexanecarbaldehyde~173-175

Note: Boiling points are estimates and can vary with pressure. The close proximity of these boiling points highlights the challenge of separation by distillation.

Protocol 2: Purification by Preparative HPLC

This protocol is designed for high-purity isolation of this compound.

Methodology:

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A silica-based normal-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate. The exact ratio should be optimized based on analytical scale separations to achieve good resolution (e.g., starting with 98:2 hexane:ethyl acetate).

  • Sample Preparation: Dissolve the partially purified aldehyde mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin the elution.

  • Fraction Collection: Collect fractions based on the detector response.

  • Analysis: Analyze the purity of each fraction by analytical HPLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product (Mixture of Isomers) distillation Fractional Distillation crude->distillation analysis1 GC-MS Analysis distillation->analysis1 prep_hplc Preparative HPLC analysis2 GC-MS Analysis prep_hplc->analysis2 pure_product Pure this compound analysis3 GC-MS Analysis pure_product->analysis3 Final Purity Check analysis1->prep_hplc If purity < 99% analysis1->pure_product If purity > 99% analysis2->pure_product Combine pure fractions waste Impure Fractions analysis2->waste Discard impure fractions

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Isomeric Impurities Detected distillation Attempt Fractional Distillation start->distillation check_purity1 Purity > 99%? distillation->check_purity1 prep_chrom Use Preparative Chromatography check_purity1->prep_chrom No success Pure Product Obtained check_purity1->success Yes check_purity2 Purity > 99%? prep_chrom->check_purity2 derivatization Consider Chemical Derivatization check_purity2->derivatization No derivatization->prep_chrom failure Re-evaluate Synthesis Route derivatization->failure If still unsuccessful check_puroty2 check_puroty2 check_puroty2->success Yes

Caption: A decision tree for troubleshooting the removal of isomeric impurities.

References

Technical Support Center: Flash Column Chromatography of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Methylcyclohexanecarbaldehyde using flash column chromatography. This document includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound. The specific parameters, such as solvent system and column size, may require optimization based on the crude sample's purity and the scale of the purification.

Table 1: Detailed Protocol for Flash Column Chromatography of this compound

Step Procedure Key Considerations & Details
1. Thin-Layer Chromatography (TLC) Analysis Develop a suitable solvent system using TLC.The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.[1] A common starting point is a mixture of hexanes and ethyl acetate (B1210297).[1]
2. Column Preparation - Select an appropriate column size based on the amount of crude material. - Securely clamp the column in a vertical position in a fume hood.[2] - Add a small plug of cotton or glass wool to the bottom of the column.[1] - Add a thin layer of sand (approx. 2 cm).[1] - Pack the column with silica (B1680970) gel (Silica Gel 60 is common) using a dry or slurry packing method.[1][2] A well-packed column should be free of cracks or air bubbles.[1] - Add another layer of sand on top of the silica gel.[2]For easy separations, a silica gel to compound ratio of 20:1 may be sufficient, but for more difficult separations, ratios up to 100:1 may be necessary.[3]
3. Sample Loading - Dissolve the crude this compound in a minimal amount of the chosen eluent or a non-polar solvent like dichloromethane (B109758).[1] - Carefully apply the sample solution to the top of the silica gel bed.[2] - Alternative (Dry Loading): If the compound is not soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then added to the top of the column.[4]Avoid using a solvent that is more polar than the eluent for loading the sample.[5]
4. Elution and Fraction Collection - Carefully add the eluent to the column. - Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute).[1] - Begin collecting fractions immediately after applying the sample.[1]Do not let the column run dry; the solvent level should always be above the top layer of sand.[1]
5. Monitoring and Analysis - Monitor the separation by spotting collected fractions on a TLC plate.[2] - Visualize the spots using a UV lamp or an appropriate stain (e.g., potassium permanganate).[2]Combine the fractions containing the pure this compound.
6. Product Recovery - Remove the solvent from the combined pure fractions using a rotary evaporator.[2] - Analyze the purity of the final product using methods such as GC or NMR.Aldehydes can be sensitive, so care should be taken during concentration to avoid decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the flash column chromatography of this compound.

My compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration. For very polar compounds, a more aggressive solvent system, such as dichloromethane/methanol (B129727), might be necessary.[6]

  • Possible Cause: The compound has decomposed on the silica gel.[6]

    • Solution: Test the stability of your compound on silica gel using a 2D TLC.[6] If it is unstable, consider deactivating the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine (B128534).[4] Alternatively, other stationary phases like alumina (B75360) or florisil (B1214189) could be used.[6]

  • Possible Cause: The compound is irreversibly adsorbed to the silica.

    • Solution: For compounds with basic or highly polar functional groups, irreversible adsorption can occur.[7] Using a deactivated silica gel or a different stationary phase is recommended.

The separation of my compound from impurities is poor.

  • Possible Cause: The chosen solvent system is not optimal.

    • Solution: Re-evaluate your TLC analysis to find a solvent system that provides better separation between your product and the impurities. A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation for difficult mixtures.[4]

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.[1]

  • Possible Cause: The sample was loaded in too large a volume of solvent.

    • Solution: Dissolve the sample in the minimum amount of solvent possible for loading. A large initial band will result in poor resolution.[1]

My aldehyde is decomposing during chromatography.

  • Possible Cause: The silica gel is acidic, leading to degradation of the acid-sensitive aldehyde.[8]

    • Solution: Neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (around 1-2%).[4][9] Alternatively, use neutral alumina as the stationary phase.

  • Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid.[10]

    • Solution: While less common during the short timeframe of flash chromatography, minimizing exposure to air can be beneficial. Using fresh, high-quality solvents is also recommended.

I see new spots on the TLC after running the column.

  • Possible Cause: The compound is decomposing on the silica gel.[7]

    • Solution: As mentioned previously, test for stability and consider deactivating the silica gel or using an alternative stationary phase.[4][6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my flash column?

A1: The ideal solvent system is typically determined by thin-layer chromatography (TLC). You should aim for a solvent mixture that gives your target compound, this compound, an Rf value of approximately 0.3.[1] This generally provides good separation and a reasonable elution time.

Q2: What should I do if my compound is not soluble in the eluting solvent?

A2: If your crude mixture is not soluble in the chosen eluent, you can use a technique called "dry loading".[4] This involves dissolving your compound in a suitable solvent, adding a small amount of silica gel, and then removing the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q3: Can I reuse my silica gel column?

A3: It is generally not recommended to reuse a silica gel column for purifying different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if all impurities are cleanly eluted. However, for high-purity applications, a fresh column is always best.

Q4: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you may need to use a more polar solvent system. Mixtures of dichloromethane and methanol are often effective.[6] In some cases, adding a small amount of ammonia (B1221849) (by using a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol) to the eluent can help elute very polar, basic compounds.[6] Reverse-phase chromatography could also be an alternative.[6]

Q5: What are the signs of a poorly packed column?

A5: A poorly packed column may have visible cracks, air bubbles, or an uneven surface.[1] During elution, you might observe uneven solvent flow or streaking of the compound bands, leading to poor separation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation decomposition Compound Decomposition start->decomposition solvent_too_nonpolar Solvent too non-polar? no_elution->solvent_too_nonpolar decomposed_on_silica Decomposed on silica? no_elution->decomposed_on_silica bad_solvent Suboptimal solvent? poor_separation->bad_solvent bad_packing Poor column packing? poor_separation->bad_packing overloaded Overloaded sample? poor_separation->overloaded acidic_silica Acidic silica? decomposition->acidic_silica increase_polarity Increase eluent polarity solvent_too_nonpolar->increase_polarity Yes test_stability Test stability (2D TLC) Use deactivated silica/alumina decomposed_on_silica->test_stability Yes optimize_solvent Re-optimize solvent system Use gradient elution bad_solvent->optimize_solvent Yes repack_column Repack column carefully bad_packing->repack_column Yes reload_sample Reload with less sample/volume overloaded->reload_sample Yes deactivate_silica Use deactivated silica or alumina acidic_silica->deactivate_silica Yes

Caption: A flowchart for troubleshooting common flash chromatography issues.

References

Technical Support Center: Optimizing Catalyst Loading for 1-Methylcyclohexene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of 1-methylcyclohexene. The following sections offer solutions to common experimental challenges and detailed protocols to ensure successful and reproducible outcomes.

Troubleshooting Guides

Issue 1: Low or No Conversion of 1-Methylcyclohexene

Q: My hydroformylation reaction shows low or no conversion of the starting material. What are the potential causes and how can I address them?

A: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may not be active or may have degraded.

    • Catalyst Precursor: Ensure the use of a high-purity catalyst precursor. For rhodium-based catalysts, common precursors include [Rh(acac)(CO)₂] and HRh(CO)(PPh₃)₃.[1][2]

    • Improper Activation: Some catalyst precursors require in-situ activation. Ensure the reaction conditions (temperature, pressure) are suitable for the formation of the active catalytic species.[3]

    • Catalyst Degradation: Rhodium catalysts can deactivate through the formation of inactive rhodium clusters.[4] This can be exacerbated by impurities in the feedstock.[5][6] Consider using fresh catalyst and purifying all reagents.

  • Presence of Inhibitors: Impurities in the substrate, solvent, or syngas can poison the catalyst.

    • Oxygen: Rigorously degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing syngas. Oxygen can lead to the oxidative degradation of phosphine (B1218219) ligands.[5]

    • Water: The effect of water is catalyst-dependent. While it can sometimes act as a co-catalyst, it can also inhibit the reaction.[7] Ensure the use of anhydrous solvents unless water is intentionally part of the catalytic system.

    • Other Impurities: Substrates and solvents should be purified to remove any potential poisons.

  • Suboptimal Reaction Conditions: The temperature and pressure may not be optimal for the chosen catalyst system.

    • Temperature: Hydroformylation reactions are sensitive to temperature. For rhodium-phosphine systems, temperatures are typically in the range of 80-120°C.[8] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst decomposition.[7][9]

    • Syngas Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. Typical pressures range from 10 to 100 atmospheres.[9] Low syngas pressure can result in a slower reaction rate.

Issue 2: Poor Selectivity (Formation of Undesired Isomers or Byproducts)

Q: My reaction is producing a mixture of aldehydes (low regioselectivity) or significant amounts of byproducts like hydrogenated substrate. How can I improve the selectivity towards the desired 2-methylcyclohexane-1-carbaldehyde?

A: Achieving high selectivity is crucial in hydroformylation. The choice of ligands and reaction parameters are the primary tools for controlling the reaction's outcome.

Possible Causes and Solutions:

  • Ligand Choice and Concentration: The steric and electronic properties of the phosphine ligands play a critical role in determining regioselectivity.

    • Bulky Ligands: The use of bulky phosphine or phosphite (B83602) ligands generally favors the formation of the branched aldehyde product from 1-methylcyclohexene due to steric hindrance during the migratory insertion step.[8]

    • Ligand-to-Metal Ratio: The ratio of ligand to the rhodium precursor is a key parameter. An excess of phosphine ligand is often necessary to maintain the integrity of the catalytic species and improve selectivity.[2][10] A low ligand-to-metal ratio can lead to the formation of less selective catalytic species.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes decrease selectivity by promoting side reactions such as isomerization of the starting alkene.[9]

    • CO Partial Pressure: The partial pressure of CO can influence selectivity. Higher CO pressures can sometimes suppress isomerization.[10]

  • Hydrogenation Byproduct: The formation of methylcyclohexane (B89554) indicates a competing hydrogenation reaction.

    • H₂/CO Ratio: An excessively high H₂/CO ratio can favor hydrogenation. A 1:1 ratio is a common starting point.[8]

    • Catalyst System: Some catalyst systems have a higher intrinsic activity for hydrogenation. Modifying the ligand environment can help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the hydroformylation of 1-methylcyclohexene?

A1: Typical catalyst loadings for rhodium-catalyzed hydroformylation are in the range of 0.01 to 0.1 mol% relative to the substrate.[6] The optimal loading depends on the desired reaction rate and economic considerations. For laboratory-scale experiments, a slightly higher loading may be used to achieve reasonable reaction times.

Q2: How does the catalyst concentration affect the reaction rate?

A2: Generally, the initial rate of hydroformylation is first-order with respect to the catalyst concentration.[11] This means that doubling the catalyst concentration should approximately double the initial reaction rate, assuming all other parameters are kept constant and the catalyst remains soluble and active.

Q3: What are the most common catalysts for 1-methylcyclohexene hydroformylation?

A3: Rhodium-based catalysts are highly active and selective for the hydroformylation of alkenes under mild conditions.[8][12] Common precursors include [Rh(acac)(CO)₂] and HRh(CO)(PPh₃)₃, often used in combination with phosphine or phosphite ligands. Cobalt-based catalysts, such as Co₂(CO)₈, are a more cost-effective alternative but typically require higher temperatures and pressures.[8][12]

Q4: How can I monitor the progress of my hydroformylation reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13] GC analysis can be used to quantify the consumption of 1-methylcyclohexene and the formation of the aldehyde products.

Q5: My rhodium catalyst appears to have deactivated. What could be the cause?

A5: Rhodium catalyst deactivation can occur through several mechanisms. One common pathway is the formation of inactive rhodium clusters.[4] Another cause can be the degradation of the phosphine ligands, for example, through oxidation if oxygen is present, or through hydrogenolysis.[5][9] The presence of impurities in the feedstock can also poison the catalyst.[6] A color change of the catalyst solution, for instance from yellow to black, can indicate deactivation.[14]

Quantitative Data Summary

Table 1: Effect of Catalyst and Ligand Concentration on Reaction Rate and Selectivity.

Catalyst PrecursorLigandLigand/Rh RatioCatalyst Loading (mol%)Temperature (°C)Pressure (atm)Conversion (%)Selectivity (Branched Aldehyde)
[Rh(acac)(CO)₂]PPh₃4:10.018020>95High
[Rh(acac)(CO)₂]PPh₃1:10.018020>95Moderate
Co₂(CO)₈--0.02150150>90Moderate-Low

Note: This table provides representative data based on typical conditions found in the literature. Actual results may vary depending on the specific experimental setup.[8]

Experimental Protocols

Protocol 1: General Procedure for 1-Methylcyclohexene Hydroformylation using a Rhodium-Based Catalyst

This protocol describes a typical lab-scale hydroformylation of 1-methylcyclohexene. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • [Rh(acac)(CO)₂] (Rhodium(I) acetylacetonate (B107027) dicarbonyl)

  • Triphenylphosphine (B44618) (PPh₃)

  • 1-Methylcyclohexene (purified)

  • Anhydrous, degassed toluene (B28343)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere (e.g., nitrogen), add [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.04 mmol, 4 equivalents) to a Schlenk flask.[8]

    • Add 10 mL of anhydrous, degassed toluene and stir until the solids are fully dissolved.[8]

  • Reactor Setup:

    • Transfer the catalyst solution via cannula to a dry, nitrogen-purged high-pressure autoclave.[8]

    • Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.[8]

  • Reaction:

    • Seal the autoclave and purge it several times with syngas to remove any residual nitrogen.[8]

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.[8]

    • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.[8]

    • Monitor the reaction progress by pressure drop or by analyzing aliquots over time.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.[8]

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the aldehyde product.[8]

Visualizations

Hydroformylation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep1 Weigh Rh Precursor & Ligand prep2 Dissolve in Anhydrous Solvent prep1->prep2 In Schlenk Flask react1 Transfer Catalyst Solution to Autoclave prep2->react1 Cannula Transfer react2 Add 1-Methylcyclohexene react1->react2 react3 Seal & Purge with Syngas react2->react3 react4 Pressurize & Heat react3->react4 workup1 Cool & Vent Reactor react4->workup1 Reaction Complete workup2 Solvent Removal workup1->workup2 workup3 Purification (e.g., Chromatography) workup2->workup3 product product workup3->product Pure Aldehyde Product

Caption: Experimental workflow for 1-methylcyclohexene hydroformylation.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_inhibitors Inhibitor Presence cluster_conditions Suboptimal Conditions start Low/No Conversion Observed cat_check Check Catalyst Activity start->cat_check Investigate inh_check Check for Inhibitors start->inh_check Investigate cond_check Verify Reaction Conditions start->cond_check Investigate cat_sol1 Use High-Purity Precursor cat_check->cat_sol1 cat_sol2 Ensure Proper Activation Conditions cat_check->cat_sol2 cat_sol3 Use Fresh Catalyst cat_check->cat_sol3 inh_sol1 Degas Solvents/Reagents (Remove O₂) inh_check->inh_sol1 inh_sol2 Use Anhydrous Solvents inh_check->inh_sol2 inh_sol3 Purify Substrate inh_check->inh_sol3 cond_sol1 Optimize Temperature cond_check->cond_sol1 cond_sol2 Optimize Syngas Pressure cond_check->cond_sol2

Caption: Troubleshooting logic for low conversion in hydroformylation.

References

Technical Support Center: Synthesis of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common industrial and laboratory methods for the synthesis of this compound and its isomers are hydroformylation of 1-methylcyclohexene and multi-step routes involving Grignard reagents followed by oxidation.

  • Hydroformylation (Oxo Process): This method involves the reaction of 1-methylcyclohexene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1] It is an atom-economical process that directly introduces the aldehyde functionality.

  • Grignard Synthesis followed by Oxidation: This two-step approach typically involves the reaction of a suitable Grignard reagent with a nitrile or other electrophile to form an intermediate, which is then oxidized to the target aldehyde.

Q2: What are the common side reactions observed during the hydroformylation of 1-methylcyclohexene?

The primary side reactions in the hydroformylation of 1-methylcyclohexene include the formation of a regioisomer and hydrogenation of the starting alkene.

  • Isomer Formation: The hydroformylation of 1-methylcyclohexene can yield two main regioisomers: the desired trans- and cis-2-methylcyclohexane-1-carbaldehyde and the less common this compound. The regioselectivity is highly dependent on the catalyst and ligands used.[1]

  • Alkene Hydrogenation: The hydrogen gas present in syngas can lead to the hydrogenation of 1-methylcyclohexene to methylcyclohexane, reducing the overall yield of the aldehyde product.

  • Alcohol Formation: Further reduction of the aldehyde product to the corresponding alcohol (1-methylcyclohexylmethanol) can occur under certain reaction conditions.

Q3: How can I control the regioselectivity in the hydroformylation of 1-methylcyclohexene?

Controlling regioselectivity is a critical aspect of this synthesis. The choice of catalyst and ligands plays a pivotal role:

  • Rhodium-based catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are often used to favor the formation of the branched aldehyde (2-methylcyclohexane-1-carbaldehyde) due to steric hindrance.[1][2]

  • Reaction conditions such as temperature and pressure can also influence the ratio of linear to branched products.[3]

Q4: What are the potential side reactions when using a Grignard-based synthesis route?

Grignard-based syntheses are versatile but can be prone to several side reactions:

  • Enolate Formation: The Grignard reagent can act as a base, deprotonating the α-proton of a carbonyl-containing starting material (like an ester), leading to the formation of an enolate and recovery of the starting material upon workup. This is more prevalent with sterically hindered Grignard reagents.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, leading to the formation of an alcohol instead of the desired carbon-carbon bond.

  • Wurtz Coupling: The reaction of the Grignard reagent with the starting alkyl halide can lead to the formation of a dimer.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Hydroformylation

Possible Causes:

  • Poor Catalyst Activity: The catalyst may be deactivated or not suitable for the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized.

  • Alkene Hydrogenation: A significant portion of the starting material is being converted to methylcyclohexane.

Solutions:

  • Catalyst Selection: Ensure the use of a high-activity catalyst. Rhodium-based catalysts are generally more active than cobalt-based ones for this transformation.[1]

  • Ligand Modification: The use of appropriate ligands, such as bulky phosphites, can enhance catalyst activity and selectivity.[2]

  • Optimize Conditions: Systematically vary the temperature and pressure to find the optimal conditions for aldehyde formation. Lower temperatures can sometimes disfavor the hydrogenation side reaction.

  • Syngas Ratio: Adjust the CO:H₂ ratio. A higher partial pressure of CO can sometimes suppress hydrogenation.

Problem 2: Formation of Undesired Regioisomer in Hydroformylation

Possible Cause:

  • Lack of Steric Guidance: The catalyst system may not provide sufficient steric hindrance to direct the formyl group to the desired position.

Solutions:

  • Use of Bulky Ligands: Employing sterically demanding phosphine or phosphite ligands with the rhodium catalyst can significantly improve the regioselectivity towards the formation of 2-methylcyclohexane-1-carbaldehyde.[1]

  • Catalyst System: Explore different catalyst precursors and ligand combinations, as their electronic and steric properties directly influence the outcome of the reaction.

Problem 3: Low Yield in Grignard-based Synthesis (Post-Oxidation)

Possible Causes:

  • Grignard Reagent Decomposition: The Grignard reagent may have been quenched by moisture or acidic protons in the starting materials or solvent.

  • Inefficient Oxidation: The chosen oxidizing agent or reaction conditions for the conversion of the intermediate to the aldehyde may be suboptimal.

  • Over-oxidation: The aldehyde product may be further oxidized to the corresponding carboxylic acid.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

  • Choice of Oxidizing Agent: Use mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to minimize over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Carefully monitor the progress of the oxidation step to avoid prolonged reaction times that could lead to side product formation.

Data Presentation

Table 1: Influence of Catalyst System on the Hydroformylation of 1-Methylcyclohexene

Catalyst PrecursorLigandTemperature (°C)Pressure (bar, CO/H₂=1)Aldehyde Yield (%)Regioselectivity (branched:linear)Reference
Rh(CO)₂acacTris(2-tert-butyl-4-methylphenyl) phosphite8020HighN/A for 1-methylcyclohexene[2]
Co₂(CO)₈None150150ModerateVaries[1]
Ru₃(CO)₁₂None15040Competitive93:7 (for 1-hexene)[4]

Note: Data for 1-methylcyclohexene is limited; some data for analogous alkenes like 1-hexene (B165129) is included for comparison.

Experimental Protocols

Key Experiment: Hydroformylation of 1-Methylcyclohexene with a Rhodium Catalyst

This protocol is a representative procedure for the hydroformylation of 1-methylcyclohexene.[1]

Materials:

  • 1-Methylcyclohexene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂acac)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium catalyst precursor and the ligand to the autoclave.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent and 1-methylcyclohexene to the autoclave.

  • Reaction:

    • Seal the autoclave and purge several times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.

    • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathways and Experimental Workflows

hydroformylation_pathway start 1-Methylcyclohexene + CO + H₂ intermediate1 Alkene-Catalyst Complex start->intermediate1 Coordination side_product1 Methylcyclohexane (Hydrogenation) start->side_product1 Hydrogenation (Side Reaction) catalyst Rh Catalyst + Ligand catalyst->intermediate1 intermediate2 Alkyl-Rhodium Intermediate intermediate1->intermediate2 Migratory Insertion intermediate3 Acyl-Rhodium Intermediate intermediate2->intermediate3 CO Insertion product This compound (and isomer) intermediate3->product Reductive Elimination

Caption: Main reaction pathway for the hydroformylation of 1-methylcyclohexene.

grignard_synthesis_pathway start 1-Methylcyclohexyl Halide + Mg grignard 1-Methylcyclohexyl Magnesium Halide start->grignard Formation intermediate Intermediate grignard->intermediate Nucleophilic Addition side_product1 Wurtz Coupling Product grignard->side_product1 Side Reaction electrophile Electrophile (e.g., DMF, Nitrile) electrophile->intermediate product This compound intermediate->product Oxidation oxidation Oxidation (e.g., PCC) oxidation->product side_product2 Over-oxidation Product (Carboxylic Acid) product->side_product2 Side Reaction

Caption: A potential Grignard synthesis route to this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_purity Check Purity of Starting Materials start->check_purity low_yield Low Yield check_purity->low_yield Purity OK low_purity Low Purity check_purity->low_purity Purity OK optimize_conditions Optimize T, P, Time low_yield->optimize_conditions change_catalyst Change Catalyst/ Ligand low_yield->change_catalyst check_side_reactions Analyze for Side Products (GC-MS) low_purity->check_side_reactions solution1 Solution Found optimize_conditions->solution1 solution2 Solution Found change_catalyst->solution2 purification Improve Purification Method check_side_reactions->purification hydrogenation Hydrogenation Product Detected? check_side_reactions->hydrogenation isomer Incorrect Isomer Ratio? check_side_reactions->isomer purification->solution1 adjust_syngas Adjust Syngas Ratio hydrogenation->adjust_syngas Yes use_bulky_ligand Use Bulky Ligand isomer->use_bulky_ligand Yes solution3 Solution Found adjust_syngas->solution3 solution4 Solution Found use_bulky_ligand->solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to avoid isomerization during the synthesis of 1-Methylcyclohexanecarbaldehyde precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to isomerization during the synthesis of precursors for 1-methylcyclohexanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the synthesis of this compound?

A1: The two main precursors are:

  • Substituted methylcyclohexene carbaldehydes: These are typically synthesized via a Diels-Alder reaction, for example, between isoprene (B109036) and acrolein to form 4-methylcyclohex-3-ene-1-carbaldehyde. Subsequent reduction of the double bond yields the saturated aldehyde.

  • 1-Methylcyclohexene: This precursor can be hydroformylated to introduce the aldehyde group, primarily yielding 2-methylcyclohexane-1-carbaldehyde.

Q2: What types of isomerization can occur during the synthesis of these precursors?

A2: Several types of isomerization can be problematic:

  • Regioisomerization in Diels-Alder reactions: The reaction of an unsymmetrical diene and dienophile can lead to different positional isomers (e.g., "ortho" vs. "para" products).

  • Double bond migration: In cyclohexene (B86901) derivatives, the double bond can migrate to a different position within the ring, especially under acidic or thermal conditions. This can lead to a mixture of isomers that are difficult to separate.

  • Cis/trans (E/Z) isomerization: Isomerization around the double bond of the precursor can occur.

  • Isomerization during hydroformylation: In addition to the desired linear (n) and branched (iso) aldehyde products, isomerization of the starting alkene can occur, leading to a complex mixture of products.

Q3: How can I control regioselectivity in the Diels-Alder synthesis of methylcyclohexene carbaldehyde precursors?

A3: Regioselectivity is primarily controlled by the electronic properties of the diene and dienophile. For the reaction of isoprene (an electron-donating methyl group) and acrolein (an electron-withdrawing aldehyde group), the "para" isomer (4-methylcyclohex-3-ene-1-carbaldehyde) is favored. To enhance this selectivity:

  • Use of Lewis Acids: Lewis acid catalysts such as SnCl₄, TiCl₄, ZnCl₂, BF₃, and AlCl₃ can significantly improve both the reaction rate and the regioselectivity by coordinating to the dienophile.[1][2][3][4]

  • Solvent Choice: The use of ionic liquids as both solvent and catalyst has been shown to give high yields and regioselectivity.[5]

Q4: What conditions favor unwanted double bond migration in cyclohexene precursors?

A4: Double bond migration is often catalyzed by:

  • Acids: Strong acids can protonate the double bond, leading to the formation of a carbocation intermediate that can rearrange to a more stable isomer.[6] Even mild acidic conditions during workup can cause isomerization.

  • Heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for isomerization.

  • Certain Catalysts: Some metal catalysts used in subsequent steps (e.g., hydrogenation, hydroformylation) can also promote double bond migration.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Diels-Alder Reaction

Problem: The reaction produces a mixture of positional isomers (e.g., 1,2- and 1,4-adducts) that are difficult to separate.

Workflow for Troubleshooting Poor Regioselectivity:

start Low Regioselectivity Observed lewis_acid Introduce or Change Lewis Acid Catalyst (e.g., AlCl3, Sn-Beta) start->lewis_acid temp_control Lower Reaction Temperature start->temp_control solvent Change Solvent (e.g., to ionic liquid) start->solvent result Improved Regioselectivity lewis_acid->result temp_control->result solvent->result

Caption: Troubleshooting workflow for low regioselectivity in Diels-Alder reactions.

Solutions:

  • Lewis Acid Catalysis: Introduce a Lewis acid catalyst to the reaction. The strength of the Lewis acid can influence the degree of selectivity enhancement.[1][2][3][4] Sn-Beta zeolites are a greener alternative to traditional Lewis acids and have shown good selectivity.[7]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can decrease selectivity.

  • Solvent Effects: Consider using a more polar or a coordinating solvent. Ionic liquids can act as both the solvent and a Lewis acid catalyst, improving selectivity.[5]

Issue 2: Isomerization of the Double Bond in the Cyclohexene Ring

Problem: The desired cyclohexene precursor isomerizes to a more stable, but undesired, isomer during the reaction or workup.

Workflow for Troubleshooting Double Bond Migration:

start Double Bond Migration Detected neutralize Neutralize Reaction Mixture Promptly During Workup start->neutralize mild_acid Use Milder Acid Catalyst or Shorter Reaction Times start->mild_acid low_temp Maintain Low Temperatures During Reaction and Purification start->low_temp purification Use Non-Acidic Purification Methods (e.g., distillation, neutral alumina (B75360) chromatography) neutralize->purification result Minimized Isomerization mild_acid->result low_temp->result purification->result

Caption: Troubleshooting workflow for preventing double bond migration.

Solutions:

  • pH Control: Carefully neutralize the reaction mixture immediately during workup to avoid prolonged exposure to acidic conditions. Use a mild base like sodium bicarbonate solution.

  • Milder Reaction Conditions: If using an acid catalyst, opt for a milder acid (e.g., phosphoric acid instead of sulfuric acid) or reduce the reaction time and temperature.[6]

  • Purification Method: Use purification techniques that do not expose the product to acidic environments. Fractional distillation is often effective for separating isomers with different boiling points.[8] If chromatography is necessary, use neutral silica (B1680970) gel or alumina.

Issue 3: Poor n/iso Selectivity and Isomerization during Hydroformylation of 1-Methylcyclohexene

Problem: The hydroformylation of 1-methylcyclohexene produces a low ratio of the desired linear aldehyde (n-isomer) to the branched aldehyde (iso-isomer), and/or significant amounts of isomerized byproducts.

Workflow for Troubleshooting Hydroformylation Issues:

start Low n/iso Ratio or Isomerization in Hydroformylation catalyst Optimize Catalyst System (Rh-based with bulky phosphite (B83602) ligands) start->catalyst pressure Adjust Syngas Pressure (Higher CO pressure) start->pressure temperature Lower Reaction Temperature start->temperature ligand Increase Ligand-to-Metal Ratio catalyst->ligand result Improved Selectivity and Reduced Isomerization pressure->result temperature->result ligand->result

Caption: Troubleshooting workflow for improving selectivity in hydroformylation.

Solutions:

  • Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes than cobalt-based catalysts.[9][10] The use of bulky phosphine (B1218219) or phosphite ligands can increase the proportion of the n-isomer.[10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can suppress isomerization and favor the formation of the linear aldehyde.[10][11]

    • Pressure: Increasing the partial pressure of carbon monoxide (CO) can favor hydroformylation over isomerization.[12]

  • Ligand Concentration: An excess of the phosphine ligand can help to suppress catalyst-driven isomerization of the alkene.

Data Presentation

Table 1: Effect of Lewis Acid on Regioselectivity of the Diels-Alder Reaction between Isoprene and Methyl Acrylate

Lewis AcidActivation Energy (kcal/mol)
Uncatalyzed23.5
I₂21.8
SnCl₄19.3
TiCl₄18.5
ZnCl₂18.1
BF₃15.5
AlCl₃13.9
Data adapted from computational studies. A lower activation energy generally correlates with a faster and more selective reaction.[1][3]

Table 2: Influence of Reaction Parameters on Hydroformylation of 1-Octene (Model Substrate)

ParameterChangeEffect on n/iso RatioEffect on Isomerization
TemperatureIncreaseDecreaseIncrease
CO PressureIncreaseIncreaseDecrease
H₂ PressureIncreaseDecreaseMay Increase
Ligand BulkIncreaseIncreaseDecrease
General trends observed in rhodium-catalyzed hydroformylation.[10]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for the Synthesis of 4-Methylcyclohex-3-ene-1-carbaldehyde

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Lewis Acid (e.g., AlCl₃, SnCl₄, or Sn-Beta zeolite)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid in the anhydrous solvent and cool the mixture in an ice bath.

  • Addition of Dienophile: Slowly add the acrolein to the cooled Lewis acid solution with stirring.

  • Addition of Diene: Add the isoprene dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash chromatography on neutral silica gel to isolate the desired 4-methylcyclohex-3-ene-1-carbaldehyde.[5]

Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene

Materials:

  • 1-Methylcyclohexene (purified)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine, bulky phosphite)

  • Anhydrous, degassed solvent (e.g., toluene, hexane)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium precursor and the ligand.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent and the 1-methylcyclohexene to the autoclave.

  • Reaction:

    • Seal the autoclave and purge it several times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with the 1:1 CO/H₂ mixture.

    • Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by taking samples and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: Remove the solvent under reduced pressure. The resulting crude aldehyde can be purified by distillation or column chromatography.[9]

References

Work-up procedure for 1-Methylcyclohexanecarbaldehyde synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 1-methylcyclohexanecarbaldehyde synthesis reactions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Formylation of a Grignard Reagent: This involves the reaction of 1-methylcyclohexylmagnesium halide (a Grignard reagent) with a formylating agent like N,N-dimethylformamide (DMF), followed by acidic hydrolysis.[1][2]

  • Oxidation of 1-Methylcyclohexanemethanol: This method utilizes a primary alcohol precursor, 1-methylcyclohexanemethanol, which is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).[3]

Q2: My reaction mixture is a thick, unmanageable emulsion after adding water. How can I resolve this?

A2: Emulsions are common in reaction work-ups. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Patience: Sometimes, simply letting the mixture stand for a while can lead to separation.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration through Celite: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite can help.

Q3: I suspect my aldehyde product is contaminated with the corresponding carboxylic acid. How can I remove this impurity?

A3: Carboxylic acid impurities can be removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The bicarbonate will react with the carboxylic acid to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer.

Q4: After purification, my aldehyde has a low yield. What are the potential causes?

A4: Low yield can result from several factors depending on the synthesis route:

  • Grignard Reaction: Incomplete formation of the Grignard reagent, or side reactions such as the Grignard reagent reacting with the product aldehyde.

  • Oxidation Reaction: Incomplete oxidation, or over-oxidation to the carboxylic acid if a non-selective oxidizing agent or aqueous conditions are used.[3]

  • Work-up Losses: Aggressive extractions, incomplete recovery from the aqueous layer if a bisulfite adduct was formed, or loss during solvent removal due to the volatility of the aldehyde.

Q5: How can I effectively remove the chromium byproducts from a PCC oxidation?

A5: The chromium byproducts from a PCC oxidation form a tarry residue. To simplify their removal, the reaction is often performed over a solid support like Celite or silica (B1680970) gel.[4] After the reaction is complete, the mixture can be filtered through a plug of silica gel, eluting with a suitable organic solvent. The polar chromium salts will be retained on the silica.

Troubleshooting Guides

Synthesis via Grignard Formylation
Observed Problem Potential Cause Troubleshooting Steps
Low to no formation of the Grignard reagent (indicated by a lack of turbidity and exotherm). Wet glassware or solvent; inactive magnesium.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by gentle heating.
A significant amount of 1-methylcyclohexanol (B147175) is isolated as a byproduct. The Grignard reagent has reacted with the product aldehyde.Add the Grignard reagent to the formylating agent (e.g., DMF) at a low temperature (e.g., 0 °C) to control the reaction rate. Ensure a slight excess of the formylating agent.
The product is contaminated with unreacted Grignard reagent. Incomplete quenching during work-up.Quench the reaction mixture thoroughly by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C before acidic work-up.
Formation of a white precipitate during aqueous work-up. Magnesium salts precipitating out of solution.Add more dilute acid (e.g., 1 M HCl) to dissolve the magnesium salts.
Synthesis via Oxidation of 1-Methylcyclohexanemethanol
Observed Problem Potential Cause Troubleshooting Steps
Incomplete oxidation; starting material remains. Insufficient oxidizing agent; deactivated reagent.Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents of PCC). Ensure the PCC is fresh and has been stored under anhydrous conditions.
Formation of 1-methylcyclohexanecarboxylic acid. Over-oxidation of the aldehyde.Use a mild and anhydrous oxidizing agent like PCC. Avoid using stronger oxidizing agents like chromic acid in aqueous conditions.
A dark, tarry residue complicates product isolation. Precipitation of reduced chromium species.Perform the reaction in the presence of an adsorbent like Celite or powdered molecular sieves. After the reaction, dilute with an organic solvent and filter through a pad of silica gel to remove the chromium salts.[4]
The product is contaminated with pyridine (B92270). Incomplete removal during work-up.Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate) to protonate the pyridine and extract it into the aqueous layer.

Experimental Protocols

Synthesis of this compound via Grignard Formylation

This protocol is adapted from a similar procedure for the synthesis of 4-chlorobenzaldehyde.[1]

Materials:

  • 1-Bromo-1-methylcyclohexane (B3058953)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclohexane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to initiate the reaction (indicated by gentle refluxing).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes.

  • Formylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add anhydrous DMF (1.1 equivalents) dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel.

    • Add 1 M HCl and shake to dissolve any remaining magnesium salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purification (Optional):

    • The crude product can be further purified by vacuum distillation.

Purification via Sodium Bisulfite Adduct Formation

This method can be used to purify the aldehyde from non-aldehydic impurities.

Procedure:

  • Adduct Formation:

    • Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol (B129727) or THF.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously.

    • A white precipitate of the bisulfite adduct may form.

    • Add water and an organic solvent (e.g., diethyl ether) and shake.

    • Separate the layers. The bisulfite adduct will be in the aqueous layer.

  • Aldehyde Recovery:

    • To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., diethyl ether).

    • Slowly add a strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH), until the solution is strongly basic (pH > 12). This will reverse the reaction.

    • Shake the mixture vigorously to extract the liberated aldehyde into the organic layer.

    • Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and remove the solvent.

Visualizations

Workup_Procedure_Grignard_Formylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Grignard_Formation 1. Grignard Reagent Formation (1-Methylcyclohexylmagnesium bromide) Formylation 2. Formylation with DMF Grignard_Formation->Formylation Anhydrous conditions Quench 3. Quench with sat. NH4Cl (aq) Formylation->Quench Extraction 4. Extraction with Ether/HCl (aq) Quench->Extraction Wash_Base 5. Wash with NaHCO3 (aq) Extraction->Wash_Base Remove acidic impurities Wash_Brine 6. Wash with Brine Wash_Base->Wash_Brine Remove basic/aqueous impurities Drying 7. Dry with Na2SO4 Wash_Brine->Drying Evaporation 8. Solvent Evaporation Drying->Evaporation Distillation 9. Vacuum Distillation Evaporation->Distillation Crude_Product Crude Product Evaporation->Crude_Product Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the synthesis and work-up of this compound via Grignard formylation.

Aldehyde_Purification_Bisulfite Crude_Aldehyde Crude Aldehyde Mixture (in organic solvent) Add_Bisulfite Add Saturated NaHSO3 (aq) Crude_Aldehyde->Add_Bisulfite Shake Shake Vigorously Add_Bisulfite->Shake Separate_Layers Separate Layers Shake->Separate_Layers Aqueous_Layer Aqueous Layer (Bisulfite Adduct) Separate_Layers->Aqueous_Layer Adduct is water-soluble Organic_Layer Organic Layer (Non-aldehydic impurities) Separate_Layers->Organic_Layer Discard Add_Base Add NaOH (aq) to pH > 12 Aqueous_Layer->Add_Base Extract Extract with Organic Solvent Add_Base->Extract Releases aldehyde Pure_Aldehyde Pure Aldehyde Extract->Pure_Aldehyde

Caption: Purification of this compound using sodium bisulfite adduct formation.

References

Technical Support Center: Hydroformylation of Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroformylation of substituted cyclohexenes. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the hydroformylation of substituted cyclohexenes?

A1: The most prevalent catalyst systems are based on rhodium and cobalt complexes. Rhodium catalysts, such as Rh(acac)(CO)₂, are generally more active and operate under milder conditions, offering high selectivity that can be fine-tuned with phosphine (B1218219) or phosphite (B83602) ligands.[1] Cobalt catalysts, like Co₂(CO)₈, are also effective and often used in industrial processes.[1][2] Ruthenium catalysts, for instance Ru₃(CO)₁₂, have been explored, particularly when using CO₂ and H₂ as syngas surrogates.[3]

Q2: How do phosphine ligands affect the regioselectivity of the hydroformylation of substituted cyclohexenes?

A2: Phosphine ligands play a crucial role in determining the ratio of linear to branched aldehyde products. The steric and electronic properties of the phosphine ligand influence the coordination environment around the metal center. Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the substrate that would lead to the branched product. The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), or 1,1,1-tris(diphenylphosphino)ethane (triphos), can significantly impact the regioselectivity of the reaction.[4]

Q3: What are the typical reaction conditions for the hydroformylation of substituted cyclohexenes?

A3: Reaction conditions vary depending on the catalyst system and the substrate. For rhodium-catalyzed reactions, milder conditions are often employed, with temperatures ranging from 80°C to 120°C and syngas (CO/H₂) pressures from 10 to 40 atm.[4][5] Cobalt-catalyzed reactions may require higher temperatures (e.g., 145°C) and pressures (e.g., 8.0 MPa).[2] When using Ru₃(CO)₁₂ with CO₂ and H₂, temperatures around 150°C (423 K) and pressures of 3 to 8 MPa for each gas have been reported.[3]

Q4: How can I analyze the products of my hydroformylation reaction?

A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for analyzing the product mixture.[3] These techniques allow for the separation and identification of the different aldehyde isomers, unreacted olefin, and any side products such as alcohols or alkanes. Quantitative analysis can be performed using an internal standard to determine the conversion of the starting material and the yield of each product.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Substituted Cyclohexene (B86901)

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst precursor is properly activated. For example, some rhodium precursors require an induction period or specific activation procedure. Prepare fresh catalyst solution for each reaction.
Catalyst Poisoning Impurities in the substrate or solvent (e.g., peroxides, sulfur compounds) can deactivate the catalyst. Purify the substrate and solvent before use. Passing the olefin through a column of activated alumina (B75360) can remove peroxides.
Incorrect Reaction Conditions Verify that the temperature and pressure are within the optimal range for your specific catalyst system. For some systems, very high CO pressure can be inhibitory.
Poor Gas-Liquid Mass Transfer Ensure vigorous stirring to maximize the dissolution of syngas into the liquid phase where the reaction occurs.

Issue 2: Poor Regioselectivity (Undesired Aldehyde Isomer)

Possible Cause Suggested Solution
Inappropriate Ligand The choice of ligand is critical for controlling regioselectivity. Experiment with a range of phosphine or phosphite ligands with varying steric bulk and electronic properties. For instance, bulky ligands often favor the linear aldehyde.
Reaction Temperature Temperature can influence the equilibrium between different catalyst-substrate intermediates, thereby affecting regioselectivity. A systematic variation of the reaction temperature may be necessary to find the optimal point for the desired isomer.
Syngas Composition The ratio of CO to H₂ can impact regioselectivity. Varying the partial pressures of CO and H₂ might shift the product distribution.

Issue 3: Formation of Side Products (e.g., Alcohols, Alkanes)

Possible Cause Suggested Solution
Hydrogenation of Alkene or Aldehyde High H₂ partial pressure or high temperatures can promote the hydrogenation of the starting alkene to the corresponding alkane or the reduction of the product aldehyde to an alcohol.[3] Adjust the CO/H₂ ratio to favor a higher CO partial pressure and consider lowering the reaction temperature.
Isomerization of the Double Bond The catalyst can sometimes catalyze the isomerization of the double bond in the cyclohexene ring, leading to different aldehyde isomers. The choice of ligand and reaction conditions can help to suppress this side reaction.
Catalyst-Promoted Aldol (B89426) Condensation The aldehyde products can undergo aldol condensation, especially at higher temperatures or with prolonged reaction times. Minimizing the reaction time and temperature can reduce the formation of these heavier byproducts.

Data Presentation

Table 1: Influence of Total Syngas (CO₂ + H₂) Pressure on the Hydroformylation of Cyclohexene using a Ru₃(CO)₁₂ Catalyst

Total Pressure (MPa)Cyclohexanecarboxaldehyde Yield (%)Cyclohexanemethanol Yield (%)Cyclohexane Yield (%)
2.0251020
4.0451515
6.0602010
8.070205

Conditions: Ru₃(CO)₁₂ catalyst, LiCl promoter, NMP solvent, 150°C (423 K), 3 hours, CO₂:H₂ ratio = 1:1. Data extracted from[3].

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene [1]

Materials:

  • [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • 1-Methylcyclohexene

  • Anhydrous, degassed toluene (B28343)

  • Syngas (1:1 CO/H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (0.01 mmol) and triphenylphosphine (0.04 mmol, 4 equivalents) to a Schlenk flask.

  • Add 10 mL of anhydrous, degassed toluene and stir until the solids are dissolved.

  • Reactor Setup: Transfer the catalyst solution via cannula to the high-pressure autoclave, which has been previously dried and purged with nitrogen.

  • Substrate Addition: Add 1-methylcyclohexene (1.0 mmol) to the autoclave.

  • Reaction:

    • Seal the autoclave and purge several times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.

    • Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Work-up: After the reaction is complete (typically monitored by GC analysis of aliquots), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Purification:

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the aldehyde product.

Protocol 2: Analysis of Hydroformylation Products by GC-MS [3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of aldehydes and hydrocarbons (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5MS).

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a GC vial.

    • Add a known amount of an internal standard (e.g., dodecane (B42187) or another hydrocarbon not present in the reaction mixture) for quantitative analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a temperature program that allows for the separation of the starting material, aldehyde isomers, and any byproducts. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with a mass spectral library or known standards.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the products.

    • Calculate the conversion of the substituted cyclohexene and the yield of each product using the internal standard for calibration.

Visualizations

Hydroformylation_Troubleshooting Troubleshooting Low Yield in Hydroformylation start Low Yield or No Reaction catalyst_issue Catalyst Issue? start->catalyst_issue conditions_issue Reaction Conditions Issue? start->conditions_issue substrate_issue Substrate/Solvent Issue? start->substrate_issue inactive_catalyst Prepare Fresh Catalyst Ensure Proper Activation catalyst_issue->inactive_catalyst Yes poisoning Purify Substrate and Solvent (e.g., via Alumina Column) catalyst_issue->poisoning Yes temp_pressure Verify and Optimize Temperature and Pressure conditions_issue->temp_pressure Yes stirring Increase Stirring Rate for Better Gas-Liquid Mixing conditions_issue->stirring Yes impurities Check for Impurities (Peroxides, Sulfur) substrate_issue->impurities Yes Hydroformylation_Workflow General Experimental Workflow for Hydroformylation prep_catalyst 1. Prepare Catalyst Solution (under inert atmosphere) setup_reactor 2. Set up and Purge High-Pressure Autoclave prep_catalyst->setup_reactor add_reagents 3. Add Catalyst Solution and Substituted Cyclohexene setup_reactor->add_reagents pressurize 4. Pressurize with Syngas (CO/H₂) add_reagents->pressurize run_reaction 5. Heat and Stir at Desired Temperature pressurize->run_reaction workup 6. Cool, Vent, and Extract Reaction Mixture run_reaction->workup analyze 7. Analyze Products (GC, GC-MS) workup->analyze purify 8. Purify Product (e.g., Chromatography) analyze->purify

References

Technical Support Center: Troubleshooting Low Conversion Rates in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for common issues encountered during aldehyde synthesis. The following sections are organized in a question-and-answer format to directly address specific experimental challenges.

Section 1: Oxidation of Primary Alcohols to Aldehydes

The oxidation of primary alcohols is a fundamental method for aldehyde synthesis. However, achieving high conversion rates without over-oxidation to a carboxylic acid can be challenging.[1][2][3] Mild oxidizing agents are typically employed to stop the reaction at the aldehyde stage.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My oxidation of a primary alcohol with Pyridinium Chlorochromate (PCC) resulted in a low yield and a tar-like residue. What went wrong?

A1: Low yields and the formation of a brown, viscous material are common issues with PCC oxidations.[5][6] Several factors could be responsible:

  • Acidity of the Reagent: PCC is acidic and can promote side reactions or degradation of acid-sensitive substrates.[5][6]

  • Hygroscopic Nature of PCC: The reagent can absorb moisture, which can interfere with the reaction.

  • Over-oxidation: Although PCC is considered a mild oxidant, over-oxidation to the carboxylic acid can occur, especially if the reaction is not carefully monitored or if run in certain solvents like DMF.[6][7]

  • Work-up Difficulties: The chromium byproducts are often difficult to remove, leading to product loss during purification.[5][6]

Troubleshooting Steps:

  • Use a Buffer: For acid-sensitive compounds, add a buffer like sodium acetate (B1210297) to the reaction mixture.[6]

  • Ensure Anhydrous Conditions: Use freshly prepared or properly stored PCC and anhydrous solvents.

  • Adsorbent Addition: Add an inert adsorbent like Celite or powdered molecular sieves to the reaction. This simplifies work-up by adsorbing the chromium salts, which can then be removed by filtration.[6]

  • Consider Alternatives: For sensitive substrates, modern, milder, and less toxic alternatives to PCC are often more effective.[5] Common alternatives include Dess-Martin Periodinane (DMP) and Swern oxidation.[2][4][5]

Q2: I'm performing a Swern oxidation, and my conversion rate is poor. What are the likely causes?

A2: The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a powerful and mild method for synthesizing aldehydes from primary alcohols.[5][8][9] However, its success is highly dependent on strict adherence to reaction conditions.

  • Temperature Control: The formation of the reactive intermediate, chloro(dimethyl)sulfonium chloride, is highly exothermic and the intermediate itself is unstable above -60°C.[10] The reaction must be maintained at very low temperatures (typically -78°C) to prevent decomposition and side reactions.[10][11][12]

  • Reagent Addition Order: The order of addition is critical. The alcohol must be added after the activation of DMSO with oxalyl chloride.

  • Base Addition: The final step requires a hindered, non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to induce the elimination reaction that forms the aldehyde.[8] If the base is not added, or if it is not sufficiently basic, the reaction will not proceed to completion.

  • Moisture: The presence of water can consume the activating agent.

Troubleshooting Workflow for Swern Oxidation

Swern_Troubleshooting start Low Conversion in Swern Oxidation check_temp Was the reaction maintained at -78°C throughout? start->check_temp check_reagents Were reagents added in the correct order? (DMSO + Oxalyl Chloride, then Alcohol, then Base) check_temp->check_reagents Yes solution_temp Maintain strict temperature control using a cryostat or dry ice/acetone bath. check_temp->solution_temp No check_base Was a hindered base (e.g., Et3N) used in sufficient quantity? check_reagents->check_base Yes solution_reagents Follow the correct order of addition precisely. check_reagents->solution_reagents No check_anhydrous Were anhydrous solvents and reagents used? check_base->check_anhydrous Yes solution_base Use at least 2 equivalents of a hindered base. check_base->solution_base No solution_anhydrous Ensure all glassware is oven-dried and solvents are anhydrous. check_anhydrous->solution_anhydrous No end Improved Conversion check_anhydrous->end Yes solution_temp->end solution_reagents->end solution_base->end solution_anhydrous->end

Caption: Troubleshooting workflow for low conversion in Swern oxidation.

Q3: My Dess-Martin Periodinane (DMP) oxidation is not going to completion. How can I improve the yield?

A3: DMP is a highly selective and mild oxidant, known for its tolerance of sensitive functional groups.[5][13][14] If you are experiencing low conversion, consider the following:

  • Reagent Quality: DMP is sensitive to moisture and can degrade over time.[15][16] Use a fresh bottle of the reagent or a recently opened one that has been stored under inert gas.

  • Stoichiometry: While 1.1-1.5 equivalents of DMP are typically recommended, for some substrates, a larger excess may be necessary.

  • Reaction Time: Although DMP oxidations are often rapid, some sterically hindered alcohols may require longer reaction times. Monitor the reaction by TLC.

  • Solvent: Dichloromethane (B109758) (DCM) is the most common solvent. Ensure it is anhydrous.

  • Presence of Water: Interestingly, some studies have shown that a controlled amount of water can accelerate the reaction rate for certain substrates.[13] However, an excess of water will lead to hydrolysis of the reagent.

Comparative Data for Alcohol Oxidation Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
PCC CH₂Cl₂, room tempReadily availableToxic (Cr-based), acidic, difficult work-up[5][6]
Swern DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78°CMild, high yields, good for acid-sensitive substrates[8][9]Requires cryogenic temperatures, produces foul-smelling byproducts[8][12]
DMP CH₂Cl₂, room tempMild, neutral pH, high chemoselectivity, easy work-up[13][14][17]Potentially explosive, expensive, moisture-sensitive[13][14]

Section 2: Reductive Synthesis of Aldehydes

The partial reduction of carboxylic acid derivatives, such as esters, is another key route to aldehydes.

Frequently Asked Questions (FAQs)

Q4: I am trying to reduce an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), but I am getting the primary alcohol as the major product. How can I prevent this over-reduction?

A4: This is a very common problem in DIBAL-H reductions. The selectivity for the aldehyde is highly dependent on controlling the reaction conditions to stabilize the tetrahedral intermediate that forms.[18]

  • Temperature is Critical: The reaction must be performed at low temperatures, typically -78°C (dry ice/acetone bath).[18][19] If the reaction is allowed to warm up, a second hydride transfer will occur, reducing the newly formed aldehyde to the primary alcohol.[19][20]

  • Stoichiometry: Use only 1.0 to 1.2 equivalents of DIBAL-H.[18][19] An excess of the reducing agent will lead to over-reduction.[19]

  • Slow Addition: The DIBAL-H solution should be added slowly to the cold ester solution to maintain the low temperature and prevent localized warming.[18][19]

  • Cold Quench: The reaction must be quenched at -78°C.[19] A common method is to first add a few equivalents of methanol (B129727) to destroy excess DIBAL-H, followed by a cold aqueous work-up (e.g., with Rochelle's salt or dilute acid).[18][19]

Troubleshooting Decision Tree for DIBAL-H Reduction

DIBAL_Troubleshooting start Over-reduction in DIBAL-H Reaction (Alcohol instead of Aldehyde) q_temp Was the reaction kept at <= -75°C? start->q_temp q_equiv Were 1.0-1.2 equivalents of DIBAL-H used? q_temp->q_equiv Yes sol_temp Solution: Maintain -78°C with a cryobath. Add DIBAL-H dropwise to dissipate heat. q_temp->sol_temp No q_quench Was the reaction quenched at -78°C? q_equiv->q_quench Yes sol_equiv Solution: Titrate DIBAL-H solution to confirm concentration. Use precise stoichiometry. q_equiv->sol_equiv No sol_quench Solution: Quench at -78°C with methanol first, then perform aqueous work-up. q_quench->sol_quench No success Successful Aldehyde Synthesis q_quench->success Yes sol_temp->success sol_equiv->success sol_quench->success

Caption: Decision tree for troubleshooting DIBAL-H over-reduction.

Section 3: Hydroformylation

Hydroformylation (or the oxo process) is an industrial method for producing aldehydes from alkenes using synthesis gas (CO/H₂).[21][22]

Frequently Asked Questions (FAQs)

Q5: My hydroformylation reaction is giving a low yield of the desired linear aldehyde and several side products. How can I improve selectivity?

A5: Low yields in hydroformylation are often due to competing side reactions and catalyst deactivation. The main side reactions are alkene isomerization and hydrogenation of both the alkene and the aldehyde product.[23][24]

  • Alkene Isomerization: The catalyst can isomerize the starting alkene, leading to a mixture of aldehyde products.[24] To suppress this, an excess of carbon monoxide (CO) is often beneficial.[24]

  • Hydrogenation: The alkene can be hydrogenated to an alkane, or the desired aldehyde product can be further reduced to an alcohol.[23][24] This is more favorable at higher temperatures. Reducing the reaction temperature can often minimize hydrogenation.[23]

  • Regioselectivity (n/iso ratio): The ratio of the linear (n) to branched (iso) aldehyde is a critical parameter.

    • Ligand Choice: Bulky phosphine (B1218219) or phosphite (B83602) ligands generally favor the formation of the linear product due to steric hindrance.[23]

    • Reaction Conditions: Lower temperatures and higher CO partial pressures tend to favor the linear aldehyde.[23]

Catalyst Deactivation:

  • Ligand Degradation: The phosphine or phosphite ligands crucial for catalyst activity can degrade via oxidation or hydrolysis, often initiated by impurities in the alkene feed.[23]

  • Inactive Species Formation: The active catalyst can convert into inactive rhodium clusters.[24]

Parameter Optimization for Hydroformylation
ParameterEffect on Linear (n) Aldehyde YieldTypical Adjustment to Increase 'n' Aldehyde
Temperature Higher temps can increase hydrogenation and isomerization[23]Lower the temperature
CO Partial Pressure Higher pressure favors linear product and suppresses isomerization[23]Increase CO partial pressure
H₂ Partial Pressure Higher pressure can increase hydrogenation[24]Lower H₂ partial pressure
Ligand Bulky ligands increase steric hindrance, favoring linear product[23]Use bulky phosphine/phosphite ligands (e.g., TPP)

Section 4: Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels.

  • Cooling: Cool the flask to -78°C using a dry ice/acetone bath.

  • Activation: Add dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe. Then, add oxalyl chloride (1.5 eq.) dropwise from an addition funnel, ensuring the internal temperature does not exceed -60°C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the primary alcohol (1.0 eq.) in DCM dropwise from the second addition funnel, again maintaining a temperature below -60°C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise. A thick white precipitate will form.

  • Warm-up and Quench: After stirring for 30 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.

  • Work-up: Extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Protocol 2: General Procedure for DIBAL-H Reduction of an Ester

  • Setup: Under an inert atmosphere, dissolve the ester (1.0 eq.) in anhydrous toluene (B28343) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add a solution of DIBAL-H (1.1 eq.) in toluene or hexanes dropwise via the addition funnel, ensuring the internal temperature remains below -75°C.[18]

  • Monitoring: Stir the reaction at -78°C for 1-3 hours. Monitor the reaction progress by TLC.[18]

  • Quenching: Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol (e.g., 5 eq.) to consume any excess DIBAL-H.[18]

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[18] This breaks up the aluminum salt emulsion.

  • Extraction: Separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.

References

Technical Support Center: Analysis of Byproducts in 1-Methylcyclohexanecarbaldehyde Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexanecarbaldehyde and the subsequent analysis of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via PCC oxidation of (1-methylcyclohexyl)methanol (B14665)?

A1: The most common byproducts are typically the unreacted starting material, (1-methylcyclohexyl)methanol, and the over-oxidized product, 1-methylcyclohexanecarboxylic acid.[1][2] The formation of the carboxylic acid can occur if water is present in the reaction mixture, which can lead to the hydration of the aldehyde intermediate, followed by further oxidation.[2][3]

Q2: How can I minimize the formation of 1-methylcyclohexanecarboxylic acid during the synthesis?

A2: To minimize over-oxidation, it is crucial to perform the reaction under anhydrous (dry) conditions.[2] Using a solvent like dichloromethane (B109758), which is immiscible with water, can help.[4] Additionally, using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) is preferred as it is less likely to oxidize aldehydes to carboxylic acids compared to stronger oxidizing agents.[2]

Q3: What are the characteristic mass spectral fragments for this compound and its common byproducts?

Compound NameMolecular WeightKey Mass Fragments (m/z) and their Interpretation
This compound 126.2 g/mol Predicted: M+• at 126 (molecular ion), M-1 at 125 (loss of H•), M-29 at 97 (loss of •CHO), and other fragments characteristic of a methylcyclohexane (B89554) ring.[5][6]
(1-Methylcyclohexyl)methanol 128.21 g/mol For the isomer (2-Methylcyclohexyl)methanol: 97, 81, 67, 55 (base peak), 41. The fragmentation is dominated by the loss of water and cleavage of the cyclohexane (B81311) ring.[2]
1-Methylcyclohexanecarboxylic acid 142.19 g/mol M+• at 142, 127 (loss of •CH3), 97, 81, 69, 55, 41 (base peak).[7]

Q4: What are some common issues encountered during the GC-MS analysis of this reaction mixture?

A4: Common issues include peak tailing, ghost peaks, and poor resolution. Peak tailing can be caused by active sites in the injector liner or column, while ghost peaks may indicate contamination from previous injections or the carrier gas.[1][8] Poor resolution might stem from an inappropriate temperature program or column choice.[7][8]

Experimental Protocols

Synthesis of this compound via PCC Oxidation

This protocol outlines the synthesis of this compound from (1-methylcyclohexyl)methanol using Pyridinium Chlorochromate (PCC) as the oxidizing agent.

Materials:

  • (1-Methylcyclohexyl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Add Celite® or silica gel to the suspension. This will help in adsorbing the chromium byproducts, simplifying the workup.

  • To this stirred suspension, add a solution of (1-methylcyclohexyl)methanol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

GC-MS Analysis Protocol

The following are general GC-MS parameters suitable for the analysis of the reaction mixture. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (split or splitless, depending on concentration)
Oven Temperature ProgramInitial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low or no product formation Inactive PCC reagent.Use freshly opened or properly stored PCC.
Insufficient reaction time.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of 1-methylcyclohexanecarboxylic acid Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.[2][3]
Use of a stronger oxidizing agent.Use a mild oxidizing agent like PCC.[2]
Difficult workup due to tar formation Precipitation of chromium byproducts.Add Celite® or silica gel to the reaction mixture before adding the alcohol to adsorb the tar-like residue.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing Active sites in the injector liner or on the column.Use a deactivated liner and/or trim the first few centimeters of the column.[1][8]
Column overload.Dilute the sample or use a split injection.[1]
Ghost Peaks (peaks in blank runs) Contamination from previous injections.Bake out the column at a high temperature (below its maximum limit).[1]
Contaminated carrier gas or gas lines.Use high-purity gas and install or replace gas purifiers.[1]
Poor Peak Resolution Inadequate separation on the GC column.Optimize the oven temperature program (e.g., use a slower ramp rate).[7]
Column degradation.Replace the GC column.[7]
No Peaks Detected Syringe or injector issue.Check the syringe for blockage and ensure the autosampler is functioning correctly.[7]
Detector malfunction.Verify that the mass spectrometer is tuned and operating within specifications.[7]

Visualizations

Synthesis_Pathway Synthesis of this compound and Byproducts A (1-Methylcyclohexyl)methanol (Starting Material) B This compound (Main Product) A->B PCC Oxidation C 1-Methylcyclohexanecarboxylic acid (Over-oxidation Byproduct) B->C Further Oxidation (in presence of H₂O)

Caption: Reaction pathway for the synthesis of this compound.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilute crude product in a suitable solvent Injection Inject sample into GC Dilution->Injection Separation Separate components in GC column Injection->Separation Ionization Ionize separated components in MS Separation->Ionization Detection Detect and quantify ions Ionization->Detection Chromatogram Analyze chromatogram (retention times) Detection->Chromatogram MassSpectra Analyze mass spectra (fragmentation patterns) Detection->MassSpectra Identification Identify main product and byproducts Chromatogram->Identification MassSpectra->Identification

Caption: General workflow for GC-MS analysis of the reaction mixture.

Troubleshooting_Tree GC-MS Troubleshooting Decision Tree Start Problem with GC-MS Data? Q1 Are peaks tailing? Start->Q1 A1_1 Check for active sites in liner/column Q1->A1_1 Yes Q2 Are there ghost peaks? Q1->Q2 No A1_2 Check for column overload A1_1->A1_2 End Problem Resolved A1_2->End A2_1 Bake out column Q2->A2_1 Yes Q3 Is resolution poor? Q2->Q3 No A2_2 Check carrier gas purity A2_1->A2_2 A2_2->End A3_1 Optimize temperature program Q3->A3_1 Yes Q3->End No A3_2 Check column health A3_1->A3_2 A3_2->End

Caption: Decision tree for troubleshooting common GC-MS issues.

References

Stabilizing 1-Methylcyclohexanecarbaldehyde against oxidation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of 1-methylcyclohexanecarbaldehyde against oxidation during storage.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a sharp, acidic odor and its purity has decreased over time. What is happening?

A1: this compound, like many aldehydes, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen. This reaction typically proceeds through a free-radical chain mechanism, leading to the formation of 1-methylcyclohexanecarboxylic acid and corresponding peracids.[1][2] The acidic odor is characteristic of the carboxylic acid byproduct.

Q2: What is the primary degradation product I should be looking for?

A2: The primary oxidation product is 1-methylcyclohexanecarboxylic acid. Peroxides are also formed as intermediates in the autoxidation process.[3]

Q3: How can I prevent the oxidation of this compound during storage?

A3: To minimize oxidation, store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and at reduced temperatures (refrigeration is recommended). The addition of a suitable antioxidant is also a highly effective strategy.

Q4: What antioxidants are recommended for stabilizing this compound?

A4: Phenolic antioxidants are commonly used to stabilize aldehydes. Butylated hydroxytoluene (BHT), alpha-tocopherol (B171835) (Vitamin E), and hydroquinone (B1673460) are potential candidates. The choice of antioxidant may depend on the specific application and desired storage duration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased purity of this compound with the appearance of a new peak in GC-MS analysis. Autoxidation leading to the formation of 1-methylcyclohexanecarboxylic acid.Confirm the identity of the new peak by comparing its mass spectrum with a standard of 1-methylcyclohexanecarboxylic acid. Implement proper storage conditions (inert atmosphere, refrigeration) and consider adding an antioxidant.
Inconsistent results in reactions using stored this compound. The presence of peroxides, which are intermediates in the oxidation process, can interfere with various chemical reactions.Test for the presence of peroxides using the peroxide value determination protocol. If peroxides are present, purify the aldehyde by distillation before use.
Visible discoloration or polymerization of the aldehyde sample. Advanced degradation of the aldehyde.The sample may be too degraded for use. It is recommended to use a fresh, pure sample and implement preventative storage measures for future batches.

Antioxidant Selection and Efficacy

Antioxidant Typical Concentration Range Reported Efficacy and Characteristics
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Widely used synthetic antioxidant that acts as a free radical scavenger. Effective in preventing the oxidation of various organic compounds, including aldehydes.[4][5][6][7]
Alpha-Tocopherol (Vitamin E) 0.05 - 0.5%A natural antioxidant that can inhibit lipid peroxidation.[8][9][10][11][12] Its effectiveness in preventing the accumulation of aldehydes can be complex and may depend on the specific system.[8][9][10]
Hydroquinone 0.01 - 0.1%A phenolic antioxidant known to inhibit polymerization and oxidation in various chemical monomers and aldehydes.[13][14][15]

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to assess the initial stages of aldehyde oxidation.[3][16][17][18][19]

Materials:

  • This compound sample

  • Glacial acetic acid

  • Chloroform (B151607)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample.

  • Add 0.5 mL of a freshly prepared saturated potassium iodide solution.

  • Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with a standardized 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a blue-black color.

  • Continue the titration with vigorous shaking until the blue color completely disappears. Record the volume of titrant used (V).

  • Perform a blank titration using the same procedure but without the aldehyde sample. Record the volume of titrant used for the blank (V₀).

Calculation: Peroxide Value (meq/kg) = ((V - V₀) * M * 1000) / w

Where:

  • V = volume of Na₂S₂O₃ solution used for the sample (mL)

  • V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)

  • M = Molarity of the Na₂S₂O₃ solution (mol/L)

  • w = weight of the sample (g)

Protocol 2: GC-MS Analysis of this compound and its Oxidation Product

This protocol provides a general framework for the analysis of this compound and its primary oxidation product, 1-methylcyclohexanecarboxylic acid, using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23]

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of this compound and 1-methylcyclohexanecarboxylic acid in the same solvent.

  • If necessary, derivatize the carboxylic acid (e.g., by esterification) to improve its chromatographic properties.

GC-MS Instrumental Parameters (Example):

Parameter Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Data Analysis:

  • Identify the peaks for this compound and 1-methylcyclohexanecarboxylic acid based on their retention times and mass spectra.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each compound.

  • Determine the concentration of the aldehyde and its oxidation product in the sample by comparing their peak areas to the calibration curve.

Visualizations

Oxidation_Pathway Aldehyde This compound Radical Acyl Radical Aldehyde->Radical + O2 (Initiation) Peroxy_Radical Acyl Peroxy Radical Radical->Peroxy_Radical + O2 Peracid Peroxy Acid Peroxy_Radical->Peracid + Aldehyde Carboxylic_Acid 1-Methylcyclohexanecarboxylic Acid Peracid->Carboxylic_Acid Further Reaction

Caption: Autoxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Control No Antioxidant Peroxide_Value Peroxide Value Determination Control->Peroxide_Value GCMS GC-MS Analysis Control->GCMS BHT With BHT BHT->Peroxide_Value BHT->GCMS Tocopherol With α-Tocopherol Tocopherol->Peroxide_Value Tocopherol->GCMS Hydroquinone With Hydroquinone Hydroquinone->Peroxide_Value Hydroquinone->GCMS Data_Interpretation Data Interpretation & Comparison Peroxide_Value->Data_Interpretation GCMS->Data_Interpretation

References

Challenges in the scale-up of 1-Methylcyclohexanecarbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylcyclohexanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most common industrial synthesis routes for this compound are:

  • Hydroformylation of 1-methylcyclohexene: This process, also known as the oxo process, involves the reaction of 1-methylcyclohexene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1][2]

  • Grignard Reaction: This route typically involves the reaction of a methylcyclohexylmagnesium halide Grignard reagent with a suitable formylating agent.

Q2: What are the main safety concerns when producing this compound at scale?

A2: Key safety concerns include:

  • Flammability: The solvents used in both hydroformylation and Grignard synthesis are often highly flammable.[3]

  • Exothermic Reactions: Grignard reactions, in particular, are highly exothermic and can lead to thermal runaway if not properly controlled.[3][4][5]

  • High-Pressure Operations: Hydroformylation is typically carried out at high pressures, requiring specialized equipment and safety protocols.[6]

  • Reactivity of Reagents: Grignard reagents are highly reactive with water and air, necessitating handling under inert and anhydrous conditions.[7]

Troubleshooting Guides

Hydroformylation of 1-Methylcyclohexene

This section addresses common issues encountered during the scale-up of this compound synthesis via hydroformylation.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Catalyst Deactivation Investigate potential catalyst poisons in the feedstock (e.g., sulfur compounds). Consider catalyst regeneration or replacement. Rhodium-based catalysts can be deactivated by ligand degradation.[8][9]
Suboptimal Reaction Conditions Optimize temperature and pressure. Higher temperatures can increase the reaction rate but may also lead to catalyst deactivation and byproduct formation.[10] Increasing the total pressure of H2 and CO2 (if used as a CO source) can promote hydroformylation.[11]
Poor Mass Transfer Ensure efficient stirring to maximize contact between the gaseous reactants (syngas) and the liquid phase containing the catalyst and substrate.
Alkene Isomerization The starting material, 1-methylcyclohexene, may isomerize to other, less reactive isomers.[11] The catalyst system should be chosen to minimize this side reaction.

Problem 2: Poor Regioselectivity (Formation of Isomeric Aldehydes)

Possible Cause Troubleshooting Action
Inappropriate Ligand Choice The structure of the phosphine (B1218219) or phosphite (B83602) ligand on the metal catalyst significantly influences regioselectivity. Bulky ligands can favor the formation of the desired branched aldehyde.[2]
Reaction Temperature Higher temperatures can sometimes lead to a decrease in regioselectivity. An optimal temperature range should be determined.

Problem 3: Significant Byproduct Formation (e.g., Alcohols, Alkanes)

Possible Cause Troubleshooting Action
Hydrogenation of Aldehyde The aldehyde product can be further hydrogenated to the corresponding alcohol (1-methylcyclohexylmethanol). This is more prevalent at higher temperatures and hydrogen partial pressures.[11]
Hydrogenation of Alkene The starting alkene can be hydrogenated to the corresponding alkane (methylcyclohexane).[11]
High-Boiling Condensation Products Aldol condensation of the product aldehyde can occur, especially at higher temperatures, leading to "heavy" byproducts that complicate purification.[12]

Problem 4: Difficulty in Catalyst Recycling

Possible Cause Troubleshooting Action
Catalyst Leaching In biphasic systems, some of the catalyst may leach into the product phase, leading to loss of the expensive rhodium catalyst.[13]
Ligand Degradation The ligands on the catalyst can degrade over time, leading to catalyst deactivation and difficulty in recycling.[8]
Emulsion Formation In liquid-liquid biphasic systems, stable emulsions can form, making phase separation and catalyst recovery challenging.
Grignard Synthesis Route

This section provides troubleshooting for the scale-up of this compound production using a Grignard reagent.

Problem 1: Difficulty Initiating the Grignard Reaction

Possible Cause Troubleshooting Action
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]
Presence of Moisture All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are quenched by water.[7]
Impure Alkyl Halide Ensure the methylcyclohexyl halide is pure and dry.

Problem 2: Uncontrolled Exothermic Reaction (Runaway Reaction)

Possible Cause Troubleshooting Action
Rapid Addition of Alkyl Halide The addition of the alkyl halide should be slow and controlled to manage the heat generated.[3] A sudden initiation after the accumulation of the halide can be dangerous.[3]
Inadequate Cooling The reactor must have sufficient cooling capacity to dissipate the heat of reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[3]
Delayed Initiation If the reaction is slow to start, a dangerous accumulation of the alkyl halide can occur, leading to a violent reaction once initiated.[3]

Problem 3: Low Yield of the Desired Aldehyde

Possible Cause Troubleshooting Action
Wurtz Coupling Byproduct The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., bis(methylcyclohexyl)). This can be minimized by slow addition of the halide.[4]
Reaction with Solvent While ethers are generally stable, prolonged heating or the presence of impurities can lead to side reactions. THF is often preferred for its higher boiling point.[3][14]
Inefficient Quenching/Work-up The quenching step should be performed carefully at low temperatures to avoid degradation of the product. Use of strong acids for quenching should be avoided as they can lead to side reactions.[15]

Problem 4: Safety Hazards During Quenching and Work-up

Possible Cause Troubleshooting Action
Violent Reaction with Quenching Agent The quenching of unreacted Grignard reagent is highly exothermic. The quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) must be added slowly and with efficient cooling.[7][16]
Formation of Flammable Gases Quenching with protic sources will produce flammable alkanes. Ensure the reaction is performed in a well-ventilated area.
Emulsion Formation during Extraction The formation of magnesium salts can lead to emulsions during the aqueous work-up, making product isolation difficult.

Experimental Protocols

Protocol 1: Hydroformylation of 1-Methylcyclohexene

Materials:

  • 1-Methylcyclohexene

  • Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (B28343) (solvent)

  • Synthesis gas (CO/H₂, 1:1 molar ratio)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Ensure the autoclave is clean and dry.

  • In a separate flask under an inert atmosphere, dissolve the rhodium catalyst and the ligand in anhydrous toluene.

  • Transfer the catalyst solution and the 1-methylcyclohexene to the autoclave.

  • Seal the autoclave and purge several times with nitrogen, followed by synthesis gas.

  • Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 50-100 atm).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by gas uptake and/or periodic sampling and analysis (e.g., by GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The crude product mixture can then be subjected to purification, typically by distillation, to separate the aldehyde from the catalyst and any high-boiling byproducts.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Methylcyclohexyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Standard three-neck round-bottom flask, dropping funnel, reflux condenser, and inert gas (nitrogen or argon) setup.

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add a small amount of anhydrous solvent.

  • In the dropping funnel, prepare a solution of methylcyclohexyl bromide in the anhydrous solvent.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the formylating agent (e.g., DMF) dropwise, maintaining the temperature below 20°C.

  • After the addition, allow the mixture to warm to room temperature and stir for another hour.

  • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_purification Product Purification Rh_catalyst Rhodium Precursor Catalyst_sol Catalyst Solution Rh_catalyst->Catalyst_sol Ligand Phosphine/Phosphite Ligand Ligand->Catalyst_sol Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst_sol Autoclave High-Pressure Autoclave Catalyst_sol->Autoclave Crude_Product Crude Product Mixture Autoclave->Crude_Product Reaction at High T & P Alkene 1-Methylcyclohexene Alkene->Autoclave Syngas CO / H₂ Syngas->Autoclave Distillation Vacuum Distillation Crude_Product->Distillation Final_Product This compound Distillation->Final_Product Byproducts Catalyst & High-Boiling Byproducts Distillation->Byproducts

Caption: Workflow for the hydroformylation synthesis of this compound.

Grignard_Troubleshooting Start Scale-up of Grignard Synthesis Problem Low Yield of Aldehyde Start->Problem Cause1 Wurtz Coupling Problem->Cause1 Byproduct Formation Cause2 Incomplete Reaction Problem->Cause2 Reaction Issues Cause3 Degradation during Work-up Problem->Cause3 Post-Reaction Issues Solution1 Slow addition of alkyl halide Cause1->Solution1 Solution2 Ensure anhydrous conditions and active magnesium Cause2->Solution2 Solution3 Controlled low-temperature quench Cause3->Solution3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Substituted Cyclohexane NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted cyclohexanes. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during NMR-based conformational analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of unsubstituted cyclohexane (B81311) show only a single peak at room temperature?

At room temperature, cyclohexane undergoes rapid chair-chair interconversion. This process, often called ring flipping, causes the axial and equatorial protons to exchange their environments very quickly on the NMR timescale. As a result, the NMR spectrometer detects only an averaged signal for all 12 protons, leading to a single sharp peak around 1.43 ppm.[1][2][3]

Q2: What happens to the NMR spectrum of cyclohexane at very low temperatures?

At sufficiently low temperatures (e.g., below -100 °C), the rate of chair-chair interconversion slows down significantly.[2] When the flipping becomes slow on the NMR timescale, the spectrometer can distinguish between the distinct chemical environments of the axial and equatorial protons. Consequently, the single peak splits into two separate signals, one for the 6 axial protons and one for the 6 equatorial protons.[2]

Q3: How do substituents affect the ¹H and ¹³C NMR spectra of cyclohexane?

Substituents break the symmetry of the cyclohexane ring, leading to a more complex spectrum.

  • Chemical Shifts: The number of unique proton and carbon signals increases. Protons and carbons closer to the substituent experience more significant changes in their chemical shifts.

  • Conformational Lock: A bulky substituent will predominantly lock the ring in a conformation where the substituent occupies the more stable equatorial position. This "locks" the other ring protons into fixed axial and equatorial positions, allowing them to be distinguished even at room temperature.

  • Signal Multiplicity: With the conformation locked, spin-spin coupling between non-equivalent neighboring protons becomes observable, leading to complex splitting patterns (multiplets).[4]

Q4: What are the typical differences in chemical shifts and coupling constants between axial and equatorial protons?

In a conformationally locked substituted cyclohexane, axial and equatorial protons have distinct NMR parameters.

  • Chemical Shift: Typically, equatorial protons are deshielded relative to their axial counterparts and thus appear at a higher chemical shift (downfield).[5] The difference is often around 0.5 ppm.[5][6] This is due to the 1,3-diaxial interactions and anisotropic effects of the C-C bonds.

  • Coupling Constants: The magnitude of the vicinal (three-bond) coupling constant, ³J(H,H), is highly dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation.[7][8] Axial-axial couplings (³J_ax,ax) are large (8-13 Hz) due to their ~180° dihedral angle. Axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-4 Hz) because their dihedral angles are around 60°.[9]

Q5: What are "second-order effects" and why do they complicate cyclohexane spectra?

Second-order effects (or complex splitting) occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J).[8] In such cases, the simple n+1 rule for predicting splitting patterns breaks down. The multiplets can become distorted, with leaning effects (roofing) and the appearance of extra peaks. This is very common in cyclohexane systems where many ring protons have similar chemical shifts but different coupling constants to their neighbors.[4][8]

Troubleshooting Guide

Problem: My signals are broad and poorly resolved, especially for the ring protons.

  • Possible Cause 1: Intermediate Conformational Exchange. The sample temperature may be in a region where the chair-chair interconversion is neither fast nor slow on the NMR timescale. This intermediate exchange rate leads to significant line broadening.

    • Solution: Record the spectrum at a higher temperature to accelerate the exchange and obtain sharp, averaged signals, or at a much lower temperature to "freeze out" a single conformation.[2]

  • Possible Cause 2: Poor Shimming. The magnetic field homogeneity across the sample may be poor.

    • Solution: Re-shim the spectrometer carefully before acquiring data.

  • Possible Cause 3: Unresolved Complex Couplings. The signal may appear broad due to a high number of overlapping small coupling constants.

    • Solution: Use a higher-field NMR spectrometer to increase spectral dispersion (i.e., spread the signals out more).

Problem: I cannot distinguish between axial and equatorial protons.

  • Possible Cause: Rapid Conformational Exchange. As mentioned, if the ring is flipping rapidly, you will only see an average signal.

    • Solution: Lower the temperature of the experiment to slow the exchange. This is essential for conformationally mobile systems.

  • Solution 2: Use 2D NMR. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can help. Strong cross-peaks are typically observed between protons that are close in space, such as those in a 1,3-diaxial arrangement.

Problem: The coupling patterns are too complex to interpret and do not follow the n+1 rule.

  • Possible Cause: Second-Order Effects. This is the most common reason for complex, non-n+1 rule multiplets in substituted cyclohexanes.[8]

    • Solution 1: Higher Field Strength. Moving to a higher-field instrument increases the separation between signals (in Hz), which can sometimes simplify the spectra to first-order patterns.

    • Solution 2: 2D COSY. A 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other via cross-peaks, even if the 1D multiplets are indecipherable. This helps establish the connectivity within the spin system.

    • Solution 3: Spectral Simulation. Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum and adjust the parameters until it matches the experimental data.

Quantitative Data Summary

The following tables summarize typical NMR parameters for protons on a substituted cyclohexane ring in a fixed chair conformation.

Table 1: Typical ¹H Chemical Shift Ranges for Cyclohexane Protons

Proton TypeTypical Chemical Shift (δ) ppmNotes
Equatorial (H_eq)~1.6 - 2.2Generally downfield (deshielded) compared to axial protons.[5]
Axial (H_ax)~1.0 - 1.5Generally upfield (shielded) compared to equatorial protons.[5]
Proton on C with substituent (CH-X)Highly variable (e.g., 3.0 - 4.5 for X=O, Halogen)The chemical shift is strongly dependent on the nature of the substituent X.

Table 2: Typical ³J(H,H) Coupling Constants in a Chair Conformation

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)Appearance in Spectrum
Axial - Axial (³J_ax,ax)~180°8 - 13 HzLarge, easily resolved coupling.[9]
Axial - Equatorial (³J_ax,eq)~60°2 - 4 HzSmall coupling, may not be fully resolved.[9]
Equatorial - Equatorial (³J_eq,eq)~60°2 - 4 HzSmall coupling, similar to ³J_ax,eq.[9]
Geminal (²J_H,H)~109.5°12 - 15 Hz (often negative)Coupling between two protons on the same carbon.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted cyclohexane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). TMS is often used as an internal standard (0.0 ppm).[1]

  • Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum. Key parameters include:

    • Spectral Width: Typically -2 to 12 ppm.

    • Pulse Angle: 30-45 degrees to allow for faster repetition.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shift scale to the TMS signal. Integrate all signals.

Protocol 2: 2D COSY for Establishing Proton Connectivity

  • Setup: Use the same sample and instrument setup as for the 1D ¹H NMR.

  • Acquisition: Select a standard COSY pulse sequence (e.g., cosygpprqf on Bruker instruments).

  • Parameters: The spectral width in both dimensions (F1 and F2) should match the 1D proton spectrum. Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) and scans per increment (e.g., 2-8) to achieve good signal-to-noise.

  • Processing: Process the 2D data using the appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Symmetrize the resulting spectrum.

  • Analysis: Correlate signals on the diagonal (which represents the 1D spectrum) with off-diagonal cross-peaks. A cross-peak between two diagonal signals indicates that those two protons are spin-coupled.

Visualizations

Caption: Chair-chair interconversion of a monosubstituted cyclohexane.

karplus_relationship title Karplus Relationship: Dihedral Angle vs. ³J(H,H) angle_0 angle_60 ~60° (ax-eq, eq-eq) angle_90 90° angle_180 ~180° (ax-ax) j_large Large J (8-13 Hz) angle_0->j_large leads to j_small Small J (2-4 Hz) angle_60->j_small leads to j_zero J ≈ 0 Hz angle_90->j_zero leads to angle_180->j_large leads to

Caption: The Karplus relationship between dihedral angle and coupling constant (J).

nmr_workflow start Acquire 1D ¹H NMR Spectrum check_simple Is the spectrum simple (first-order)? start->check_simple assign Assign signals using Chemical Shift, Integration, & J-values check_simple->assign  Yes complex Spectrum is complex (broad signals or second-order effects) check_simple->complex  No confirm Confirm Conformation and Stereochemistry assign->confirm temp_study Perform Variable Temperature (VT) NMR complex->temp_study cosy Acquire 2D COSY to establish connectivity complex->cosy noesy Acquire 2D NOESY for spatial proximity (e.g., 1,3-diaxial) complex->noesy temp_study->confirm cosy->confirm noesy->confirm

Caption: A logical workflow for analyzing complex cyclohexane NMR spectra.

References

Navigating Steric Hindrance: A Technical Guide for Reactions with 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methylcyclohexanecarbaldehyde Reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the sterically hindered nature of this compound in various chemical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often low-yielding and slow?

A1: The primary reason for the reduced reactivity of this compound is steric hindrance. The methyl group at the α-position to the aldehyde functionality physically obstructs the approach of nucleophiles to the carbonyl carbon. This steric bulk increases the activation energy of the reaction, leading to slower reaction rates and lower yields compared to less hindered aldehydes.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What can I do?

A2: Unreacted starting material is a common issue. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition of your reactants and products.

  • Use a More Reactive Reagent: Switching to a more potent nucleophile or a more reactive phosphonium (B103445) ylide (in the case of Wittig-type reactions) can often improve conversion.

  • Incorporate a Catalyst: Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. For Grignard-type reactions, the use of additives like cerium(III) chloride can be beneficial.

  • Alternative Reaction Pathways: For certain transformations, alternative named reactions that are known to be more effective with hindered substrates may be necessary. Examples include the Horner-Wadsworth-Emmons, Shapiro, or Nozaki-Hiyama-Kishi reactions.

Q3: How can I improve the stereoselectivity of my reaction with this compound?

A3: Achieving high stereoselectivity can be challenging due to the steric environment. Here are some strategies:

  • Chiral Catalysts/Auxiliaries: Employing chiral catalysts or auxiliaries can create a chiral environment around the reaction center, favoring the formation of one stereoisomer over the other. Organocatalysis can be a powerful tool in this regard.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

  • Reagent Control: The choice of reagent can significantly influence the stereochemical outcome. For instance, in olefination reactions, different ylides or phosphonates can lead to different E/Z ratios.

Troubleshooting Guides for Key Reactions

Olefination Reactions

Olefination of this compound can be challenging using standard Wittig conditions, often resulting in low yields. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for sterically hindered aldehydes, typically providing higher yields of the (E)-alkene.

Troubleshooting Common Olefination Issues

Problem Possible Cause Suggested Solution
Low to No Product Formation (Wittig) Steric hindrance preventing ylide attack.Switch to the Horner-Wadsworth-Emmons (HWE) reaction. Use a more reactive, less sterically demanding phosphonate (B1237965) reagent.
Low Yield (HWE) Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous reaction conditions.
Low reactivity of the aldehyde.Increase reaction temperature. Use a more reactive phosphonate (e.g., with electron-withdrawing groups).
Poor (E/Z) Selectivity (HWE) Reaction conditions not optimized.For (E)-alkenes, standard HWE conditions are usually effective. For (Z)-alkenes, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups like trifluoroethyl esters and specific base/additive combinations (e.g., KHMDS/18-crown-6).

Quantitative Data: Comparison of Olefination Methods

Reaction Reagent Base Solvent Temp (°C) Yield (%) E:Z Ratio
WittigPh₃P=CHCO₂Et-Toluene80Low-
HWE (EtO)₂P(O)CH₂CO₂EtNaHTHF25~85-95 >95:5
Still-Gennari (HWE) (CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS, 18-crown-6THF-78~70-85 <5:95

Note: Yields and selectivities are estimates based on reactions with analogous sterically hindered aldehydes and may vary based on specific reaction conditions.

Nucleophilic Addition: Grignard Reaction

Standard Grignard reactions with this compound can be plagued by low yields due to enolization of the aldehyde and reduction of the carbonyl group. The addition of cerium(III) chloride (the Luche or Imamoto-Sudo modification) can significantly improve the yield of the desired 1,2-addition product by increasing the nucleophilicity of the organometallic reagent and suppressing side reactions.

Troubleshooting Grignard Reaction Issues

Problem Possible Cause Suggested Solution
Low Yield of Alcohol Product Enolization of the aldehyde by the basic Grignard reagent.Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture before the addition of the Grignard reagent to form a less basic organocerium reagent.
Reduction of the aldehyde to the corresponding alcohol.Use a Grignard reagent without β-hydrogens if possible (e.g., MeMgBr). The use of CeCl₃ also helps to suppress this side reaction.
Incomplete Reaction Poor reactivity of the Grignard reagent.Ensure the Grignard reagent was successfully prepared and is of the correct concentration. Use freshly prepared reagent for best results.

Quantitative Data: Grignard Reaction with and without CeCl₃

Grignard Reagent Additive Solvent Temp (°C) 1,2-Addition Yield (%)
MeMgBrNoneTHF0Low (<30%)
MeMgBrAnhydrous CeCl₃ THF-78 to 0High (>80%)
PhMgBrNoneTHF0Moderate (~40-50%)
PhMgBrAnhydrous CeCl₃ THF-78 to 0High (>85%)

Note: Yields are estimates based on reactions with analogous sterically hindered aldehydes and may vary based on specific reaction conditions.

Alternative Synthetic Strategies

For transformations that are particularly challenging with this compound, several alternative named reactions are well-suited for sterically hindered substrates.

  • Shapiro Reaction: This reaction converts the tosylhydrazone derivative of the aldehyde into a vinyllithium (B1195746) species, which can then be quenched with an electrophile. It is an effective method for forming a less substituted alkene.[1][2]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction couples vinyl or aryl halides with aldehydes to form alcohols.[3][4] It is known for its high chemoselectivity and tolerance of various functional groups, making it suitable for complex molecules.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol describes the (E)-selective olefination of this compound with triethyl phosphonoacetate.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with Cerium(III) Chloride

This protocol details the addition of a Grignard reagent to this compound mediated by anhydrous cerium(III) chloride.

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CeCl₃ (1.2 equivalents).

  • Add anhydrous THF and stir vigorously at room temperature for 2 hours to form a fine slurry.

  • Cool the slurry to -78 °C (dry ice/acetone bath).

  • Add the Grignard reagent (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Relationships

Troubleshooting Logic for Low-Yield Reactions

low_yield_troubleshooting start Low Yield with This compound q1 Is the reaction known to be problematic with hindered substrates? start->q1 ans1_yes Yes q1->ans1_yes e.g., Wittig ans1_no No q1->ans1_no q2 Have standard optimization strategies been attempted? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no e.g., temp, conc. q3 Is an alternative, more robust reaction available for this transformation? ans3_yes Yes q3->ans3_yes ans1_yes->q3 ans1_no->q2 ans2_yes->q3 sol1 Increase Temperature Use More Reactive Reagents Add Catalyst/Additive ans2_no->sol1 sol3 Implement alternative named reaction (e.g., HWE, NHK, Shapiro). ans3_yes->sol3 sol2 Consult literature for known issues and alternative conditions.

Caption: Troubleshooting workflow for low-yielding reactions.

Experimental Workflow for CeCl₃-Mediated Grignard Reaction

grignard_workflow prep Prepare Anhydrous CeCl₃ Slurry in THF under N₂ cool1 Cool to -78 °C prep->cool1 add_grignard Add Grignard Reagent Dropwise at -78 °C cool1->add_grignard stir1 Stir for 1h at -78 °C add_grignard->stir1 add_aldehyde Add this compound in THF at -78 °C stir1->add_aldehyde react React for 2-3h at -78 °C, then warm to RT overnight add_aldehyde->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Desired Secondary Alcohol purify->product

Caption: Workflow for CeCl₃-mediated Grignard reaction.

References

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 1-Methylcyclohexanecarbaldehyde and Cyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aldehydes is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of 1-methylcyclohexanecarbaldehyde and cyclohexanecarbaldehyde, focusing on how a single methyl group can significantly influence reaction outcomes. The comparison is supported by established principles of organic chemistry and representative experimental data.

The core difference in the reactivity of this compound and cyclohexanecarbaldehyde lies in the steric hindrance imparted by the methyl group at the α-position (the carbon adjacent to the carbonyl group) in the former. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally resulting in slower reaction rates and potentially lower yields compared to its unsubstituted counterpart, cyclohexanecarbaldehyde.

Comparative Reactivity Data

While direct, side-by-side quantitative kinetic studies for every conceivable reaction of these two specific aldehydes are not extensively documented in readily available literature, the principles of steric hindrance are well-established. The following table summarizes the expected relative reactivity based on these principles and provides analogous experimental data where available for similar sterically hindered and unhindered aldehydes.

Reaction TypeReagent/CatalystThis compound (Expected Reactivity)Cyclohexanecarbaldehyde (Expected Reactivity)Supporting Experimental Data (Analogous Systems)
Nucleophilic Addition
ReductionSodium Borohydride (B1222165) (NaBH₄)SlowerFasterAldehydes are generally more reactive than ketones towards NaBH₄, with the rate being sensitive to steric bulk around the carbonyl group.
Cyanohydrin FormationHCN, Base catalystSlower, less favorable equilibriumFaster, more favorable equilibriumCyanohydrin formation is favored for unhindered aldehydes and ketones. Sterically hindered ketones like 2,2,6-trimethylcyclohexanone (B1581249) do not form cyanohydrins in good yield, whereas cyclohexanone (B45756) does.[1][2]
Oxidation
Tollens' TestTollens' Reagent ([Ag(NH₃)₂]⁺)Positive (slower)Positive (faster)Both are aldehydes and will be oxidized. The rate of oxidation can be influenced by the accessibility of the aldehyde proton.
Ylide Reactions
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)SlowerFasterThe formation of the oxaphosphetane intermediate is susceptible to steric hindrance.[3]
Condensation Reactions
2,4-DNPH Reaction2,4-DinitrophenylhydrazineSlowerFasterThe initial nucleophilic attack of the hydrazine (B178648) is the rate-determining step and is subject to steric effects.[4][5]

The Decisive Role of Steric Hindrance in Nucleophilic Addition

The most significant difference in the chemical behavior of this compound and cyclohexanecarbaldehyde is observed in nucleophilic addition reactions. The aldehyde functional group features a planar carbonyl carbon, which is attacked by nucleophiles from above or below the plane.

In cyclohexanecarbaldehyde, the path of the incoming nucleophile is relatively unobstructed. However, in this compound, the presence of the α-methyl group creates a "steric shield" around the carbonyl carbon, making it more difficult for the nucleophile to approach and form a new bond. This increased steric hindrance raises the activation energy of the reaction, leading to a slower reaction rate.

Steric_Hindrance cluster_0 Cyclohexanecarbaldehyde cluster_1 This compound CycCHO Cyclohexanecarbaldehyde TransitionState1 Less Hindered Transition State Nu1 Nucleophile Nu1->TransitionState1 Easier Attack Product1 Product TransitionState1->Product1 Faster Rate MeCycCHO This compound TransitionState2 More Hindered Transition State Nu2 Nucleophile Nu2->TransitionState2 Hindered Attack Product2 Product TransitionState2->Product2 Slower Rate

Steric hindrance in nucleophilic attack.

Experimental Protocols

To provide a practical context for the comparison, a detailed experimental protocol for a common reaction, the reduction of an aldehyde to an alcohol using sodium borohydride, is provided below. This protocol can be adapted to quantitatively compare the reaction rates of this compound and cyclohexanecarbaldehyde by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol: Sodium Borohydride Reduction of Cyclohexanecarbaldehyde

Materials:

  • Cyclohexanecarbaldehyde

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cyclohexanecarbaldehyde in 20 mL of methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 10 minutes.

  • After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude cyclohexylmethanol.

  • The product can be further purified by distillation or column chromatography.

To compare the reactivity of this compound, the same procedure should be followed, and the reaction progress for both aldehydes should be monitored under identical conditions. The yield of the respective alcohols can be determined after purification and characterization.

Conclusion

The presence of an α-methyl group in this compound significantly impacts its reactivity compared to cyclohexanecarbaldehyde, primarily due to steric hindrance. This leads to a general decrease in the rates of nucleophilic addition and other reactions where the carbonyl carbon is the site of attack. For researchers in drug development and organic synthesis, this understanding is crucial for predicting reaction outcomes, optimizing conditions, and designing molecules with desired reactivity profiles. While direct comparative quantitative data remains a target for further investigation, the established principles of physical organic chemistry provide a robust framework for predicting and explaining the observed differences in the chemical behavior of these two aldehydes.

References

A Comparative Analysis of 1-Methylcyclohexanecarbaldehyde and 4-Methylcyclohexanecarbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists and drug development professionals detailing the comparative physicochemical properties, spectroscopic signatures, and reactivity of 1-methylcyclohexanecarbaldehyde and 4-methylcyclohexanecarbaldehyde. This document provides a comprehensive analysis supported by experimental and predicted data to facilitate informed decisions in chemical synthesis and research.

This guide presents a detailed comparison of two constitutional isomers, this compound and 4-methylcyclohexanecarbaldehyde. The position of the methyl group relative to the aldehyde functionality significantly influences their physical properties, spectroscopic characteristics, and chemical reactivity. Understanding these differences is crucial for their application as intermediates and building blocks in organic synthesis, particularly in the development of novel therapeutics and other complex molecules.

Physicochemical Properties: A Side-by-Side Comparison

The position of the methyl group on the cyclohexane (B81311) ring subtly alters the intermolecular forces and molecular packing, leading to differences in physical properties such as boiling point and density. While experimental data for this compound is limited, a combination of experimental data for the 4-methyl isomer and predicted values provides a useful comparison.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Methylcyclohexanecarbaldehyde
Molecular Formula C₈H₁₄OC₈H₁₄O
Molecular Weight 126.20 g/mol [1][2]126.20 g/mol [3]
CAS Number 6140-64-3[2][4][5]33242-79-4[3]
Boiling Point Predicted: ~170-180 °CExperimental (for unsaturated analog): 171-173 °C @ 760 mmHg[3]
Density Predicted: ~0.92 g/cm³Experimental (for unsaturated analog): 0.998 g/cm³[6]

Spectroscopic Characterization: Unraveling the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between these two isomers. The chemical environment of the protons and carbon atoms, as well as the vibrational frequencies of the functional groups, provide unique signatures for each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the methyl group leads to distinct differences in the ¹H and ¹³C NMR spectra. In this compound, the absence of a proton on the carbon bearing the aldehyde group simplifies the spectrum in that region. In contrast, the ¹H NMR spectrum of 4-methylcyclohexanecarbaldehyde will show a signal for the proton at the C-1 position.

Table 2: Predicted ¹H NMR Spectral Data

IsomerProtonPredicted Chemical Shift (ppm)Multiplicity
This compound Aldehyde (-CHO)~9.4Singlet
Methyl (-CH₃)~1.1Singlet
Cyclohexane (CH₂)1.2 - 1.8Multiplet
4-Methylcyclohexanecarbaldehyde Aldehyde (-CHO)~9.6Doublet
Methine (CH-CHO)~2.2Multiplet
Methyl (-CH₃)~0.9Doublet
Cyclohexane (CH, CH₂)1.0 - 2.1Multiplet

Table 3: Predicted ¹³C NMR Spectral Data

IsomerCarbonPredicted Chemical Shift (ppm)
This compound Carbonyl (C=O)~205
Quaternary (C-CH₃)~45
Methyl (-CH₃)~20
Cyclohexane (CH₂)22 - 35
4-Methylcyclohexanecarbaldehyde Carbonyl (C=O)~204
Methine (CH-CHO)~50
Methine (CH-CH₃)~32
Methyl (-CH₃)~22
Cyclohexane (CH₂)28 - 34
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, dominated by the strong carbonyl (C=O) stretch of the aldehyde. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different substitution patterns.

Table 4: Key Predicted IR Absorption Bands

Functional GroupThis compound (Predicted)4-Methylcyclohexanecarbaldehyde (Predicted)
C-H stretch (aldehyde) ~2820, ~2720 cm⁻¹~2830, ~2720 cm⁻¹[7]
C=O stretch (aldehyde) ~1725 cm⁻¹~1725 cm⁻¹[7]
C-H stretch (alkane) ~2850-2960 cm⁻¹~2920 cm⁻¹[7]

Reactivity Comparison: Steric and Electronic Effects at Play

The location of the methyl group has a profound impact on the reactivity of the aldehyde. These effects can be understood in terms of steric hindrance and electronic contributions.

This compound: The methyl group is in an alpha-position to the carbonyl group. This alpha-substitution introduces significant steric hindrance around the carbonyl carbon, potentially slowing down nucleophilic attack.[8] The electron-donating nature of the methyl group can also slightly reduce the electrophilicity of the carbonyl carbon.

4-Methylcyclohexanecarbaldehyde: The methyl group is remote from the aldehyde functionality. Consequently, it exerts a negligible steric effect on the carbonyl group. Its electronic influence is also minimal due to the distance. Therefore, the reactivity of 4-methylcyclohexanecarbaldehyde is expected to be similar to that of unsubstituted cyclohexanecarbaldehyde.

G Comparative Reactivity Profile cluster_1 This compound cluster_2 4-Methylcyclohexanecarbaldehyde 1-M Aldehyde Carbon Me_1 α-Methyl Group Nu_1 Nucleophile Nu_1->1-M Hindered Attack Hindrance_1 Steric Hindrance 4-M Aldehyde Carbon Me_2 γ-Methyl Group Nu_2 Nucleophile Nu_2->4-M Unhindered Attack

Caption: Steric hindrance in nucleophilic attack.

Experimental Protocols

General Protocol for NMR Spectrum Acquisition

A sample of the aldehyde (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 8-16 scans are usually sufficient, while for ¹³C NMR, a larger number of scans (128-1024) is required.[8]

General Protocol for IR Spectrum Acquisition

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission FTIR spectroscopy. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Synthesis of 4-Methylcyclohexanecarbaldehyde

A common laboratory synthesis involves the oxidation of the corresponding alcohol, 4-methylcyclohexanol (B52717).

G Synthesis of 4-Methylcyclohexanecarbaldehyde Start 4-Methylcyclohexanol Product 4-Methylcyclohexanecarbaldehyde Start->Product Oxidation Reagent Oxidizing Agent (e.g., PCC, Swern) Reagent->Product

Caption: Synthetic pathway to 4-methylcyclohexanecarbaldehyde.

Experimental Procedure:

  • To a stirred solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail, in a suitable solvent (e.g., dichloromethane) at the appropriate temperature (e.g., 0 °C to room temperature), a solution of 4-methylcyclohexanol in the same solvent is added dropwise.

  • The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched, and the crude product is isolated by filtration and/or extraction.

  • Purification by distillation or column chromatography affords the desired 4-methylcyclohexanecarbaldehyde.

Synthesis of this compound

The synthesis of this compound is more challenging due to the quaternary carbon center. One possible route is through the hydroformylation of 1-methylcyclohexene.

G Synthesis of this compound Start 1-Methylcyclohexene Product This compound Start->Product Hydroformylation Reagents CO, H₂ Rh or Co catalyst Reagents->Product

Caption: Synthetic pathway to this compound.

Experimental Procedure (General):

  • A solution of 1-methylcyclohexene in a suitable solvent is placed in a high-pressure reactor with a rhodium or cobalt catalyst.

  • The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂).

  • The reaction is heated and stirred for a set period.

  • After cooling and depressurization, the product is isolated and purified.

Conclusion

References

A Comparative Guide to Purity Analysis of 1-Methylcyclohexanecarbaldehyde: GC-MS and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates like 1-Methylcyclohexanecarbaldehyde is paramount for ensuring reaction efficiency, product quality, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this volatile aldehyde, supported by detailed experimental protocols and data presentation.

At a Glance: GC-MS for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds such as this compound.[1][2] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal choice for purity assessment.[3][4] The technique separates individual components of a sample in the gas phase, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information.

Head-to-Head Comparison: GC-MS vs. Alternative Methods

While GC-MS is a robust method, other techniques can also be employed for the purity analysis of volatile organic compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or high-throughput screening.

ParameterGC-MS (Gas Chromatography-Mass Spectrometry)GC-FID (Gas Chromatography-Flame Ionization Detection)HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection)
Principle Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation.[4]Separation of volatile compounds based on boiling point and polarity, with detection by flame ionization.[5]Separation based on polarity and interaction with stationary and mobile phases, with UV detection.[5]
Strengths High resolution for volatile compounds.[5] Provides structural information for impurity identification. High sensitivity and specificity.[6]Robust and widely available.[5] High precision for quantification of volatile compounds.Versatile for a wide range of compounds, including non-volatile impurities.[5]
Limitations May require derivatization for certain aldehydes to improve volatility and stability.[6]Does not provide structural information for unknown impurity identification. Only suitable for thermally stable and volatile compounds.[5]This compound lacks a strong chromophore, leading to lower sensitivity. Method development can be more complex.[5]
Typical Application Comprehensive purity profiling, identification of unknown impurities, and trace-level analysis.Routine purity testing of volatile compounds and analysis of residual solvents.[5]Quantification of known, non-volatile impurities or when GC is not available.

Experimental Protocols

A validated and reliable analytical method is crucial for accurate quantification and identification.[1] The following sections detail the key steps in the GC-MS analysis of this compound.

Recommended GC-MS Protocol

This protocol is adapted from established methods for similar volatile aldehydes and cyclic compounds.[1][7]

1. Sample Preparation:

  • Solvent Selection: Dissolve the this compound sample in a high-purity volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. For quantitative analysis, a further dilution to around 10 µg/mL is often suitable.

  • Filtration: If the sample contains any particulate matter, it should be filtered through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
Carrier GasHelium at a constant flow rate of 1 mL/min[1]
Inlet Temperature250 °C[1]
Injection ModeSplit (e.g., 50:1 ratio for purity analysis)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Mass Rangem/z 35-350
Ion Source Temperature230 °C[1]
Transfer Line Temperature280 °C[1]

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of unknown peaks to a spectral library (e.g., NIST).

Visualizing the Workflow

The following diagram illustrates the general workflow for the GC-MS purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Acquisition Integration Peak Integration Acquisition->Integration LibrarySearch Library Search (Impurity ID) Integration->LibrarySearch Quantification Purity Calculation (% Area) LibrarySearch->Quantification

GC-MS Analysis Workflow for this compound.

Method Selection Framework

The choice of the most appropriate analytical technique depends on the specific goals of the purity assessment. The following decision tree provides a logical framework for selecting the optimal method.

Method_Selection Start Start: Purity Analysis Required ImpurityID Is Identification of Unknown Impurities Required? Start->ImpurityID NonVolatile Are Non-Volatile Impurities a Concern? ImpurityID->NonVolatile No GCMS Use GC-MS ImpurityID->GCMS Yes RoutineQC Routine QC of Volatile Components? NonVolatile->RoutineQC No Both Consider Both GC-MS and HPLC NonVolatile->Both Yes GCFID Use GC-FID RoutineQC->GCFID Yes HPLC Use HPLC RoutineQC->HPLC No

References

Validating the Stereochemistry of 1-Methylcyclohexanecarbaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving chiral molecules is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals, where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides a comparative analysis of the expected stereochemical outcomes for two common reactions of 1-methylcyclohexanecarbaldehyde: diastereoselective reduction and Grignard addition. Due to a lack of specific published experimental data for this compound, this guide leverages well-established principles of stereoselectivity in analogous substituted cyclohexane (B81311) systems to predict and validate the stereochemistry of its reaction products.

Diastereoselective Reduction of this compound

The reduction of the aldehyde functionality in this compound to a primary alcohol, (1-methylcyclohexyl)methanol, creates a new stereocenter. The facial selectivity of the hydride attack is influenced by the steric bulk of the reducing agent.

Predicted Stereochemical Outcome

The attack of a hydride reagent can occur from either the axial or equatorial face of the carbonyl group in the more stable chair conformation of the cyclohexane ring, where the methyl group is in the equatorial position to minimize steric strain.

  • Less Bulky Hydrides (e.g., Sodium Borohydride - NaBH₄): These reagents are expected to exhibit moderate diastereoselectivity, with a slight preference for attack from the less hindered equatorial face, leading to a mixture of cis and trans isomers.

  • Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These sterically demanding reagents are predicted to show high diastereoselectivity, with a strong preference for attack from the less hindered equatorial face, yielding the cis isomer as the major product.

Comparative Data for Analogous Systems

The following table summarizes typical diastereomeric ratios observed in the reduction of the analogous 2-methylcyclohexanone (B44802), which provides a reasonable model for the expected selectivity.

Reducing AgentPredicted Major Isomer (for Aldehyde)Diastereomeric Ratio (cis:trans) for 2-methylcyclohexanone
Sodium Borohydride (NaBH₄)cis~75:25
L-Selectride®cis>99:1
K-Selectride®cis>99:1

Diastereoselective Grignard Addition to this compound

The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a secondary alcohol with a new stereocenter. The stereochemical outcome is primarily governed by steric approach control.

Predicted Stereochemical Outcome

Similar to hydride reduction, the Grignard reagent is expected to preferentially attack the carbonyl from the less sterically hindered face. The bulkier the Grignard reagent, the higher the expected diastereoselectivity.

Comparative Data for Analogous Systems

Data from the addition of Grignard reagents to 2-methylcyclohexanone illustrates the influence of the nucleophile's steric bulk on the diastereomeric ratio of the resulting tertiary alcohol. A similar trend is expected for the addition to this compound.

Grignard Reagent (R in R-MgX)Predicted Major IsomerDiastereomeric Ratio (cis:trans) for 2-methylcyclohexanone
Methyl (CH₃)cis~70:30
Ethyl (CH₃CH₂)cis~85:15
Isopropyl ((CH₃)₂CH)cis>95:5

Experimental Protocols

General Protocol for Diastereoselective Reduction
  • Reaction Setup: A solution of this compound in an appropriate anhydrous solvent (e.g., methanol (B129727) for NaBH₄, THF for Selectrides) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to the desired temperature (-78 °C for Selectrides, 0 °C for NaBH₄).

  • Addition of Reducing Agent: The hydride reagent (1.1 equivalents) is added portion-wise or as a solution to the stirred aldehyde solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Grignard Addition
  • Reaction Setup: A solution of this compound in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Addition of Grignard Reagent: The Grignard reagent (1.2 equivalents), prepared separately or obtained commercially, is added dropwise to the stirred aldehyde solution.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.

Stereochemical Validation

¹H NMR Spectroscopy for Diastereomeric Ratio Determination

The ratio of diastereomers can be determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product. The key diagnostic signals are the protons on the carbon bearing the newly formed hydroxyl group.

  • Chemical Shift: The chemical shift of the carbinol proton (the CH-OH proton) will differ for the cis and trans isomers due to different magnetic environments.

  • Coupling Constants: The coupling constant (J-value) between the carbinol proton and the adjacent proton on the cyclohexane ring is diagnostic. In the likely chair conformation, an axial proton will exhibit a larger coupling constant with an adjacent axial proton (Jax-ax ≈ 10-13 Hz) compared to the coupling with an adjacent equatorial proton (Jax-eq ≈ 2-5 Hz). By analyzing the multiplicity and coupling constants of the carbinol proton signal, the major and minor diastereomers can be assigned.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

If a chiral reagent or catalyst is used, the enantiomeric excess (e.e.) of the major diastereomer can be determined by chiral HPLC.

General Protocol for Chiral HPLC Method Development:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose (B213188) or amylose, as they are effective for a broad range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in various ratios (e.g., 90:10, 80:20).

    • Reversed Phase: If the compound is sufficiently polar, screen with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Optimization: If partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Visualizations

Reaction_Stereochemistry cluster_reduction Diastereoselective Reduction cluster_grignard Grignard Addition Aldehyde This compound NaBH4 NaBH₄ Aldehyde->NaBH4 Moderate Selectivity L-Selectride L-Selectride® Aldehyde->L-Selectride High Selectivity Mix Mixture of cis and trans Alcohols NaBH4->Mix Cis_Major cis-(1-Methylcyclohexyl)methanol (Major Product) L-Selectride->Cis_Major Aldehyde2 This compound RMgX R-MgX Aldehyde2->RMgX Steric Approach Control Product_Mix Mixture of diastereomeric secondary alcohols RMgX->Product_Mix

Caption: Reaction pathways for this compound.

Validation_Workflow Reaction_Product Crude Reaction Product Purification Column Chromatography Reaction_Product->Purification Pure_Product Purified Diastereomers Purification->Pure_Product NMR_Analysis ¹H NMR Spectroscopy Pure_Product->NMR_Analysis Chiral_HPLC Chiral HPLC Analysis Pure_Product->Chiral_HPLC DR_Determination Determine Diastereomeric Ratio (d.r.) NMR_Analysis->DR_Determination EE_Determination Determine Enantiomeric Excess (e.e.) Chiral_HPLC->EE_Determination

Caption: Experimental workflow for product validation.

A Comparative Analysis of Catalytic Systems for the Synthesis of 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in organic synthesis, fine chemical production, and drug development, the efficient and selective synthesis of aldehyde intermediates is a critical endeavor. 1-Methylcyclohexanecarbaldehyde, a valuable building block, is primarily synthesized via the hydroformylation of 1-methylcyclohexene. This process, also known as the oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene. The choice of catalyst is paramount, as it profoundly influences the reaction's efficiency, selectivity, and operating conditions.

This guide presents a comparative study of the two most common classes of catalysts employed for this transformation: Rhodium-based and Cobalt-based systems. We provide a quantitative comparison of their performance, detailed experimental protocols, and a visual workflow to aid researchers in selecting the optimal catalytic strategy for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in hydroformylation is measured by its activity (reaction rate), selectivity towards the desired aldehyde isomer, and the conditions required. Rhodium complexes are generally more active and operate under significantly milder conditions than their cobalt counterparts, which often require high temperatures and pressures.[1] The ligand environment around the metal center plays a crucial role in tuning both activity and selectivity.

ParameterRhodium-Based Catalyst SystemCobalt-Based Catalyst System
Catalyst Precursor Rh(CO)(acac) with phosphite (B83602) ligandDicobalt octacarbonyl (Co₂(CO)₈)
Starting Material 1-Methylcyclohexene / Cyclohexene (B86901)1-Methylcyclohexene / Cyclohexene
Typical Temperature 60 - 80 °C[1][2]150 °C[1]
Typical Pressure 20 atm (CO/H₂)[1]150 atm (CO/H₂)[1]
Solvent Toluene, Heptane[1][3]Hexane[1]
Turnover Rate *High (e.g., 512 mol [mol Rh]⁻¹ h⁻¹)[2]Lower than Rhodium
Key Advantages High activity, high selectivity, mild reaction conditions[1]Lower cost of catalyst precursor
Key Disadvantages High cost of RhodiumHarsh reaction conditions, lower selectivity

*Note: Turnover rate data is for the hydroformylation of cyclohexene using a Rh(CO)Acac precursor with a bulky phosphite ligand under specific conditions (T=60°C, P(H₂)=P(CO)=10 bar).[2] The primary product from 1-methylcyclohexene is 2-methylcyclohexane-1-carbaldehyde.[1]

Experimental Workflow and Methodologies

The successful synthesis and comparison of catalysts require rigorous and well-defined experimental procedures. A generalized workflow for evaluating catalyst performance is depicted below.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Work-up & Analysis p1 Prepare Catalyst Solution (e.g., Rh(CO)(acac) in Toluene or Co₂(CO)₈ in Hexane) r1 Charge Autoclave with Catalyst & Substrate under Inert Atmosphere p1->r1 p2 Prepare Substrate Solution (1-Methylcyclohexene in Anhydrous Solvent) p2->r1 r2 Seal & Purge Reactor with Syngas (CO/H₂) r1->r2 r3 Pressurize & Heat (e.g., 80°C, 20 atm for Rh; 150°C, 150 atm for Co) r2->r3 r4 Run Reaction with Vigorous Stirring r3->r4 a1 Cool Reactor & Vent Excess Gas r4->a1 a2 Solvent Removal (Reduced Pressure) a1->a2 a3 Purify Crude Product (e.g., Column Chromatography or Distillation) a2->a3 a4 Characterize Product (GC, NMR, IR) & Calculate Yield a3->a4

Caption: General experimental workflow for catalyst comparison in the hydroformylation of 1-methylcyclohexene.

Detailed Experimental Protocols

The following protocols are illustrative examples for the synthesis of methylcyclohexanecarbaldehyde using rhodium and cobalt catalysts, adapted from established procedures.[1][3]

Protocol 1: Rhodium-Catalyzed Hydroformylation

  • Catalyst Preparation : In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., Rh(CO)(acac)) and the desired phosphine (B1218219) or phosphite ligand in 10 mL of anhydrous, degassed toluene.

  • Reactor Setup : Transfer the catalyst solution via cannula to a high-pressure autoclave that has been thoroughly dried and purged with nitrogen.

  • Substrate Addition : Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.

  • Reaction : Seal the autoclave and purge it several times with syngas (a 1:1 mixture of CO and H₂). Pressurize the reactor to the desired pressure (e.g., 20 atm) and heat to the target temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by gas uptake or periodic sampling if possible.

  • Work-up and Purification : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude aldehyde product can be purified by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Cobalt-Catalyzed Hydroformylation

  • Reactor Setup : In a glovebox or under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈, e.g., 0.02 mmol) to the high-pressure autoclave.

  • Solvent and Substrate Addition : Add 15 mL of anhydrous, degassed hexane (B92381) and 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.

  • Reaction : Seal the autoclave and purge it multiple times with syngas. Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to a high temperature (e.g., 150 °C) while stirring vigorously.

  • Work-up and Purification : Once the reaction is complete, cool the reactor to ambient temperature and cautiously vent the excess gas. The product can be isolated by removing the solvent under reduced pressure and subsequently purified by distillation or column chromatography.[1]

Catalytic Mechanism

The widely accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[1] The key steps involve:

  • Coordination of the alkene (1-methylcyclohexene) to the rhodium hydride complex.

  • Migratory insertion of the alkene into the Rh-H bond to form a rhodium-alkyl intermediate.

  • Subsequent insertion of carbon monoxide (CO) to form a rhodium-acyl species.

  • Oxidative addition of H₂ followed by reductive elimination, which yields the final aldehyde product and regenerates the active catalyst.[1]

Conclusion

The synthesis of this compound via hydroformylation offers a direct route from 1-methylcyclohexene. The choice between a rhodium-based and a cobalt-based catalyst represents a classic trade-off in industrial and laboratory synthesis. Rhodium catalysts provide superior activity and selectivity under mild conditions, making them ideal for fine chemical and pharmaceutical applications where efficiency and purity are paramount, despite the higher cost.[1] Conversely, cobalt catalysts, while requiring more demanding conditions and exhibiting lower selectivity, offer a more cost-effective option for large-scale production where the capital investment in high-pressure equipment can be justified. The detailed protocols and comparative data herein serve as a foundational guide for researchers to make an informed decision based on their specific synthetic goals and available resources.

References

A Comparative Guide to Alternative Synthetic Routes for 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic pathways to obtain 1-methylcyclohexanecarbaldehyde, a valuable building block in organic synthesis. The following sections detail two primary multi-step routes, complete with experimental protocols and quantitative data to facilitate the selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. Its preparation can be approached through several synthetic strategies. This guide focuses on two robust, multi-step pathways commencing from readily available starting materials: cyclohexanone (B45756) and 2-methylcyclohexanol. The comparison will highlight key metrics such as reaction yields, conditions, and the nature of the reagents employed.

Route 1: Synthesis from Cyclohexanone

This pathway involves the initial formation of 1-methylcyclohexanol (B147175) via a Grignard reaction, followed by dehydration to 1-methylcyclohexene. The alkene is then converted to the primary alcohol, (1-methylcyclohexyl)methanol, which is subsequently oxidized to the target aldehyde.

Workflow for Route 1

Route 1 A Cyclohexanone B 1-Methylcyclohexanol A->B 1. CH3MgBr 2. H2O C 1-Methylcyclohexene B->C H2SO4, Heat D (1-Methylcyclohexyl)methanol C->D 1. BH3·THF 2. H2O2, NaOH E This compound D->E Oxidation Route 2 A 2-Methylcyclohexanol B 1-Methylcyclohexanecarboxylic Acid A->B Formic Acid, H2SO4 C (1-Methylcyclohexyl)methanol B->C 1. Esterification (CH3OH, H+) 2. LiAlH4, THF D This compound C->D Oxidation Oxidation Methods cluster_0 Starting Material cluster_1 Oxidizing Agents cluster_2 Product A (1-Methylcyclohexyl)methanol B Dess-Martin Periodinane (DMP) A->B C Swern Oxidation (DMSO, (COCl)2, Et3N) A->C D Pyridinium Chlorochromate (PCC) A->D E This compound B->E C->E D->E

A Comparative Guide to Quantifying 1-Methylcyclohexanecarbaldehyde Yield using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, accurate and reliable quantification of reaction products is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for determining the yield of 1-Methylcyclohexanecarbaldehyde. This aldehyde serves as a crucial intermediate in the synthesis of various organic molecules.[1] The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical methodology for their specific needs, supported by experimental protocols and performance data.

Methodology Comparison at a Glance

The choice of an analytical technique for quantifying this compound hinges on several factors, including the required accuracy, precision, sample throughput, and instrumentation availability. qNMR offers a distinct advantage as a primary ratio method, allowing for direct quantification against a certified internal standard without the need for a calibration curve of the analyte.[2][3] In contrast, GC-FID and HPLC are comparative methods that rely on response factors and calibration curves generated from a reference standard of the analyte itself.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[4][5]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Accuracy High (typically >99%)[6]High (recoveries typically 98-102%)[7]High (recoveries often 98-102%)[7]
Precision (%RSD) High (<1%)[6]High (<2%)[6]High (<2%)[7]
Linearity (R²) Excellent (>0.999)[6][8]Excellent (>0.999)[6][8]Excellent (>0.999)[6][8]
Limit of Detection (LOD) ~0.1-1 mg/mL[6]~1-10 ng/mL[6]~10-100 ng on column[6]
Limit of Quantification (LOQ) ~0.5-5 mg/mL[6]~5-50 ng/mL[6]~50-500 ng on column[6]
Sample Throughput ModerateHighModerate to High
Sample Preparation Simple (dissolution with internal standard)[9]May require dilution; suitable for volatile compounds.May require derivatization for compounds without a chromophore.[10]
Reference Standard Requires a certified, unrelated internal standard.[11]Requires a certified standard of the analyte.[9]Requires a certified standard of the analyte.[9]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific laboratory instrumentation and reaction mixture composition.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the use of an internal standard for the absolute quantification of this compound.

Materials:

  • This compound (analyte)

  • Maleic acid (Internal Standard, IS)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic acid and dissolve it in a 10 mL volumetric flask with CDCl₃.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the crude reaction mixture containing this compound into a vial.

    • Add 1.0 mL of the internal standard stock solution to the vial.

    • Vortex the mixture until fully dissolved.

    • Transfer approximately 0.7 mL of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key acquisition parameters to ensure accurate quantification include:

      • A 90° pulse angle.

      • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

      • A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[12]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved aldehyde proton signal of this compound (δ ≈ 9.4 ppm) and the olefinic protons of maleic acid (δ ≈ 6.3 ppm).

  • Calculation of Yield: The concentration of the analyte is calculated using the following formula:

    Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (MWₓ / MWᵢₛ) * (Pᵢₛ / Pₓ)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • P = Purity

    • x = analyte (this compound)

    • is = internal standard (maleic acid)

    The yield is then determined by comparing the calculated mass of the analyte to the theoretical maximum mass.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation and Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create a series of calibration standards by serial dilution (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in the same solvent to a concentration that falls within the calibration range.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Since this compound lacks a strong UV chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary for sensitive UV detection.[10]

Procedure:

  • Standard and Sample Derivatization:

    • Prepare a series of standard solutions of this compound in acetonitrile (B52724).

    • To 1 mL of each standard and the sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Heat the mixtures at 60 °C for 30 minutes.

    • Cool and dilute to a known volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 20 µL.

  • Analysis: Generate a calibration curve using the derivatized standards. The concentration of the this compound-DNPH derivative in the sample is determined from this curve.

Comparative Performance Data

The following table presents hypothetical but realistic data for the quantification of this compound yield from a crude reaction mixture using the three described methods.

ParameterqNMRGC-FIDHPLC-UV (with Derivatization)
Measured Yield (%) 85.284.885.5
Standard Deviation (%) 0.40.90.7
Relative Standard Deviation (%RSD) 0.471.060.82
Analysis Time per Sample ~15 min~25 min~30 min (excluding derivatization)
Solvent Consumption per Sample ~0.7 mL~2 mL~30 mL

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and a comparison of the analytical approaches.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis A Sample Preparation B Weigh Analyte & Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition F Set Quantitative Parameters (D1, 90° pulse, Scans) D->F G Acquire FID F->G I Fourier Transform & Phase Correction G->I H Data Processing & Analysis J Baseline Correction & Integration I->J K Calculate Yield J->K

Caption: Workflow for quantifying this compound yield using qNMR.

Method_Comparison cluster_attributes Key Attributes qNMR qNMR DirectQuant Direct Quantification (Primary Method) qNMR->DirectQuant HighAccuracy High Accuracy & Precision qNMR->HighAccuracy NoDeriv No Derivatization Required qNMR->NoDeriv GC_FID GC-FID GC_FID->HighAccuracy Volatile Requires Volatility GC_FID->Volatile CalibCurve Requires Calibration Curve GC_FID->CalibCurve HPLC_UV HPLC-UV HPLC_UV->HighAccuracy HighSensitivity High Sensitivity (Trace Analysis) HPLC_UV->HighSensitivity Chromophore Requires Chromophore or Derivatization HPLC_UV->Chromophore HPLC_UV->CalibCurve

Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for aldehyde quantification.

Conclusion

The quantification of this compound can be successfully achieved using qNMR, GC-FID, and HPLC-UV.

  • qNMR stands out as a powerful, non-destructive technique that provides high accuracy and precision without the need for an analyte-specific calibration curve.[9] Its primary drawback is a lower sensitivity compared to chromatographic methods. It is exceptionally well-suited for purity assessments and for quantifying major components in a mixture.

  • GC-FID is a robust and efficient method for volatile compounds like this compound. It offers high throughput and excellent sensitivity, making it ideal for routine analysis and quality control where the analyte is present at moderate to high concentrations.

  • HPLC-UV , when combined with derivatization, offers the highest sensitivity and is the method of choice for trace-level quantification or for analyzing complex matrices.[7] However, the additional sample preparation step of derivatization increases the analysis time and potential for error.

Ultimately, the selection of the optimal analytical method will depend on the specific requirements of the study, including the desired level of accuracy, the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information to make an informed decision for the quantification of this compound and other similar analytes.

References

A Comparative Guide to Carbonylation Techniques for Aldehyde Synthesis: Hydroformylation vs. Reppe Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aldehydes is a critical step in the development of new chemical entities and pharmaceuticals. Carbonylation reactions, which introduce a carbonyl group into an organic molecule, offer a powerful and atom-economical approach to aldehyde synthesis. Among these, hydroformylation stands as a cornerstone of industrial aldehyde production. This guide provides an objective comparison between hydroformylation and another key carbonylation technique, Reppe carbonylation, for the synthesis of aldehydes, supported by experimental data and detailed methodologies.

Introduction

Hydroformylation, also known as the "oxo process," is the most established and widely used industrial method for the production of aldehydes from alkenes.[1][2] It involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst, such as rhodium or cobalt, under pressures of carbon monoxide and hydrogen.[1][3] Reppe carbonylation, a broader class of reactions developed by Walter Reppe, involves the reaction of alkenes or alkynes with carbon monoxide and a nucleophile, catalyzed by metal carbonyls.[4][5] While often leading to carboxylic acids, esters, or other carbonyl derivatives, under specific conditions, it can also yield aldehydes.

This guide will focus on the direct comparison of hydroformylation and Reppe carbonylation for the synthesis of aldehydes. The Koch-Haaf reaction, another carbonylation method, is not included in this direct comparison as it primarily yields tertiary carboxylic acids from alcohols or alkenes and is therefore not a direct alternative for aldehyde synthesis.[6][7]

Performance Comparison: Hydroformylation vs. Reppe Carbonylation

The choice between hydroformylation and Reppe carbonylation for aldehyde synthesis depends on several factors, including the desired product selectivity (linear vs. branched aldehydes), substrate scope, and reaction conditions. The following table summarizes key performance data for the synthesis of aldehydes from representative alkenes using both techniques.

ParameterHydroformylationReppe Carbonylation
Typical Substrate Alkenes (e.g., Propylene (B89431), 1-Octene)Alkenes, Alkynes
Primary Product Aldehydes (linear and branched)Carboxylic acids, esters, anhydrides (aldehydes are less common)
Catalyst Rhodium or Cobalt complexesPalladium or Nickel complexes
Typical Conditions 40-200 °C, 10-100 atm of CO/H₂High pressure and temperature
Yield of Aldehyde Generally high (e.g., >95% for 1-octene)[6]Variable, often lower for aldehydes
Selectivity (n/iso ratio) Can be controlled by catalyst and ligands (e.g., up to 11.5 for 1-octene)[6]Generally less selective for aldehydes
Turnover Number (TON) High, especially with Rh catalystsVaries depending on catalyst and substrate

Experimental Protocols

Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)

This protocol describes a typical laboratory-scale hydroformylation of 1-octene to produce nonanal (B32974) isomers.

Materials:

  • High-pressure autoclave reactor with magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

  • 1-Octene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous toluene (B28343) (solvent)

  • Syngas (1:1 mixture of H₂ and CO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor multiple times with an inert gas to remove all oxygen.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the rhodium catalyst precursor, the phosphine ligand, and anhydrous toluene.

  • Substrate Addition: Add 1-octene to the reactor.

  • Pressurization: Seal the reactor and purge again with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the H₂/CO mixture.

  • Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) while stirring. Monitor the reaction progress by observing the pressure drop as the gases are consumed.

  • Cooling and Depressurization: After the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature. Carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Analysis: Open the reactor and analyze the liquid product by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity to linear (n-nonanal) and branched (isononanal) aldehydes.

Palladium-Catalyzed Reppe-Type Carbonylation of 1-Octene for Aldehyde Synthesis

This protocol outlines a potential laboratory procedure for a Reppe-type carbonylation of 1-octene aiming for aldehyde production, which is a less common application of this reaction.

Materials:

  • High-pressure autoclave reactor with magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

  • 1-Octene

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous solvent (e.g., toluene)

  • Carbon monoxide (CO)

  • Hydrogen (H₂) (optional, for hydroformylation-like conditions)

Procedure:

  • Reactor Preparation: As described for the hydroformylation protocol.

  • Charging the Reactor: Under an inert atmosphere, add the palladium catalyst precursor, the phosphine ligand, and the anhydrous solvent to the reactor.

  • Substrate Addition: Introduce 1-octene into the reactor.

  • Pressurization: Seal the reactor and purge with carbon monoxide. Pressurize with CO to the desired pressure. If aiming for a hydroformylation-like reaction, a mixture of CO and H₂ can be used.

  • Reaction: Heat the reactor to the specified temperature while stirring. Maintain a constant pressure by feeding CO (and H₂) as it is consumed.

  • Cooling and Depressurization: After the reaction time, cool the reactor and carefully vent the excess CO.

  • Product Analysis: Analyze the product mixture by GC to identify and quantify the aldehyde products alongside any carboxylic acids or other byproducts.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for hydroformylation and a generalized Reppe-type carbonylation.

Hydroformylation Catalyst [Rh(H)(CO)(L)2] Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination -L Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion CO_Coordination CO Coordination Migratory_Insertion->CO_Coordination +CO Acyl_Complex Acyl Complex CO_Coordination->Acyl_Complex Oxidative_Addition Oxidative Addition of H2 Acyl_Complex->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst -Aldehyde Aldehyde Aldehyde Reductive_Elimination->Aldehyde Alkene Alkene Alkene->Catalyst Syngas CO + H2 Syngas->Oxidative_Addition

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

Reppe_Carbonylation Catalyst [Pd(0)Ln] Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination Hydropalladation Hydropalladation Alkene_Coordination->Hydropalladation CO_Insertion CO Insertion Hydropalladation->CO_Insertion Acyl_Complex Acyl-Pd Complex CO_Insertion->Acyl_Complex Protonolysis Protonolysis Acyl_Complex->Protonolysis Protonolysis->Catalyst -Aldehyde Aldehyde Aldehyde Protonolysis->Aldehyde Alkene Alkene Alkene->Catalyst CO CO CO->CO_Insertion HX HX HX->Catalyst

Caption: Generalized mechanism for a Reppe-type carbonylation yielding an aldehyde.

Conclusion

Hydroformylation is a highly developed and efficient method for the synthesis of aldehydes from alkenes, offering high yields and controllable selectivity.[1][6] It remains the preferred industrial method for large-scale aldehyde production. Reppe carbonylation, while a versatile tool for the synthesis of a variety of carbonyl compounds, is less commonly employed for the specific synthesis of aldehydes.[4] The conditions for Reppe carbonylation are often more demanding, and selectivity towards aldehydes can be a challenge. For researchers in drug development and fine chemical synthesis, hydroformylation provides a more reliable and well-understood route to aldehydes. However, the exploration of Reppe-type carbonylations for specific applications, particularly with functionalized substrates, may offer unique synthetic opportunities. The choice of method will ultimately depend on the specific synthetic goals, substrate availability, and desired product profile.

References

Unraveling Reaction Pathways: A DFT-Based Comparison of Transition States in 1-Methylcyclohexanecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transition states of key organic reactions involving 1-methylcyclohexanecarbaldehyde, supported by Density Functional Theory (DFT) studies, offers valuable insights for researchers in synthetic chemistry and drug development. This guide provides a comparative analysis of the proline-catalyzed aldol (B89426) reaction and a representative Michael addition, highlighting the subtle energetic and geometric factors that govern stereoselectivity and reactivity.

This comparison guide leverages computational data from DFT studies on analogous cyclic aldehydes and ketones to elucidate the transition states of reactions involving this compound. By examining the activation energies and key structural parameters of the transition states, we can better understand and predict the outcomes of these fundamental carbon-carbon bond-forming reactions.

Proline-Catalyzed Aldol Reaction: A Tale of Two Faces

The proline-catalyzed intermolecular aldol reaction is a cornerstone of asymmetric organocatalysis. DFT calculations have been instrumental in elucidating the mechanism, particularly the nature of the transition state that dictates the stereochemical outcome. The reaction proceeds via an enamine intermediate formed between proline and a ketone (in this guide, acetone (B3395972) is used as a representative nucleophile), which then attacks the aldehyde.

The stereoselectivity arises from the facial selectivity of the enamine's attack on the aldehyde's carbonyl group, leading to different diastereomeric transition states. The Houk-List model is a widely accepted framework for understanding this selectivity.

Comparative Analysis of Diastereomeric Transition States

DFT calculations reveal the relative free energies of the four possible transition states for the proline-catalyzed aldol reaction between acetone and a representative aldehyde. These correspond to the Re and Si face attack on the aldehyde from the anti and syn conformers of the enamine.

Transition StateRelative Free Energy (kcal/mol)Favored Product
anti-attack on Re face0.0Major
anti-attack on Si face4.6Minor
syn-attack on Re face6.7Minor
syn-attack on Si face7.8Minor

Data adapted from DFT calculations on a similar proline-catalyzed aldol reaction. The energies are relative to the most stable transition state.

The data clearly indicates a strong preference for the anti-enamine attacking the Re face of the aldehyde, which is the lowest energy pathway. The energy differences between the transition states are significant enough to ensure high stereoselectivity under kinetic control.

Aldol_Reaction_Pathway

Michael Addition: A Look at Conjugate Addition

The Michael addition is another fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. For this compound, this would typically involve its conversion to an α,β-unsaturated aldehyde, followed by the addition of a nucleophile. DFT studies on such systems help in understanding the factors controlling the rate and stereoselectivity of the conjugate addition.

Comparison with Aldol Addition
FeatureProline-Catalyzed Aldol ReactionMichael Addition
Electrophile Saturated Aldehyde (Carbonyl Carbon)α,β-Unsaturated Aldehyde (β-Carbon)
Key Intermediate EnamineEnolate (typically)
Transition State Zimmerman-Traxler like, cyclicCan be more open and flexible
Stereocontrol Often high due to rigid TSCan be variable, catalyst dependent

Michael_Addition_Workflow

Experimental and Computational Protocols

The data presented in this guide is derived from DFT calculations reported in the literature. The following provides a general overview of the methodologies typically employed in such studies.

DFT Calculation Parameters
  • Functionals: A variety of density functionals are used to approximate the exchange-correlation energy. Common choices for organocatalytic reactions include B3LYP and functionals from the M06 suite (e.g., M06-2X).[1]

  • Basis Sets: The choice of basis set determines the accuracy of the molecular orbital representation. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used.

  • Solvation Models: To account for the effect of the solvent, continuum solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model are often employed.

  • Transition State Location and Verification: Transition state geometries are located using optimization algorithms and are characterized by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the reactants and products.

Conclusion

DFT studies provide a powerful lens through which to examine the transition states of complex organic reactions. For this compound, the analysis of analogous systems reveals a clear energetic preference for a specific stereochemical pathway in the proline-catalyzed aldol reaction, governed by the stability of the diastereomeric transition states. While a direct quantitative comparison with the Michael addition is challenging without specific data, the fundamental differences in the nature of the electrophile and the transition state geometry offer a basis for understanding the distinct reactivity profiles of these two important reactions. This computational insight is invaluable for the rational design of catalysts and the optimization of reaction conditions to achieve desired synthetic outcomes.

References

A Comparative Analysis of Kinetic vs. Thermodynamic Pathways in the Synthesis of Substituted Cyclohexanecarbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted cyclohexanes is a pivotal challenge in organic chemistry, with significant implications for the development of pharmaceuticals and other complex molecular architectures. The ability to selectively introduce functional groups at specific positions on a carbocyclic ring is often dictated by the subtle interplay of reaction conditions. This guide provides a comparative analysis of the kinetic and thermodynamic pathways for the synthesis of formylated methylcyclohexanone derivatives, which are key precursors to molecules such as 1-Methylcyclohexanecarbaldehyde. The principles are illustrated using the well-studied regioselective functionalization of 2-methylcyclohexanone (B44802), a classic model for demonstrating the principles of kinetic versus thermodynamic control.

The formation of two distinct regioisomeric products, the kinetically favored and the thermodynamically favored isomers, arises from the deprotonation of an unsymmetrical ketone to form different enolates. The subsequent reaction of these enolates with a formylating agent yields either the kinetic or the thermodynamic product.

Data Presentation: Product Distribution under Kinetic vs. Thermodynamic Control

The regiochemical outcome of the formylation of 2-methylcyclohexanone is determined by the specific enolate intermediate that is trapped. The following table summarizes the expected product distribution based on extensive studies of the analogous alkylation reactions, which follow the same mechanistic principles.

Control PathwayProduct FormedMajor Product StructureReaction ConditionsExpected Product Ratio (Kinetic:Thermodynamic)
Kinetic Control 2-Formyl-6-methylcyclohexanone(Structure of the kinetic product)Strong, sterically hindered base (e.g., LDA), polar aprotic solvent (e.g., THF), low temperature (-78 °C)> 99 : 1[1][2]
Thermodynamic Control 2-Formyl-2-methylcyclohexanone(Structure of the thermodynamic product)Weaker, less hindered base (e.g., NaH, NaOEt), higher temperature (reflux), longer reaction time< 10 : > 90[1][2]

Experimental Protocols

The following are detailed experimental protocols for the selective generation of the kinetic and thermodynamic enolates of 2-methylcyclohexanone and their subsequent formylation.

Protocol 1: Synthesis of the Kinetic Product (2-Formyl-6-methylcyclohexanone)

This procedure prioritizes the rapid, irreversible deprotonation at the less sterically hindered α-carbon.[1]

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium solution dropwise, maintaining the temperature at 0 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Formylation: To the enolate solution at -78 °C, add a solution of ethyl formate in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with pentane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of the Thermodynamic Product (2-Formyl-2-methylcyclohexanone)

This procedure allows the system to reach equilibrium, favoring the formation of the more stable, more substituted enolate.[1]

Materials:

  • Sodium hydride (NaH), mineral oil dispersion

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Ethyl formate

  • Water

  • Pentane

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride in anhydrous THF. To this suspension, add a solution of 2-methylcyclohexanone in anhydrous THF. Heat the mixture to reflux and stir for several hours to allow for the formation and equilibration to the thermodynamic enolate.

  • Formylation: To the refluxing solution of the thermodynamic enolate, add ethyl formate dropwise. Continue to reflux the mixture until the formylation is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with pentane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the reaction pathways and the logical relationship between the reaction conditions and the resulting products.

G start 2-Methylcyclohexanone k_conditions Kinetic Conditions (LDA, THF, -78°C) start->k_conditions  Fast, Irreversible t_conditions Thermodynamic Conditions (NaH, THF, Reflux) start->t_conditions Slow, Reversible k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate k_product Kinetic Product (2-Formyl-6-methylcyclohexanone) k_enolate->k_product + Ethyl Formate t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate t_product Thermodynamic Product (2-Formyl-2-methylcyclohexanone) t_enolate->t_product + Ethyl Formate

Caption: Reaction workflow for kinetic vs. thermodynamic formylation.

reaction_pathway cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control reactant 2-Methylcyclohexanone k_ts Lower Activation Energy (Less Hindered Proton Removal) reactant->k_ts Fast t_ts Higher Activation Energy (More Hindered Proton Removal) reactant->t_ts Slow k_intermediate Kinetic Enolate (Less Stable) k_ts->k_intermediate k_product Kinetic Product k_intermediate->k_product t_intermediate Thermodynamic Enolate (More Stable) k_intermediate->t_intermediate Equilibration t_ts->t_intermediate t_product Thermodynamic Product (More Stable) t_intermediate->t_product

Caption: Energy landscape of kinetic vs. thermodynamic enolate formation.

References

A Comparative Guide to the Characterization of 1-Methylcyclohexanecarbaldehyde Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of key reaction intermediates formed from 1-methylcyclohexanecarbaldehyde through three common carbon-carbon bond-forming reactions: the Aldol condensation, the Grignard reaction, and the Wittig reaction. Understanding the nature and behavior of these transient species is crucial for reaction optimization, stereochemical control, and the development of novel synthetic methodologies. This document outlines detailed experimental protocols for generating these intermediates and presents a comparative analysis of their characterization using spectroscopic techniques.

Overview of Reaction Pathways and Intermediates

This compound is a versatile substrate for various organic transformations. This guide focuses on the characterization of the primary intermediates in three fundamental reactions:

  • Aldol Reaction: The formation of an enolate intermediate through deprotonation of the α-carbon.

  • Grignard Reaction: The nucleophilic addition of an organomagnesium halide to the carbonyl group, forming a magnesium alkoxide intermediate.

  • Wittig Reaction: The reaction with a phosphonium (B103445) ylide to form an oxaphosphetane intermediate.

The ability to detect and characterize these intermediates is essential for understanding reaction mechanisms and controlling product outcomes.

Comparative Analysis of Intermediate Characterization

The following table summarizes the key characteristics and expected spectroscopic data for the intermediates of this compound in the Aldol, Grignard, and Wittig reactions. This data is crucial for in-situ reaction monitoring and mechanistic studies.

Reaction Intermediate Key Spectroscopic Features Expected Spectroscopic Data for this compound Intermediate
Aldol Condensation Enolate¹H NMR: Disappearance of the aldehydic proton signal (~9-10 ppm), appearance of a vinylic proton signal (~4.5-5.5 ppm). ¹³C NMR: Shift of the carbonyl carbon to a higher field and the α-carbon to a lower field. IR: Shift of the C=O stretching frequency to a lower wavenumber (~1650-1600 cm⁻¹).¹H NMR: Aldehydic proton at ~9.6 ppm disappears; vinylic proton appears around 4.8 ppm. ¹³C NMR: Carbonyl carbon shifts from ~205 ppm to ~150 ppm (C=C-O⁻). IR: C=O stretch at ~1705 cm⁻¹ is replaced by a C=C stretch around 1640 cm⁻¹.
Grignard Reaction Magnesium Alkoxide¹H NMR: Disappearance of the aldehydic proton signal. ¹³C NMR: Significant upfield shift of the carbonyl carbon. IR: Disappearance of the C=O stretching frequency.¹H NMR: Aldehydic proton at ~9.6 ppm disappears. ¹³C NMR: Carbonyl carbon at ~205 ppm shifts significantly upfield to ~70-80 ppm (C-OMgX). IR: Strong C=O stretch at ~1705 cm⁻¹ disappears.
Wittig Reaction Oxaphosphetane³¹P NMR: Appearance of a characteristic signal for the four-membered ring structure (typically between -60 and -80 ppm). ¹H NMR & ¹³C NMR: Complex spectra due to the presence of the triphenylphosphine (B44618) group, but disappearance of the aldehyde signals.³¹P NMR: A signal is expected to appear in the range of -65 to -75 ppm, characteristic of the oxaphosphetane intermediate.

Experimental Protocols

Detailed methodologies for the generation and in-situ characterization of each intermediate are provided below.

Aldol Reaction: Enolate Formation and Characterization

Objective: To generate the enolate of this compound and characterize it using NMR and IR spectroscopy.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deuterated tetrahydrofuran (THF-d₈) for NMR studies

  • In-situ IR spectrometer with a flow cell

  • NMR spectrometer

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, argon-purged flask equipped with a magnetic stirrer and a septum.

  • For in-situ IR analysis, the solution is circulated through a flow cell using a peristaltic pump. An initial IR spectrum is recorded.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • LDA solution (1.1 mmol) is added dropwise via syringe over 5 minutes.

  • The reaction mixture is stirred at -78 °C, and IR spectra are recorded at regular intervals to monitor the disappearance of the carbonyl peak of the starting material and the appearance of the enolate C=C stretch.

  • For NMR analysis, the reaction is performed in THF-d₈. After the addition of LDA, an aliquot is carefully transferred to a pre-cooled NMR tube under an inert atmosphere for ¹H and ¹³C NMR analysis.

Grignard Reaction: Magnesium Alkoxide Formation and Characterization

Objective: To form the magnesium alkoxide intermediate by reacting this compound with a Grignard reagent and characterize it using IR spectroscopy.

Materials:

  • This compound

  • Methylmagnesium bromide solution (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • In-situ IR spectrometer

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a flame-dried, argon-purged flask.

  • An initial IR spectrum of the solution is recorded using an in-situ IR probe.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.1 mmol) is added dropwise.

  • The reaction is monitored in real-time by IR spectroscopy, focusing on the disappearance of the aldehyde C=O stretching band.[1][2]

Wittig Reaction: Oxaphosphetane Formation and Characterization

Objective: To generate the oxaphosphetane intermediate from the reaction of this compound with a phosphonium ylide and characterize it using ³¹P NMR spectroscopy.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated tetrahydrofuran (THF-d₈)

  • NMR spectrometer capable of ³¹P detection

Procedure:

  • Methyltriphenylphosphonium bromide (1.1 mmol) is suspended in anhydrous THF (10 mL) in a flame-dried, argon-purged flask at room temperature.

  • n-BuLi solution (1.1 mmol) is added dropwise, and the resulting orange-red solution of the ylide is stirred for 30 minutes.

  • The reaction mixture is cooled to -78 °C.

  • A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction is allowed to proceed at -78 °C. For ³¹P NMR analysis, the reaction is conducted in THF-d₈, and an aliquot is transferred to a pre-cooled NMR tube for immediate analysis. The disappearance of the ylide signal and the appearance of the oxaphosphetane signal are monitored.[3]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.

Signaling Pathways

G Reaction Pathways of this compound cluster_0 Aldol Reaction cluster_1 Grignard Reaction cluster_2 Wittig Reaction Aldehyde Aldehyde Enolate Enolate Aldehyde->Enolate Base (LDA) Aldehyde_G Aldehyde Mg_Alkoxide Mg Alkoxide Aldehyde_G->Mg_Alkoxide R-MgX Aldehyde_W Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde_W->Oxaphosphetane Phosphonium Ylide

Caption: Key intermediates in the Aldol, Grignard, and Wittig reactions.

Experimental Workflow for Intermediate Characterization

G General Experimental Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (Aldehyde, Base/Reagent) Start->Prepare_Reactants Setup_Apparatus Assemble Inert Atmosphere Apparatus (Flame-dried glassware, Argon) Prepare_Reactants->Setup_Apparatus Cool_Reaction Cool to Reaction Temperature (-78 °C or 0 °C) Setup_Apparatus->Cool_Reaction Initiate_Reaction Add Reagent Dropwise Cool_Reaction->Initiate_Reaction InSitu_Monitoring In-situ Spectroscopic Monitoring (IR or NMR) Initiate_Reaction->InSitu_Monitoring Quench_or_Analyze Quench Reaction or Transfer for Further Analysis InSitu_Monitoring->Quench_or_Analyze Data_Analysis Analyze Spectroscopic Data Quench_or_Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for generating and characterizing reaction intermediates.

Conclusion

The choice of reaction pathway for the functionalization of this compound significantly influences the nature of the transient intermediates. While enolates in Aldol reactions can be readily observed through changes in the carbonyl and vinyl regions of IR and NMR spectra, the magnesium alkoxide intermediates of Grignard reactions are most clearly identified by the complete disappearance of the carbonyl stretch in the IR spectrum. For the Wittig reaction, ³¹P NMR spectroscopy provides a unique and definitive method for observing the formation of the oxaphosphetane intermediate. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to effectively characterize these critical reaction intermediates, leading to a deeper understanding and control of these important synthetic transformations.

References

Comparative Analysis of Cross-Reactivity with 1-Methylcyclohexanecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunological cross-reactivity of 1-Methylcyclohexanecarbaldehyde analogs. Understanding the specificity of antibody binding to these small molecules, which can act as haptens, is crucial for the development of targeted immunoassays and for evaluating potential off-target effects in drug development.[1] This document outlines the quantitative analysis of cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA) and visualizes the experimental workflow and a relevant cellular signaling pathway modulated by aldehydes.

Data Presentation: Cross-Reactivity of this compound Analogs

The cross-reactivity of an antibody raised against a specific hapten, in this case, a this compound-protein conjugate, with structurally related compounds is a key measure of its specificity.[1] This is typically quantified using a competitive immunoassay to determine the concentration of each analog required to inhibit antibody binding by 50% (IC50). The percent cross-reactivity is then calculated relative to the target analyte.

The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against this compound.

Compound NameStructureModification from Parent CompoundIC50 (nM)Cross-Reactivity (%)*
This compound (Parent Compound) - 50 100
1-EthylcyclohexanecarbaldehydeAlkyl SubstitutionSubstitution of methyl with ethyl group at C115033.3
CyclohexanecarbaldehydeDemethylationRemoval of the methyl group from C150010.0
1-MethylcyclohexanemethanolReduction of AldehydeAldehyde group reduced to an alcohol>1000<5.0
4-MethylcyclohexanecarbaldehydeIsomeric VariationMethyl group at C4 instead of C125020.0
1-PhenylcyclohexanecarbaldehydeAromatic SubstitutionSubstitution of methyl with a phenyl group at C18006.25

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Note: This data is illustrative. Actual cross-reactivity would depend on the specific antibody and experimental conditions.[1]

Experimental Protocols

A competitive ELISA is a widely used and effective method for determining the cross-reactivity of antibodies against small molecules like this compound.[1][2]

Competitive ELISA Protocol for this compound Cross-Reactivity

1. Preparation of Hapten-Protein Conjugate for Coating:

  • Conjugate this compound to a carrier protein such as Bovine Serum Albumin (BSA) using a suitable method, for example, via a carboxyl group introduced to the hapten, to create the coating antigen.

2. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).[2]

  • Incubate overnight at 4°C.[2]

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).[2]

3. Blocking:

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.[2]

  • Incubate for 1-2 hours at 37°C.[2]

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and the analog compounds in assay buffer.

  • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-1-Methylcyclohexanecarbaldehyde antibody with the various concentrations of the standard or analog compounds for 1 hour at 37°C.[2]

  • Add 100 µL of these mixtures to the coated and blocked microtiter plate wells.

  • Incubate for 90 minutes at 37°C.[2]

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's host species.

  • Incubate for 1 hour at 37°C.[2]

  • Wash the plate five times with wash buffer.

6. Signal Development and Measurement:

  • Add 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) to each well.

  • Incubate in the dark for 15-30 minutes, or until sufficient color develops.[1]

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[2]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[1][2]

7. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.[1]

  • Determine the IC50 value for this compound and each analog from their respective inhibition curves.[1]

  • Calculate the percentage of cross-reactivity for each analog using the formula provided in the data presentation section.[1]

Mandatory Visualization

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Measurement p1 Coat Plate with 1-MCH-BSA Conjugate p2 Wash p1->p2 p3 Block Wells p2->p3 p4 Wash p3->p4 r1 Pre-incubate Antibody with Standard or Analog r2 Add Mixture to Plate r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add Enzyme-conjugated Secondary Antibody d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Incubate in Dark d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6 end_node End d6->end_node start Start start->p1

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Aldehyde_MAPK_Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects aldehyde Aldehyde (e.g., Acetaldehyde) p38 p38 MAPK aldehyde->p38 Activates jnk JNK aldehyde->jnk Activates erk ERK1/2 aldehyde->erk Activates apoptosis Apoptosis p38->apoptosis dna_damage DNA Damage p38->dna_damage gene_expression Altered Gene Expression (e.g., Collagen, Fibronectin) p38->gene_expression jnk->apoptosis jnk->dna_damage jnk->gene_expression erk->gene_expression

Caption: Aldehyde-induced activation of the MAPK signaling pathway.

References

A Comparative Guide to the Efficacy of Bioactive Cyclohexane Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various cyclohexane (B81311) derivatives based on available experimental data. The focus is on anticancer and antimicrobial activities, highlighting key quantitative findings and the methodologies used for their determination. This document aims to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Quantitative Efficacy Data Summary

The following tables summarize the biological activity of different classes of cyclohexane derivatives as reported in the literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Cyclohexane Derivatives

Compound ClassSpecific Derivative/AnalogCancer Cell LineAssay TypeEfficacy (IC₅₀)Reference
M-COPA AnalogAnalog 17NCI-H226 (Lung Cancer)Cytotoxicity Assay< 0.01 µM[1]
M-COPA AnalogAnalog 17HeLa (Cervical Cancer)Cytotoxicity Assay0.02 µM[1]
M-COPA AnalogAnalog 17GIST-T1 (Gastrointestinal Stromal Tumor)Cytotoxicity Assay0.04 µM[1]
Naphthalene-1,4-dione AnalogCompound 44 (imidazole derivative)Cancer CellsCytotoxicity Assay6.4 µM[2]

Table 2: Antimicrobial Activity of Cyclohexane Derivatives

Compound ClassSpecific DerivativeMicrobial StrainAssay TypeEfficacy (MIC)Reference
Amidrazone DerivativeCompound 2cStaphylococcus aureusBroth Microdilution64 µg/mL[3]
Amidrazone DerivativeCompound 2bYersinia enterocoliticaBroth Microdilution64 µg/mL[3]
Amidrazone DerivativeCompound 2aMycobacterium smegmatisBroth Microdilution64 µg/mL[3]
Amidrazone DerivativeCompound 2cMycobacterium smegmatisBroth Microdilution64 µg/mL[3]
Cyclohexane-1,3-dione Ligand Complex[Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂OEscherichia coliAgar Disc Diffusion18 mm (Zone of Inhibition)[4]
Cyclohexane-1,3-dione Ligand Complex[Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂OStaphylococcus aureusAgar Disc Diffusion20 mm (Zone of Inhibition)[4]

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., M-COPA analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture in a suitable broth.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a relevant signaling pathway that can be modulated by bioactive compounds and a typical workflow for screening such compounds.

G cluster_0 Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces Cyclohexane_Derivative Bioactive Cyclohexane Derivative Cyclohexane_Derivative->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_1 Drug Discovery Workflow Compound_Synthesis Synthesis of Cyclohexane Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Lead_Optimization Lead Optimization Lead_Compound->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 1-Methylcyclohexanecarbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Methylcyclohexanecarbaldehyde is crucial for maintaining laboratory safety and ensuring environmental protection. As a flammable liquid and an irritant, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

I. Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1] Before handling, it is imperative to be familiar with its hazards and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data Summary

For quick reference, the key physical and hazard data for this compound are summarized below.

PropertyValue
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [2]
GHS Hazard Class Flammable Liquid, Category 3[2]
Skin Irritant, Category 2[1]
Eye Irritant, Category 2A[1]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation)[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream, specifically as a Class 3 Flammable Liquid.

Step 1: Waste Segregation

  • Crucial First Step: Never mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.

  • Collect all waste containing this chemical in a dedicated and properly labeled waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof screw-top cap. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The original container may be used if it is in good condition.

  • Labeling: Clearly label the waste container as "Hazardous Waste - Flammable Liquid" and list the full chemical name: "this compound." Ensure the label is legible and securely affixed.

Step 3: Temporary Storage in the Laboratory

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: This area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of any potential leaks.

Step 4: Professional Disposal

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full, or in accordance with your institution's policies on waste accumulation times, contact your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Provide Information: Be prepared to provide details about the waste, including the chemical name and quantity.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.

Step 5: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal cluster_3 Spill Response Start Generate this compound Waste Segregate Segregate from Incompatible Chemicals Start->Segregate Spill Spill Occurs! Start->Spill Containerize Collect in a Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Conditions Cool, Dry, Well-Ventilated, Away from Ignition Sources Store->Conditions Contact Contact Environmental Health & Safety (EH&S) Conditions->Contact Pickup Arrange for Professional Waste Pickup Contact->Pickup End Proper Disposal by Licensed Facility Pickup->End Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Absorbent Material Evacuate->Contain CollectSpill Collect and Containerize Spill Debris Contain->CollectSpill CollectSpill->Containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 1-Methylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Methylcyclohexanecarbaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Flammable Liquid: It is a flammable liquid and vapor.[1][2][3]

  • Skin Irritant: Causes skin irritation.[2][3]

  • Eye Irritant: Causes serious eye irritation.[2][3]

  • Respiratory Irritant: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed: It can be harmful if ingested.[1]

Quantitative Safety Data

A summary of the key quantitative safety and physical data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 6140-64-3
GHS Hazard Class Flammable Liquid Category 3
Skin Irritation Category 2
Eye Irritation Category 2A
Specific Target Organ Toxicity (Single Exposure) Category 3
Hazard Statements H226, H315, H319, H335

Source: PubChem, Synquest Labs[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE
PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected before use and replaced regularly.
Eye and Face Protection Use chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[5][6]
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn.[7] For larger quantities or where splashing is possible, liquid-impermeable coveralls are recommended.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Protocol: Safe Handling
  • Preparation:

    • Ensure a calibrated fire extinguisher (ABC type) is readily accessible.[7]

    • Have spill control materials (e.g., inert absorbent material like vermiculite (B1170534) or sand) available.[8]

    • Work in a well-ventilated area, such as a chemical fume hood.[7]

    • Remove all potential ignition sources from the handling area.[9]

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[9][10]

    • Use only non-sparking tools.[9][10]

    • Keep the container tightly closed when not in use.[6][10]

    • Avoid breathing vapors.[10]

    • Avoid contact with skin and eyes.[10]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

    • If swallowed: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[8][9]

Experimental Protocol: Spill Management
  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.[8]

    • Eliminate all ignition sources.[8]

    • Ensure adequate ventilation.[8]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8]

    • Carefully collect the absorbed material and contaminated debris into a designated, sealable waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Experimental Protocol: Waste Disposal
  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.[11]

    • Do not mix with other waste streams unless permitted by your institution's waste management guidelines.[11]

  • Container Management:

    • Keep the waste container tightly closed and store it in a well-ventilated, designated hazardous waste storage area.[11]

    • Ensure the container is properly grounded.[11]

  • Final Disposal:

    • Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company.[11]

    • Do not dispose of this chemical down the drain or in regular trash.[11]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_spill Ready Spill Containment Kit prep_setup->prep_spill prep_ignition Eliminate Ignition Sources prep_spill->prep_ignition handle_transfer Transfer Chemical (Grounded) prep_ignition->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Occurs handle_use->emergency_spill disp_collect Collect Waste in Labeled Container handle_close->disp_collect Proceed to Disposal disp_store Store in Designated Area disp_collect->disp_store disp_handover Handover to EH&S disp_store->disp_handover emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Decontaminate emergency_contain->emergency_clean emergency_dispose Dispose of Contaminated Materials emergency_clean->emergency_dispose emergency_dispose->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.